molecular formula C7H6N2OS B1276385 6-Aminobenzo[d]thiazol-2(3H)-one CAS No. 56354-98-4

6-Aminobenzo[d]thiazol-2(3H)-one

货号: B1276385
CAS 编号: 56354-98-4
分子量: 166.2 g/mol
InChI 键: CLYCLRFHPKKUBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Aminobenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-amino-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYCLRFHPKKUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204909
Record name 2(3H)-Benzothiazolone, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56354-98-4
Record name 2(3H)-Benzothiazolone, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1,3-benzothiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its benzothiazole core is a prevalent scaffold in a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueSource
CAS Number 56354-98-4[1][2][3]
Molecular Formula C₇H₆N₂OS[1][2][3]
Molecular Weight 166.20 g/mol [2][3]
Melting Point 221-222 °C[3]
Density 1.473 g/cm³[3]
IUPAC Name 6-amino-1,3-benzothiazol-2(3H)-one[2]
SMILES NC1=CC2=C(NC(=O)S2)C=C1[2]
InChI Key InChI=1S/C7H6N2OS/c8-4-1-2-6-5(3-4)10-7(11)9-6/h1-3H,8H2,(H,9,11)Generated from structure

Structural Elucidation and Characterization

General Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present, such as N-H stretches for the amine and amide, C=O stretch for the carbonyl group, and C-S stretches.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of Benzothiazole Derivatives

While a specific protocol for the synthesis of this compound was not found in the provided search results, the synthesis of related 2-aminobenzothiazole derivatives generally involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, followed by cyclization. The following diagram illustrates a general synthetic workflow for creating a library of benzothiazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_product Product cluster_diversification Further Diversification Substituted Aniline Substituted Aniline Reaction Vessel Reaction Vessel Substituted Aniline->Reaction Vessel Step 1a Thiocyanate Salt Thiocyanate Salt Thiocyanate Salt->Reaction Vessel Step 1b Halogen Halogen Halogen->Reaction Vessel Step 1c Cyclization Step Cyclization Step Reaction Vessel->Cyclization Step Intermediate Formation 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative Cyclization Step->2-Aminobenzothiazole Derivative Product Formation Functional Group Modification Functional Group Modification 2-Aminobenzothiazole Derivative->Functional Group Modification Derivatization Library of Derivatives Library of Derivatives Functional Group Modification->Library of Derivatives

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.

Biological Activity and Signaling Pathways

While there is limited information on the direct biological activity of this compound, derivatives of this core structure have shown promising anticancer activity. Specifically, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been found to inhibit the ALK/PI3K/AKT signaling pathway, which is a critical pathway in cell proliferation and survival, and is often dysregulated in cancer.

The diagram below illustrates the inhibition of the ALK/PI3K/AKT signaling pathway by a derivative of this compound.

G Growth Factor Growth Factor ALK Receptor ALK Receptor Growth Factor->ALK Receptor Binds PI3K PI3K ALK Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Apoptosis Apoptosis AKT->Apoptosis Derivative 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivative Derivative->ALK Receptor Inhibits

Caption: Inhibition of the ALK/PI3K/AKT pathway by a benzothiazole derivative.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a summary of its key chemical properties and structure. While further research is needed to fully elucidate the biological activities of the parent compound, the promising anticancer effects of its derivatives highlight the potential of this chemical class. The provided experimental frameworks for synthesis and characterization can serve as a foundation for future investigations into this versatile molecule.

References

An In-Depth Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one (CAS: 56354-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminobenzo[d]thiazol-2(3H)-one, with the CAS number 56354-98-4, is a heterocyclic organic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, safety and handling, and a discussion of the known biological activities of its closely related derivatives, which suggest potential avenues for future research into the target compound itself.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 56354-98-4-
Molecular Formula C₇H₆N₂OS-
Molecular Weight 166.20 g/mol -
Melting Point 221-222 °C[1]
Density 1.473 g/cm³[1]
Appearance Solid-
Synonyms 6-amino-1,3-benzothiazol-2(3H)-one-

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been prominently documented in the searched literature, the general synthesis of 2-aminobenzothiazole derivatives is well-established. A common and effective method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of bromine. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes cyclization to form the benzothiazole ring.

A plausible synthetic route to this compound could be adapted from these general procedures, likely starting from a protected p-phenylenediamine derivative.

Below is a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives, which could be optimized for the target compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Substituted_Aniline Substituted Aniline Reaction_Vessel Reaction in a suitable solvent (e.g., Acetic Acid) Substituted_Aniline->Reaction_Vessel Thiocyanate Thiocyanate Salt (e.g., KSCN, NH4SCN) Thiocyanate->Reaction_Vessel Bromine Bromine (in Acetic Acid) Bromine->Reaction_Vessel Intermediate Thiourea Intermediate Reaction_Vessel->Intermediate Formation Final_Product 2-Aminobenzothiazole Derivative Intermediate->Final_Product Cyclization

Caption: Generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Biological Activity and Mechanism of Action (of Derivatives)

Anticancer Activity

Derivatives of the 6-aminobenzothiazole core have demonstrated significant potential as anticancer agents. A notable study focused on a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[1][2]

  • Inhibition of Cancer Cell Growth: Several of these derivatives exhibited potent antiproliferative activity against human non-small cell lung cancer cell lines. For instance, compound 45 in the study showed an IC₅₀ of 0.44 μM against A549 lung cancer cells.[1][2]

  • Mechanism of Action: Mechanistic studies revealed that these compounds can induce G1 phase cell cycle arrest and promote apoptosis.[1][2]

  • Signaling Pathway Involvement: Further investigation indicated that the anticancer effects are mediated through the inhibition of the ALK/PI3K/AKT signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action for these anticancer derivatives.

Derivative 6-Aminobenzothiazole Derivative ALK ALK Derivative->ALK Inhibits PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival

Caption: Proposed inhibition of the ALK/PI3K/AKT pathway by 6-aminobenzothiazole derivatives.

Antimicrobial Activity

The benzothiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. Studies on various 2-aminobenzothiazole derivatives have reported activity against a range of bacterial and fungal pathogens. While specific data for this compound is lacking, this broader context suggests that it could serve as a valuable starting point for the synthesis of novel antimicrobial compounds.

Experimental Protocols (of Derivatives)

The following are examples of experimental protocols used in the study of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which can serve as a reference for designing experiments for the title compound.

General Synthetic Procedure for Derivatives

A representative synthesis involves a multi-step process. For example, the synthesis of 6-bromoquinazolin-4(3H)-one, a key intermediate, is achieved by heating 2-amino-5-bromobenzoic acid with formamide.[2] This intermediate can then be further modified and coupled with a benzothiazole moiety to yield the final products.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 3 × 10³ cells per well and incubated overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.[1]

  • MTT Addition: 20 μL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 4 hours.[1]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

The workflow for a typical MTT assay is depicted below.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solvent Incubate_4h->Add_Solvent Read_Absorbance Read Absorbance Add_Solvent->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for an MTT-based antiproliferation assay.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The toxicological properties of this compound have not been fully investigated, and therefore, it should be treated as a potentially hazardous substance.[3]

Conclusion and Future Directions

This compound is a valuable chemical entity with a scaffold that is prevalent in a multitude of biologically active compounds. While direct research on this specific molecule is limited, the extensive studies on its derivatives strongly suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Developing and optimizing a direct and efficient synthesis protocol for this compound.

  • Conducting comprehensive biological screening to elucidate its specific activities and pharmacological profile.

  • Investigating its mechanism of action and identifying its molecular targets and involvement in cellular signaling pathways.

  • Performing thorough toxicological studies to assess its safety profile.

The exploration of this compound and its future derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 6-Aminobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

This compound is a stable organic compound. Its key quantitative data are summarized below.

PropertyValueReferences
Molecular FormulaC₇H₆N₂OS[1][2]
Molecular Weight166.20 g/mol [1][2]
CAS Number56354-98-4[1]
Melting Point221-222 °C[2]
Density1.473 g/cm³[2]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various functional molecules. It is utilized in the creation of fluorescent dyes and optical brighteners.[2] In the pharmaceutical sector, its structural scaffold is employed in developing compounds aimed at treating neurological disorders, attributed to its potential to cross the blood-brain barrier.[2] Furthermore, it is a building block for novel agrochemicals.[2] The broader class of 2-aminobenzothiazole derivatives exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

Experimental Protocols

The following sections detail methodologies relevant to the synthesis, characterization, and biological evaluation of aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aminobenzoate with potassium thiocyanate in the presence of bromine.[5][6]

  • Materials : Substituted methyl aminobenzoate, potassium thiocyanate (KSCN), glacial acetic acid, bromine (Br₂), 25% aqueous ammonia solution, methanol.

  • Procedure :

    • Dissolve methyl 4-aminobenzoate (1 equivalent) and KSCN (4 equivalents) in glacial acetic acid. Stir the solution at room temperature for 45 minutes.[6]

    • Cool the reaction mixture to 10 °C.

    • Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The solution will turn into a yellow suspension.[6]

    • Stir the mixture at room temperature overnight.[6]

    • Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution.[6]

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Suspend the solid in methanol, heat, filter, and dry to obtain the purified product.[6]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential therapeutic agents.

  • Materials : 96-well plates, cancer cell lines (e.g., A549), cell culture medium, 2-aminobenzothiazole derivatives, MTT solution, solubilization solution (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]

    • Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[3]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Incubate the plate at room temperature in the dark for 2 hours.[3]

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

Biological Activity and Signaling Pathways

Derivatives of the 6-aminobenzo[d]thiazole scaffold have demonstrated significant potential as anticancer agents. For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have shown potent activity against A549 lung cancer cells.[7][8] Mechanistic studies revealed that these compounds can induce G1 phase cell cycle arrest and promote apoptosis.[7][8] Notably, their mode of action involves the inhibition of the ALK/PI3K/AKT signaling pathway, a critical pathway in cell proliferation and survival.[7][8][9]

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Aminobenzothiazole Derivative Inhibitor->ALK Inhibitor->PI3K Inhibitor->AKT

Figure 1: A simplified diagram of the ALK/PI3K/AKT signaling pathway and the inhibitory action of 6-aminobenzothiazole derivatives. The pathway promotes cell proliferation and survival while inhibiting apoptosis. The derivative compound inhibits key kinases in this pathway.

References

Synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one

For researchers, scientists, and drug development professionals, this compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules, including fluorescent dyes and pharmaceuticals. This technical guide provides a comprehensive overview of a feasible synthetic pathway to obtain this compound, starting from readily available materials. The synthesis is a multi-step process that involves the formation of a benzothiazole ring system, followed by functional group manipulations to introduce the desired amino and keto moieties.

Synthetic Pathway Overview

The most plausible synthetic route to this compound involves a three-step sequence starting from a substituted aniline. The general strategy is as follows:

  • Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole. This initial step involves the formation of the benzothiazole ring from a nitro-substituted aniline.

  • Step 2: Reduction of the Nitro Group. The nitro group at the 6-position is then reduced to an amino group to yield 2,6-diaminobenzothiazole.

  • Step 3: Conversion of the 2-Amino Group to a 2-Oxo Group. The final step is the selective conversion of the 2-amino group to the desired 2(3H)-one (or 2-oxo) functionality.

This pathway is illustrated in the following workflow diagram.

Synthesis_Workflow Start Starting Material (e.g., p-Nitroaniline) Step1 Step 1: Thiazole Ring Formation (Thiocyanation and Cyclization) Start->Step1 Intermediate1 Intermediate 1 (2-Amino-6-nitrobenzothiazole) Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Intermediate 2 (2,6-Diaminobenzothiazole) Step2->Intermediate2 Step3 Step 3: 2-Amino to 2-Oxo Conversion (e.g., Diazotization followed by Hydrolysis) Intermediate2->Step3 Product Final Product (this compound) Step3->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

This step can be achieved through the reaction of a p-nitroaniline with a thiocyanate source, followed by cyclization.

Method A: From p-Nitroaniline and Potassium Thiocyanate

  • Reaction: p-Nitroaniline is reacted with potassium thiocyanate in the presence of bromine in acetic acid.

  • Procedure:

    • Dissolve p-nitroaniline in glacial acetic acid.

    • Add potassium thiocyanate to the solution and stir.

    • Cool the mixture in an ice bath.

    • Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

    • After the addition is complete, continue stirring and then pour the reaction mixture into water.

    • Collect the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 2-amino-6-nitrobenzothiazole.

Quantitative Data for Step 1

ParameterValue
Starting Materialp-Nitroaniline
ReagentsPotassium thiocyanate, Bromine, Acetic Acid
Temperature0-10 °C
Reaction TimeSeveral hours
YieldTypically moderate to high
Step 2: Reduction of 6-Nitrobenzo[d]thiazol-2-amine to 2,6-Diaminobenzothiazole

The reduction of the nitro group can be accomplished using various reducing agents.

Method A: Catalytic Hydrogenation

  • Reaction: 2-Amino-6-nitrobenzothiazole is reduced with hydrogen gas in the presence of a catalyst.

  • Procedure:

    • Dissolve 2-amino-6-nitrobenzothiazole in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and evaporate the solvent to yield 2,6-diaminobenzothiazole.

Method B: Metal-Acid Reduction

  • Reaction: Reduction using a metal in an acidic medium.

  • Procedure:

    • Suspend 2-amino-6-nitrobenzothiazole in a mixture of a solvent (e.g., ethanol) and an acid (e.g., hydrochloric acid).

    • Add a metal such as tin (Sn) or iron (Fe) powder portion-wise.

    • Heat the reaction mixture under reflux for several hours.

    • After completion, cool the mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain 2,6-diaminobenzothiazole.

Quantitative Data for Step 2

ParameterValue (Catalytic Hydrogenation)Value (Metal-Acid Reduction)
Starting Material2-Amino-6-nitrobenzothiazole2-Amino-6-nitrobenzothiazole
ReagentsH₂, Pd/CSn/HCl or Fe/HCl
TemperatureRoom TemperatureReflux
Reaction TimeSeveral hoursSeveral hours
YieldGenerally highModerate to high
Step 3: Synthesis of this compound from 2,6-Diaminobenzothiazole

This is a critical step involving the conversion of the 2-amino group to a carbonyl group. A common method for converting an aromatic amino group to a hydroxyl group is through diazotization followed by hydrolysis. In this case, the resulting 2-hydroxybenzothiazole will exist in its more stable tautomeric form, 2-benzothiazolone.

Method A: Diazotization and Hydrolysis

  • Reaction: The 2-amino group of 2,6-diaminobenzothiazole is selectively diazotized and then hydrolyzed to the corresponding hydroxyl group, which tautomerizes to the 2-oxo form.

  • Procedure:

    • Dissolve 2,6-diaminobenzothiazole in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt. The 6-amino group is less reactive under these conditions due to protonation.

    • After the diazotization is complete, slowly heat the reaction mixture. The diazonium salt will hydrolyze, releasing nitrogen gas and forming the 2-hydroxybenzothiazole.

    • Cool the reaction mixture and neutralize it to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data for Step 3

ParameterValue
Starting Material2,6-Diaminobenzothiazole
ReagentsNaNO₂, H₂SO₄ (aq) or HCl (aq)
Temperature0-5 °C (Diazotization), then heating
Reaction Time1-3 hours
YieldVariable, requires optimization

Logical Relationship of the Synthesis

The following diagram illustrates the logical progression of the chemical transformations.

Logical_Progression cluster_start Starting Material cluster_step1 Step 1 cluster_intermediate1 Intermediate 1 cluster_step2 Step 2 cluster_intermediate2 Intermediate 2 cluster_step3 Step 3 cluster_product Final Product Start p-Nitroaniline Reaction1 Thiocyanation & Cyclization Start->Reaction1 Intermediate1 2-Amino-6-nitrobenzothiazole Reaction1->Intermediate1 Reaction2 Nitro Reduction Intermediate1->Reaction2 Intermediate2 2,6-Diaminobenzothiazole Reaction2->Intermediate2 Reaction3 Diazotization & Hydrolysis Intermediate2->Reaction3 Product This compound Reaction3->Product

Caption: Logical progression of the synthesis from starting material to final product.

Conclusion

The synthesis of this compound is a feasible multi-step process that relies on fundamental organic transformations. The key challenges lie in optimizing the reaction conditions for each step to maximize yields and purity, particularly for the final diazotization and hydrolysis step. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. Further investigation into alternative cyclization methods or direct amination of a pre-formed benzothiazolone ring could also be explored for process optimization.

A Comprehensive Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-Aminobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Identity and Properties

This compound, with the CAS number 56354-98-4, is a substituted benzothiazole derivative. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known to impart a wide range of biological activities to compounds that contain it.[1]

IUPAC Name: 6-amino-1,3-benzothiazol-2(3H)-one

Synonyms: 6-Aminobenzothiazol-2(3H)-one

The core structure consists of a benzene ring fused to a thiazole ring, with an amino group at position 6 and a carbonyl group at position 2 of the thiazole ring. The "(3H)" designation in the name indicates the location of the hydrogen atom on the nitrogen at position 3, signifying its existence in the keto tautomeric form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 56354-98-4[2][3]
Molecular Formula C₇H₆N₂OS[2][3]
Molecular Weight 166.20 g/mol [2][3]
Melting Point 221-222 °C[2]
Density 1.473 g/cm³[2]
Appearance Not explicitly stated, but related compounds are typically solids.
Solubility Not explicitly stated for this compound. Related compounds like 6-aminobenzothiazole are slightly soluble in water, chloroform, and methanol.[4]

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. A common and classical method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds via an electrophilic substitution and subsequent cyclization.[1]

General Synthesis of 2-Amino-6-substituted Benzothiazoles

A widely employed method for the synthesis of 2-amino-6-substituted benzothiazoles is the reaction of a 4-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.[1] This method is particularly effective for anilines with electron-donating or weakly electron-withdrawing substituents at the para position.

Reaction Scheme:

G General Synthesis of 2-Amino-6-substituted Benzothiazoles aniline 4-Substituted Aniline intermediate Thiocyanation Intermediate aniline->intermediate + KSCN kscn KSCN br2 Br₂ / CH₃COOH product 2-Amino-6-substituted Benzothiazole intermediate->product + Br₂ / CH₃COOH (Cyclization)

Caption: General reaction scheme for the synthesis of 2-amino-6-substituted benzothiazoles.

Postulated Experimental Protocol for this compound

Step 1: Synthesis of a protected 2,6-diaminobenzothiazole derivative.

  • To a solution of N-acetyl-p-phenylenediamine (1 equivalent) in glacial acetic acid, add potassium thiocyanate (4 equivalents).

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C.

  • Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture with a 25% aqueous ammonia solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 6-acetamido-2-aminobenzothiazole.

Step 2: Hydrolysis to this compound.

The conversion of the 2-amino group to a 2-oxo group and deprotection of the 6-acetamido group would be the subsequent steps. This could potentially be achieved through diazotization of the 2-amino group followed by hydrolysis, and acidic or basic hydrolysis of the acetamido group.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives as potent anticancer agents. A study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives demonstrated significant antiproliferative activity against A549 lung cancer cells.[5][6] The lead compound from this study, compound 45, exhibited an IC₅₀ of 0.44 μM.[5]

Mechanistic studies revealed that this class of compounds can induce G1-phase cell cycle arrest, disrupt the mitochondrial membrane potential, and promote apoptosis.[5]

Inhibition of the ALK/PI3K/AKT Signaling Pathway

Further investigation into the mechanism of action of the aforementioned 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives revealed that they act as inhibitors of the ALK/PI3K/AKT signaling pathway.[5] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by benzothiazole derivatives underscores their therapeutic potential in oncology.

G ALK/PI3K/AKT Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Promotes Benzothiazole This compound Derivative Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition ALK ALK Benzothiazole->ALK Inhibition

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by 6-aminobenzothiazole derivatives.

Applications and Future Directions

This compound and its derivatives are versatile building blocks with significant potential in several fields:

  • Drug Discovery: As a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[5] The ability of related compounds to inhibit key signaling pathways like ALK/PI3K/AKT makes this a promising area of research.[5]

  • Materials Science: As an intermediate in the synthesis of fluorescent dyes and optical brighteners.[2] The benzothiazole core is a known fluorophore.

  • Agrochemicals: As a building block for novel pesticides.[2]

Future research should focus on the development of efficient and scalable synthesis protocols for this compound. Furthermore, comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted to fully explore its therapeutic potential. Elucidation of structure-activity relationships will be crucial for the design of more potent and selective drug candidates.

References

6-Aminobenzo[d]thiazol-2(3H)-one: A Technical Guide to its Physical Properties and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical characteristics and recommended storage conditions for the heterocyclic compound 6-Aminobenzo[d]thiazol-2(3H)-one.

This guide consolidates critical data on the compound's appearance and stability, alongside detailed experimental protocols for property determination. Visualized workflows and signaling pathways are included to support laboratory applications and further research.

Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₇H₆N₂OS. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 56354-98-4[1]
Molecular Formula C₇H₆N₂OS[1]
Molecular Weight 166.20 g/mol [1]
Appearance Off-white to yellowish solidInferred from related compounds[2][3]
Melting Point 221-222 °CN/A
Table 2: Solubility Profile
SolventExpected Solubility
Water Sparingly soluble to insoluble
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Slightly soluble
Methanol Slightly soluble
Acetone Slightly soluble
Dichloromethane Sparingly soluble to insoluble

Storage and Handling

Proper storage is crucial to maintain the integrity and stability of this compound.

Table 3: Recommended Storage Conditions
ParameterRecommendationSource
Temperature Room temperatureN/A
Atmosphere Store in a well-ventilated place.[4][5]
Container Keep container tightly closed.[4][5]
Light Store in a dark place to avoid light sensitivity.N/A

Experimental Protocols

The following are standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[7] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.[8]

  • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[7][8]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[7]

    • Heat the sample rapidly to about 15-20°C below the expected melting point.[7]

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire solid has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

Qualitative Solubility Testing

This protocol provides a method for determining the solubility of a compound in various solvents.

Principle: The solubility of a solute in a solvent is determined by the intermolecular forces between the solute and solvent molecules. "Like dissolves like" is a general rule.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

Procedure:

  • Sample Preparation: Place approximately 10 mg of the finely powdered solid into a small test tube.[9]

  • Solvent Addition: Add 0.5 mL of the desired solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.[10]

  • Observation: Observe the mixture.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A small portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat: Repeat the procedure for each solvent to be tested (e.g., water, ethanol, DMSO).

Visualizations

The following diagrams illustrate a relevant biological pathway and a standard experimental workflow.

G Workflow for Physical Property Characterization of a Solid Compound cluster_0 Sample Preparation cluster_1 Physical Appearance cluster_2 Melting Point Determination cluster_3 Solubility Testing a Obtain Dry Sample b Grind to Fine Powder a->b c Visual Inspection (Color, Form) b->c d Load Capillary Tube b->d g Add Solvent to Sample b->g j Data Compilation and Analysis c->j e Heat in Apparatus d->e f Record Melting Range e->f f->j h Mix Vigorously g->h i Observe and Record h->i i->j

Caption: Workflow for the characterization of a solid compound.

Derivatives of this compound have been investigated for their potential as anticancer agents, with some showing inhibitory activity against the ALK/PI3K/AKT signaling pathway.[2]

ALK_PI3K_AKT_Pathway Simplified ALK/PI3K/AKT Signaling Pathway ALK ALK PI3K PI3K ALK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->ALK inhibits

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway.

References

An In-depth Technical Guide on the Solubility of 6-Aminobenzo[d]thiazol-2(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 6-Aminobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the qualitative solubility profile inferred from structurally similar benzothiazole derivatives. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, which are crucial parameters in drug discovery and development.

Introduction to Benzothiazole Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. Benzothiazoles, a class of bicyclic heterocyclic compounds, generally exhibit a range of solubilities in organic solvents, largely dictated by the nature and position of their substituents. The parent compound, benzothiazole, is known to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] The introduction of functional groups, such as the amino (-NH2) and oxo (=O) groups in this compound, is expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and a Structurally Related Analog

Solvent FamilySolventThis compound (Expected)2-Aminobenzothiazole (Observed)[2]
Polar Protic MethanolSolubleFreely Soluble (in alcohol)
EthanolSolubleFreely Soluble (in alcohol)
WaterVery Slightly SolubleVery Slightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleNot specified
N,N-Dimethylformamide (DMF)SolubleNot specified
AcetoneModerately SolubleNot specified
Non-Polar/Slightly Polar ChloroformModerately SolubleFreely Soluble
Diethyl EtherSlightly SolubleFreely Soluble
TolueneSlightly Soluble to InsolubleNot specified
HexaneInsolubleNot specified

It is imperative to experimentally verify these expected solubilities for precise quantitative assessment.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two key types of solubility are often measured in drug discovery: thermodynamic and kinetic solubility.[3][4]

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[5][6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.

Materials and Equipment:

  • High-purity this compound

  • Analytical grade organic solvents

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration is no longer changing).

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further clarification, the collected supernatant can be filtered through a syringe filter.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B Step 1 & 2 C Seal vial and agitate at constant temperature (24-72h) B->C Step 3 D Centrifuge to pellet undissolved solid C->D Step 4 E Collect clear supernatant D->E Step 5 F Filter supernatant (optional) E->F Optional G Dilute supernatant E->G F->G Step 6 H Quantify concentration (e.g., HPLC, UV-Vis) G->H Step 7 I Calculate solubility H->I Step 8

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when it is rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[4][7] This method is widely used in early drug discovery for high-throughput screening of compound libraries.

Objective: To rapidly assess the kinetic solubility of this compound by measuring the formation of precipitate upon dilution from a DMSO stock solution.

Materials and Equipment:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Microtiter plates (e.g., 96- or 384-well)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8] To create a concentration gradient, serial dilutions of the stock solution can be prepared across the plate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).

  • Incubation: Mix the contents of the plate on a plate shaker for a short incubation period (e.g., 1-2 hours) at a controlled temperature.[8]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[9]

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[10]

G Workflow for Kinetic Solubility Determination (Nephelometry) cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis A Prepare concentrated stock solution in DMSO B Dispense stock solution into microtiter plate (serial dilutions) A->B Step 1 & 2 C Add aqueous buffer to wells B->C Step 3 D Incubate with shaking (1-2h) C->D Step 4 E Measure light scattering (Nephelometry) D->E Step 5 F Plot light scattering vs. concentration E->F Step 6 G Determine kinetic solubility F->G Step 7

References

Spectroscopic Profile of 6-Aminobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Aminobenzo[d]thiazol-2(3H)-one. The information is tailored for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the compound's structural and analytical characteristics. This document presents a summary of expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a benzothiazole derivative with the chemical formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol .[1] Its structure incorporates an aromatic amine and a cyclic thiourea moiety, which are key features influencing its spectroscopic properties.

Molecular Structure:

structure Chemical Structure of this compound C1 C1 C2 C2 C1->C2 S1 S C1->S1 C3 C3 C2->C3 C4 C4 C3->C4 C6 C6 H6 H C3->H6 C5 C5 C4->C5 H2 H C4->H2 C5->C6 H3 H C5->H3 C6->C1 N2 N2 C6->N2 C7 C7 N1 N1 C7->N1 O1 O C7->O1 =O N1->C2 H1 H N1->H1 H4 H N2->H4 H5 H N2->H5 S1->C7

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, derived from the analysis of closely related benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN3-H
~7.2d1HH-4
~6.8dd1HH-5
~7.0d1HH-7
~5.5s2HNH₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O (C-2)
~145C-6
~132C-7a
~120C-3a
~115C-4
~110C-5
~105C-7
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumC-H stretching (aromatic)
~1680StrongC=O stretching (amide)
1620 - 1580MediumN-H bending (amine)
1550 - 1450MediumC=C stretching (aromatic)
~1300MediumC-N stretching
~700MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
166[M]⁺ (Molecular Ion)
138[M - CO]⁺
111[M - CO - HCN]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) would be used as an internal standard. For ¹H NMR, the spectral width would be set from 0 to 15 ppm. For ¹³C NMR, the spectral width would be set from 0 to 200 ppm. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of proton and carbon signals.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet under high pressure. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the mass spectrum would be recorded over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the molecular ion.

Workflow and Data Analysis

The overall process of spectroscopic analysis involves a systematic workflow from sample preparation to data interpretation.

workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation cluster_final Structural Elucidation prep_nmr Dissolution in Deuterated Solvent acq_nmr NMR Spectrometer prep_nmr->acq_nmr prep_ir KBr Pellet Preparation acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Direct Inlet or GC/LC Introduction acq_ms Mass Spectrometer prep_ms->acq_ms proc_nmr Fourier Transform & Phase Correction acq_nmr->proc_nmr proc_ir Fourier Transform & Baseline Correction acq_ir->proc_ir proc_ms Peak Detection & Mass Calibration acq_ms->proc_ms interp_nmr Chemical Shift Analysis Coupling Constant Analysis proc_nmr->interp_nmr interp_ir Functional Group Identification proc_ir->interp_ir interp_ms Molecular Ion Identification Fragmentation Pattern Analysis proc_ms->interp_ms structure Final Structure interp_nmr->structure interp_ir->structure interp_ms->structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and related molecules.

References

The Multifaceted Biological Activities of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzo[d]thiazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways and workflows are visualized to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. These compounds have shown potent inhibitory effects against various cancer cell lines.

Quantitative Data Summary

CompoundCell LineIC50 (µM)Reference
45 A549 (Non-small cell lung cancer)0.44[1][2][3][4]
38 A549 (Non-small cell lung cancer)0.98 ± 0.08[1]
38 H1975 (Non-small cell lung cancer)1.39 ± 0.55[1]
38 BEAS-2B (Normal human bronchial epithelial)1.28 ± 0.15[1]

Mechanism of Action: Inhibition of ALK/PI3K/AKT Signaling

Mechanistic studies have revealed that the most potent compound, 45 , exerts its anticancer effects by inducing G1-phase arrest in the cell cycle and promoting apoptosis.[2][3][4] This is achieved through the inhibition of the ALK/PI3K/AKT signaling pathway, a critical cascade involved in cell survival and proliferation.[2][3][4] The compound was also found to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][3][4] Furthermore, in a 3D cell culture model, compound 45 significantly inhibited the formation of tumor spheroids.[2][4]

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis | Compound45 Compound 45 Compound45->ALK Inhibits

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

Experimental Protocols

Antiproliferation Activity Assay (MTT Assay)

  • Cell Seeding: Plate human non-small cell lung cancer cell lines (A549, H1975, and PC9) in 96-well plates.

  • Compound Treatment: After cell adherence, treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plates start->seed treat Treat with compounds seed->treat incubate Incubate treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Formazan formation add_mtt->formazan solubilize Solubilize formazan formazan->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow for the MTT-based cell viability assay.

Antimicrobial and Anthelmintic Activities

Benzothiazole derivatives, including those related to the this compound core, have been investigated for their antimicrobial and anthelmintic properties.[5][6]

Antimicrobial Activity

Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The activity of these compounds is often compared to standard antibiotics like Ampicillin.[6]

Anthelmintic Activity

Certain 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one derivatives have been screened for their anthelmintic activity using earthworms as a model organism, with some compounds showing notable effects.[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Well Diffusion Method)

  • Media Preparation: Prepare and sterilize Muller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar.

  • Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well. A standard antibiotic is used as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Well_Diffusion_Workflow start Start prepare_plates Prepare agar plates start->prepare_plates inoculate Inoculate with bacteria prepare_plates->inoculate create_wells Create wells in agar inoculate->create_wells add_compounds Add test compounds and controls create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the well diffusion antimicrobial susceptibility test.

Anthelmintic Activity Assay

  • Worm Collection: Collect adult earthworms of similar size.

  • Test Solution Preparation: Prepare solutions of the test compounds at various concentrations in a suitable solvent like DMSO. A standard anthelmintic drug (e.g., Albendazole) is used as a positive control, and the solvent alone serves as a negative control.

  • Exposure: Place a set number of earthworms in petri dishes containing the test solutions.

  • Observation: Observe the time taken for paralysis and death of the worms. Paralysis is indicated by the inability of the worms to move when shaken vigorously. Death is confirmed by the loss of motility and fading of body color.[5]

Neuroprotective and CNS Activities

Benzothiazole derivatives have also shown promise in the context of neurodegenerative diseases and other central nervous system (CNS) disorders.

Neuroprotection and MAO-B Inhibition

6-Hydroxybenzothiazole-2-carboxamides have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[7][8][9] One phenethylamide derivative not only inhibited MAO-B with high potency (IC50 = 41 nM) but also demonstrated the ability to inhibit the aggregation of α-synuclein and tau proteins, key pathological hallmarks of these diseases.[7][9] Importantly, this compound showed no cytotoxicity in SH-SY5Y neuroblastoma cells and provided neuroprotection against toxicities induced by α-synuclein and tau.[7][9]

Antidepressant and Anticonvulsant Effects

A study on newly synthesized benzo[d]thiazol-2(3H)-one derivatives revealed significant antidepressant and anticonvulsant activities.[10] Two compounds, 2c and 2d , exhibited superior antidepressant effects in the forced swimming test compared to the standard drug fluoxetine, with an 89.96% and 89.62% decrease in immobility duration, respectively.[10] The mechanism for this activity is suggested to be an increase in the brain concentrations of serotonin and norepinephrine.[10] In the maximal electroshock seizure test, compounds 3n and 3q displayed potent anticonvulsant effects with high protective indices.[10]

Experimental Protocols

Forced Swimming Test (Antidepressant Activity)

  • Acclimatization: Acclimate mice to the testing room.

  • Pre-test: Place each mouse individually in a glass cylinder filled with water for a set period (e.g., 15 minutes).

  • Drug Administration: Administer the test compounds or a standard antidepressant (e.g., fluoxetine) intraperitoneally.

  • Test Session: After a specific time post-administration (e.g., 60 minutes), place the mice back into the water-filled cylinders for a shorter duration (e.g., 6 minutes).

  • Immobility Measurement: Record the duration of immobility during the final minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[10]

Maximal Electroshock Seizure (MES) Test (Anticonvulsant Activity)

  • Drug Administration: Administer the test compounds to mice at various doses.

  • Electroshock Application: After a predetermined time, deliver a short electrical stimulus through corneal electrodes to induce a seizure.

  • Seizure Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50).[10]

This guide highlights the significant therapeutic potential of this compound derivatives across multiple disease areas. The provided data, protocols, and pathway visualizations serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications.

References

6-Aminobenzo[d]thiazol-2(3H)-one: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-aminobenzo[d]thiazol-2(3H)-one, a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its application in the development of therapeutic agents and functional materials.

Core Compound Properties

This compound is a heterocyclic compound featuring a benzothiazole core. Its chemical structure, possessing both an amine and a lactam functional group, makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical and Spectral Data for this compound and Related Derivatives

PropertyThis compoundMethyl 6-aminobenzo[d]thiazole-2-carboxylate6-Aminobenzothiazole
CAS Number 56354-98-4[1]1048367-37-8[2]533-30-2[3]
Molecular Formula C₇H₆N₂OS[1]C₉H₈N₂O₂S[2]C₇H₆N₂S
Molecular Weight 166.20 g/mol [1]208.24 g/mol [2]150.20 g/mol [4]
Melting Point 221-222 °CNot available87-91 °C[3]
Density 1.473 g/cm³Not available1.2162 g/cm³ (estimate)[3]
Purity Typically ≥97%[1]Typically ≥98%[2]Not specified
Appearance Not specifiedNot specifiedYellow to Beige Solid[3]
Solubility Not specifiedNot specifiedSlightly soluble in Chloroform, Methanol, and water[3]
¹H NMR (DMSO-d₆, δ ppm) Not available3.83 (s, 3H), 7.38 (d, J=8.0 Hz, 1H), 7.83 (dd, J=1.6, 8.0 Hz, 1H), 7.92 (s, 2H), 8.30 (s, 1H)[5]Not available
¹³C NMR (DMSO-d₆, δ ppm) Not available52.3, 117.6, 122.2, 123.0, 127.5, 131.6, 157.4, 166.6, 170.2[5]Not available
IR (KBr, cm⁻¹) Not availableNot availableNot available
Mass Spectrum (m/z) Not availableNot available150 (M+), 123, 106[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of biologically active molecules and fluorescent dyes.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-aminobenzothiazole derivatives.[6] The core of this synthesis involves the oxidative cyclization of a thiourea derivative formed in situ from 4-aminophenol.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Thiourea Formation (in situ) cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Work-up and Isolation A 4-Aminophenol + KSCN in Glacial Acetic Acid B Addition of Bromine in Glacial Acetic Acid A->B Stir at 0-10°C C Neutralization with NH4OH B->C Stir at room temperature D Filtration and Washing C->D E Recrystallization D->E

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Aminophenol

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ammonium hydroxide solution (25%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully neutralize the reaction mixture with a 25% aqueous ammonium hydroxide solution to a pH of approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Application as a Synthetic Intermediate

This protocol outlines the synthesis of a quinazolinone derivative with demonstrated antitumor activity, utilizing a 6-aminobenzothiazole intermediate. This example highlights the utility of the benzothiazole core in constructing complex, biologically active molecules.[7]

Workflow for the Synthesis of a Quinazolinone Derivative

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Work-up and Purification A 6-Bromo-3-benzylquinazolin-4(3H)-one + (2-Aminobenzo[d]thiazol-5-yl)boronic acid B Pd(dppf)Cl2, K2CO3 in 1,4-Dioxane/Water A->B Reflux C Solvent Removal B->C D Column Chromatography C->D

Caption: Synthetic workflow for a quinazolinone derivative.

Materials:

  • 6-Bromo-3-benzylquinazolin-4(3H)-one

  • (2-Aminobenzo[d]thiazol-5-yl)boronic acid (prepared from the corresponding 5-bromo derivative of this compound)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a mixture of 6-bromo-3-benzylquinazolin-4(3H)-one (1 equivalent), (2-aminobenzo[d]thiazol-5-yl)boronic acid (1.2 equivalents), and potassium carbonate (3 equivalents) in a round-bottom flask, add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to obtain the desired product.

This protocol describes a general method for the synthesis of a fluorescent dye, illustrating how the benzothiazole core can be functionalized to create materials with useful photophysical properties.[8]

Workflow for the Synthesis of a Fluorescent Benzothiazole Dye

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation A This compound + NaNO2 in HCl (aq) B Addition of Coupling Agent (e.g., N,N-dimethylaniline) A->B 0-5°C C Neutralization B->C D Filtration and Washing C->D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects ALK ALK Receptor PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation and Survival AKT->Proliferation Derivative 6-Aminobenzothiazole Derivative Derivative->ALK G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein G-protein Signaling D2R->G_protein Cellular_Response Cellular Response (e.g., inhibition of adenylyl cyclase) G_protein->Cellular_Response Pramipexole_Derivative Pramipexole (Benzothiazole Derivative) Pramipexole_Derivative->D2R Agonist

References

The Emerging Potential of 6-Aminobenzo[d]thiazol-2(3H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its many derivatives, 6-Aminobenzo[d]thiazol-2(3H)-one represents a core structure with significant, yet underexplored, potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its analogs, focusing on its role in oncology and neurodegenerative diseases.

The this compound Core

The structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a thiazolone ring, with an amine substituent at the 6-position. This arrangement of functional groups provides a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The 2-oxo functionality and the 6-amino group are particularly amenable to derivatization, allowing for the exploration of a vast chemical space.

Synthetic Pathways

The synthesis of the this compound core and its derivatives typically involves multi-step sequences. A common strategy for the synthesis of the related 2-aminobenzothiazole scaffold, which can be a precursor or a structural analog, is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.

General Synthetic Protocol for 2-Aminobenzothiazole Derivatives:

A widely employed method for the synthesis of 2-aminobenzothiazole derivatives involves the cyclization of substituted anilines.[1][2][3]

Materials:

  • Substituted p-phenylenediamine or p-aminophenol

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Bromine (Br2)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) or Ammonia solution (NH3)

Procedure:

  • Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Pour the reaction mixture into water and neutralize with a base (e.g., NaOH or NH3 solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[1][2][3]

This foundational reaction can be adapted to introduce various substituents on the benzene ring, including the crucial amino group at the 6-position, often protected during the cyclization and deprotected in a subsequent step.

Applications in Oncology

Derivatives of the 6-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and survival.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, drives the proliferation of various cancers, including non-small cell lung cancer (NSCLC).[4][5] Several ALK inhibitors have been developed, and the 6-aminobenzothiazole scaffold has emerged as a promising framework for novel inhibitors.

A notable derivative, compound 45 (a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative), has shown potent antiproliferative activity against the A549 lung cancer cell line with an IC50 of 0.44 μM.[4][5] Mechanistic studies revealed that this compound induces G1-phase cell cycle arrest and apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway.[4][5]

// Nodes Extracellular [label="Growth Factors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ALK [label="ALK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext]; PIP3 [label="PIP3", shape=plaintext]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative (e.g., Cmpd 45)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Extracellular -> ALK [arrowhead=vee, color="#5F6368"]; ALK -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", arrowhead=vee]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> mTOR [arrowhead=vee, color="#5F6368"]; mTOR -> Proliferation [arrowhead=vee, color="#5F6368"]; AKT -> Apoptosis [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#EA4335"]; Inhibitor -> ALK [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; } END_DOT Figure 1: Simplified ALK/PI3K/AKT Signaling Pathway and Inhibition.

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

Compound IDTarget/Cell LineIC50Reference
Compound 45 A549 (NSCLC)0.44 µM[4][5]
CrizotinibALK-positive NSCLC(FDA Approved)[4][5][6][7][8]
CeritinibALK-positive NSCLC(FDA Approved)[6][7][8]
AlectinibALK-positive NSCLC(FDA Approved)[6][7][8]
Compound 10m K562 (CML)0.98 µM[9]
BCR-ABL1 Inhibition

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[9] Structure-based virtual screening has identified N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel BCR-ABL1 inhibitors. The most potent compound, 10m , exhibited an IC50 value of 0.98 µM against K562 cells and demonstrated synergistic effects when combined with the allosteric inhibitor asciminib.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of compounds on cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., A549, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_compounds [label="Add Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 48-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 4h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Solubilize Formazan with DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_plate [label="Read Absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells [color="#5F6368"]; seed_cells -> incubate1 [color="#5F6368"]; incubate1 -> add_compounds [color="#5F6368"]; add_compounds -> incubate2 [color="#5F6368"]; incubate2 -> add_mtt [color="#5F6368"]; add_mtt -> incubate3 [color="#5F6368"]; incubate3 -> solubilize [color="#5F6368"]; solubilize -> read_plate [color="#5F6368"]; read_plate -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; } END_DOT Figure 2: Workflow for the MTT Cytotoxicity Assay.

Applications in Neurodegenerative Diseases

The 6-aminobenzothiazole scaffold has also shown significant promise in the development of agents for neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of dopamine.[11][12][13][14] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Additionally, MAO-B activity is linked to oxidative stress and the formation of neurotoxic byproducts.[12][13][14]

Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as highly potent and selective MAO-B inhibitors.[12][13][14] One such derivative, a cyclohexylamide analog (40 ), displayed an exceptionally low IC50 of 11 nM for MAO-B.[13][14] Another derivative, a phenethylamide (30 ), was found to be a multipotent agent, inhibiting MAO-B with an IC50 of 41 nM and also inhibiting the aggregation of α-synuclein and tau proteins, which are pathological hallmarks of several neurodegenerative diseases.[13][14]

// Nodes Dopamine [label="Dopamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAOB [label="MAO-B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DOPAC [label="DOPAC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="H2O2 (Oxidative Stress)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurodegeneration [label="Neurodegeneration", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="6-Hydroxybenzothiazole\nDerivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dopamine -> MAOB [arrowhead=vee, color="#5F6368"]; MAOB -> DOPAC [arrowhead=vee, color="#5F6368"]; MAOB -> H2O2 [arrowhead=vee, color="#5F6368"]; H2O2 -> Neurodegeneration [arrowhead=vee, color="#5F6368"]; Inhibitor -> MAOB [arrowhead=tee, color="#34A853", style=dashed]; Inhibitor -> Neuroprotection [arrowhead=vee, color="#34A853"]; } END_DOT Figure 3: Neuroprotective Mechanism via MAO-B Inhibition.

Quantitative Data: MAO-B Inhibitory Activity

Compound IDTargetIC50Reference
Cyclohexylamide 40 MAO-B11 nM[13][14]
Phenethylamide 30 MAO-B41 nM[13][14]
Experimental Protocol: In Vitro Kinase Assay

This generic protocol can be adapted to screen for inhibitors of various kinases, including ALK and BCR-ABL1.

Materials:

  • Kinase of interest (e.g., recombinant ALK or BCR-ABL1)

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP and the fluorescent peptide substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Future Directions

The this compound core and its derivatives represent a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Synthesis of Novel Analogs: Systematic modification of the 6-amino group and the benzothiazole ring system to explore structure-activity relationships (SAR) for various targets.

  • Broader Biological Screening: Evaluating new derivatives against a wider range of kinases and other relevant biological targets.

  • In Vivo Studies: Advancing the most promising in vitro hits to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

  • Structural Biology: Co-crystallization of lead compounds with their target proteins to elucidate binding modes and guide further rational drug design.

References

An In-Depth Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 6-Aminobenzo[d]thiazol-2(3H)-one. This heterocyclic compound has emerged as a significant scaffold in medicinal chemistry and materials science. This document consolidates its physicochemical properties, detailed synthesis protocols, and explores its involvement in biological pathways, offering a valuable resource for researchers in the field.

Core Compound Properties

This compound, with the CAS number 56354-98-4, is a stable crystalline solid. It is recognized as a key intermediate in the synthesis of a variety of organic compounds, including fluorescent dyes, optical brighteners, and pharmacologically active molecules.[1] Its ability to serve as a versatile building block is attributed to the reactive amino group and the benzothiazole core.

PropertyValueReference
Molecular Formula C₇H₆N₂OS[1]
Molecular Weight 166.20 g/mol [1]
Melting Point 221-222 °C
Appearance White to off-white crystalline solid
Solubility Moderately soluble in DMSO, DMF, and ethanol; sparingly soluble in water.

Historical Context and Discovery

While the precise first synthesis of this compound is not extensively documented in readily available literature, the development of the broader class of benzothiazoles dates back to the early 20th century. The foundational synthesis of 2-aminobenzothiazoles was established through the reaction of arylthioureas with oxidizing agents. A significant early method involved the thiocyanation of aromatic amines. Over the decades, numerous derivatives have been synthesized and investigated for a wide range of applications, particularly in the realm of medicinal chemistry due to their diverse biological activities.[2][3][4][5] The study of benzothiazole derivatives has revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents, driving further research into this class of compounds.[2][3][4][5][6][7]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally follows the established methodologies for benzothiazole ring formation. A common and effective approach involves the cyclization of a substituted aniline in the presence of a thiocyanate salt and an oxidizing agent.

General Synthesis of the 2-Aminobenzothiazole Scaffold

A widely employed method for the synthesis of the 2-aminobenzothiazole core, which can be a precursor to the 2-oxo derivative, is the reaction of a p-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriately substituted p-aniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Reaction Initiation: Stir the mixture at room temperature for 45 minutes.

  • Addition of Bromine: Cool the reaction mixture to 10 °C in an ice bath. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the stirred suspension.

  • Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Work-up: Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[3][8]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Isolation p-Aniline p-Aniline Mixing Mixing and Stirring (RT, 45 min) p-Aniline->Mixing KSCN KSCN KSCN->Mixing Br2 Br2 Bromination Dropwise Addition of Br2 Br2->Bromination Acetic_Acid Acetic_Acid Acetic_Acid->Mixing Cooling Cooling (10 °C) Mixing->Cooling Cooling->Bromination Stirring_Overnight Stirring (RT, Overnight) Bromination->Stirring_Overnight Neutralization Neutralization with NH3 (aq) Stirring_Overnight->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure 2-Amino-6-substituted-benzothiazole

General workflow for the synthesis of 2-aminobenzothiazoles.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed, derivatives of the 2-aminobenzothiazole scaffold have been shown to interact with various biological targets. For instance, certain quinazolinone derivatives incorporating the 6-(2-aminobenzo[d]thiazol-5-yl) moiety have demonstrated potent antitumor activity. Mechanistic studies of these derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells.

One such derivative, compound 45 from a study on quinazolinone derivatives, was found to inhibit the ALK/PI3K/AKT signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and growth. Its inhibition can lead to the suppression of tumor growth.

G Compound_45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivative ALK Anaplastic Lymphoma Kinase Compound_45->ALK inhibits PI3K Phosphoinositide 3-kinase ALK->PI3K activates AKT Protein Kinase B PI3K->AKT activates Cell_Cycle_Arrest G1 Phase Arrest AKT->Cell_Cycle_Arrest promotes progression past G1 Apoptosis Apoptosis AKT->Apoptosis inhibits Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Inhibitory action on the ALK/PI3K/AKT pathway by a derivative.

Applications in Drug Discovery and Development

The 6-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications. The amino group at the 6-position provides a convenient handle for further chemical modifications, allowing for the generation of large libraries of compounds for structure-activity relationship (SAR) studies. This has led to the discovery of potent inhibitors of various enzymes and receptors implicated in diseases such as cancer, microbial infections, and inflammatory disorders.[7]

The development of novel anticancer agents has been a significant area of focus. As highlighted, derivatives of 6-aminobenzothiazole have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines.[6] The versatility of the benzothiazole core allows for the fine-tuning of physicochemical properties to optimize drug-like characteristics, such as solubility and membrane permeability.

Conclusion

This compound stands as a cornerstone building block in the synthesis of a diverse array of functional organic molecules. Its rich history is intertwined with the broader development of benzothiazole chemistry. The straightforward and adaptable synthesis of its derivatives, coupled with their significant biological activities, ensures that this scaffold will continue to be a focal point of research in drug discovery, materials science, and beyond. This guide provides a foundational understanding for researchers looking to harness the potential of this versatile molecule.

References

An In-depth Technical Guide to the Safe Handling of 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for 6-Aminobenzo[d]thiazol-2(3H)-one, intended for researchers, scientists, and professionals in drug development. The information presented is based on data for structurally similar compounds and should be interpreted as a proactive safety measure in the absence of a specific Material Safety Data Sheet (MSDS) for the compound itself.

Hazard Identification and Classification

Based on data for analogous compounds like 6-Aminobenzothiazole, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation: Category 2[1][2]

  • Serious Eye Irritation: Category 2[1][2]

  • Specific target organ toxicity — single exposure (Respiratory system): Category 3[1][2]

Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[1][2]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Physical and Chemical Properties

Quantitative data for this compound and a close analogue, 6-Aminobenzothiazole, are summarized below.

PropertyThis compound6-Aminobenzothiazole
Molecular Formula C₇H₆N₂OS[4][5]C₇H₆N₂S[1]
Molecular Weight 166.20 g/mol [5]150.20 g/mol [3]
Appearance Solid[1]Solid, Crystalline[1]
Melting Point 221-222 °C[5]86 - 88 °C[1]
Solubility No data availableModerately soluble in DMSO, DMF, and ethanol; sparingly soluble in water.
Density 1.473 g/cm³[5]No data available

Experimental Protocols

General Handling Procedure:

A standardized experimental workflow for handling potentially hazardous chemicals like this compound is crucial for laboratory safety.

G General Chemical Handling Workflow A Risk Assessment B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F H Store Compound Securely E->H G Dispose of Waste Properly F->G

Caption: Workflow for safe handling of chemical compounds.

Signaling Pathways and Logical Relationships

First Aid Decision Pathway:

In the event of an exposure, a clear and logical sequence of actions is necessary. The following diagram outlines the decision-making process for providing first aid.

G First Aid Decision Pathway for Exposure cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention A Skin Contact E Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. A->E B Eye Contact F Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. B->F C Inhalation G Move person to fresh air. Keep comfortable for breathing. If not breathing, give artificial respiration. C->G D Ingestion H Clean mouth with water and drink plenty of water afterwards. D->H I Get medical advice/attention if skin irritation persists. E->I J Get medical attention. F->J K Call a POISON CENTER or doctor if you feel unwell. G->K L Get medical attention if symptoms occur. H->L

Caption: Decision pathway for first aid measures upon exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[6][7]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.

    • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[7]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Handling and Storage

  • Handling: Handle in a well-ventilated place. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage is at room temperature.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The disposal should be handled by an approved waste disposal plant.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 6-Aminobenzo[d]thiazol-2(3H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of 6-Aminobenzo[d]thiazol-2(3H)-one in Drug Discovery

The benzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The this compound moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The presence of multiple reactive sites—the 6-amino group, the lactam nitrogen at the 3-position, and the enolizable 2-oxo group—provides a rich platform for chemical modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[2]

This comprehensive guide provides detailed protocols for the derivatization of this compound, focusing on the most common and synthetically useful transformations. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and the practical aspects of synthesis and purification.

Chemical Properties and Reactivity

This compound possesses a unique electronic architecture that dictates its reactivity. The electron-donating 6-amino group enhances the nucleophilicity of the benzene ring, while the thiazolone ring exhibits lactam-lactim tautomerism, influencing the reactivity of the N3 and O2 positions. The primary sites for derivatization are the exocyclic 6-amino group and the endocyclic N3-position.

Safety and Handling Precautions

General Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water.[3]

  • Acylating and sulfonylating agents are often corrosive and moisture-sensitive; handle them with care under anhydrous conditions.

Part 1: Derivatization of the 6-Amino Group

The exocyclic 6-amino group is the most common site for derivatization due to its high nucleophilicity. Acylation, sulfonylation, and urea formation are key transformations used to introduce a wide variety of substituents.

N-Acylation of the 6-Amino Group

N-acylation is a fundamental reaction to introduce amide functionalities, which can participate in hydrogen bonding and modulate the electronic properties of the molecule. This is typically achieved using acyl chlorides or carboxylic anhydrides in the presence of a base.

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the acylating agent.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq.), to the solution and stir.

  • Acylating Agent Addition: Slowly add the acyl chloride or carboxylic anhydride (1.1-1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Examples of N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)Reference
Acetyl chlorideTriethylamineDCM6~85[2]
Benzoyl chloridePyridineTHF8~90[2]
Chloroacetyl chlorideTriethylamineBenzene4~75[2]
N-Sulfonylation of the 6-Amino Group

The introduction of a sulfonamide group can significantly impact the acidity and hydrogen bonding capabilities of the molecule, often improving its pharmacokinetic profile.

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of THF and water.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Urea and Thiourea Formation at the 6-Amino Group

Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors. They are typically synthesized by reacting the amino group with an isocyanate or isothiocyanate.

  • Preparation: Suspend this compound (1.0 eq.) in an anhydrous solvent such as 1,4-dioxane or DMF.

  • Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.1-1.2 eq.).

  • Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, the product often precipitates. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by washing with a suitable solvent (e.g., diethyl ether or ethanol) or by column chromatography.

Table 2: Representative Examples of Urea/Thiourea Formation

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl isocyanate1,4-Dioxane1004~92[4]
Ethyl isocyanateDMF803~85[5]
Phenyl isothiocyanateEthanolReflux6~88[4]

Part 2: Derivatization of the Thiazolone Ring

The thiazolone ring offers opportunities for derivatization at the N3-position through alkylation.

N-Alkylation at the 3-Position

Alkylation of the lactam nitrogen can be used to introduce lipophilic groups, modulate solubility, and block potential metabolic sites. This reaction typically requires a base to deprotonate the N-H group.

  • Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is necessary to deprotonate the relatively acidic N-H of the thiazolone ring.

  • Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) are common alkylating agents.

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal for this type of reaction.

  • Preparation: To a solution of the 6-amino- or 6-acylaminobenzo[d]thiazol-2(3H)-one (1.0 eq.) in anhydrous DMF, add a base such as K2CO3 (2.0 eq.).

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq.) and stir the mixture at room temperature or heat to 60-80 °C.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_amino_derivatization 6-Amino Group Derivatization cluster_ring_derivatization N3-Position Derivatization cluster_products Derivative Classes A This compound B N-Acylation (RCOCl, Base) A->B RCOCl, Base C N-Sulfonylation (RSO2Cl, Base) A->C RSO2Cl, Base D Urea/Thiourea Formation (R-NCO/R-NCS) A->D R-N=C=X E N-Alkylation (R'-X, Base) A->E R'-X, Base P1 6-Acylamino Derivatives B->P1 P2 6-Sulfonylamino Derivatives C->P2 P3 6-Ureido/Thiouriedo Derivatives D->P3 P4 3-Alkyl-6-amino Derivatives E->P4 P1->E R'-X, Base

Caption: General derivatization pathways for this compound.

Mechanistic Insights

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH2 (6-Amino Group) Intermediate [R-NH2(+)-C(O-)-R'-Cl] Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Intermediate Base Base (e.g., Et3N) Salt Base-H(+)Cl(-) Base->Salt Proton Abstraction Amide R-NH-COR' (Amide) Intermediate->Amide Collapse & Chloride Elimination

Caption: Simplified mechanism of N-acylation of the 6-amino group.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, offering multiple avenues for derivatization. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of compounds for biological screening. By understanding the underlying principles of reactivity and the rationale for experimental conditions, researchers can effectively utilize this versatile building block to develop novel drug candidates.

References

Application Notes & Protocols: Leveraging 6-Aminobenzo[d]thiazol-2(3H)-one for Novel Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a primary focus for therapeutic intervention. The thiazole scaffold is a versatile framework present in numerous bioactive compounds and has garnered significant interest in the development of kinase inhibitors.[1][2] Specifically, derivatives of 6-Aminobenzo[d]thiazol-2(3H)-one have emerged as a promising starting point for the synthesis of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this scaffold in the synthesis of novel kinase inhibitors, with a focus on derivatives targeting pathways such as ALK/PI3K/AKT.

Synthetic Strategies and Key Intermediates

The this compound core can be functionalized at the 6-amino group to generate a diverse library of compounds. A common strategy involves coupling the core with other heterocyclic systems known to interact with kinase active sites, such as quinazolinones. Another approach involves the reaction of the amino group with isocyanates to form urea derivatives.

Synthesis of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives

A key synthetic route involves the Suzuki coupling of a bromo-substituted quinazolinone with a boronic acid derivative of the benzothiazole. The resulting intermediate can then be further modified.

Experimental Protocol: Synthesis of 6-(2-aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one [3]

  • Preparation of 3-Benzyl-6-bromoquinazolin-4(3H)-one: In an argon atmosphere, combine 2-amino-5-bromobenzoic acid (20 mmol), triethyl orthoformate (26 mmol), phenylmethanamine (26 mmol), and iodine (0.2 mmol) in anhydrous ethanol (60 mL).

  • Reflux the reaction mixture for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Concentrate the residue under vacuum and dissolve it in ethyl acetate (100 mL).

  • Suzuki Coupling: Combine the 3-Benzyl-6-bromoquinazolin-4(3H)-one with the appropriate boronic acid derivative of this compound.

  • Add a suitable palladium catalyst and base in a solvent mixture such as 1,4-dioxane and water.

  • Heat the reaction mixture for 4 hours.

  • Upon completion (monitored by TLC), remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel using a dichloromethane/methanol (50:1) eluent to yield the final product.

Synthesis of Urea Derivatives

The amino group of the benzothiazole scaffold can readily react with various isocyanates to form a diverse range of urea derivatives.

Experimental Protocol: General Procedure for the Synthesis of 1-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)-3-(substituted)urea [3]

  • To a solution of 6-(2-aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one (0.26 mmol) in 1,4-dioxane (2 mL), add the desired tolyl isocyanate (0.34 mmol).

  • Stir the reaction mixture at 80 °C for 4 hours, monitoring completion by TLC.

  • Remove the dioxane solvent under vacuum.

  • Purify the residue by column chromatography on silica gel with a dichloromethane/methanol (50:1) eluent to obtain the final urea derivative.

Kinase Inhibition Data

Derivatives of this compound have demonstrated potent inhibitory activity against various kinases. The following tables summarize key quantitative data from preclinical studies.

Table 1: Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives against A549 Lung Cancer Cells [3]

CompoundModificationIC50 (μM)
16h (Lead) 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one8.27 ± 0.52
45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative0.44

Table 2: Dual Kinase Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives [4]

CompoundTarget KinaseIC50 (μM)
1g CK21.9
1g GSK3β0.67

Signaling Pathways and Mechanism of Action

Inhibition of the ALK/PI3K/AKT Signaling Pathway

Certain derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been shown to exert their anticancer effects by inhibiting the ALK/PI3K/AKT signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and growth. Its inhibition can lead to cell cycle arrest and apoptosis.

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane Ligand Growth Factor ALK ALK Ligand->ALK PI3K PI3K ALK->PI3K Inhibitor This compound Derivative (e.g., Compound 45) Inhibitor->ALK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway.

Mechanistic studies have revealed that potent compounds can induce G1-phase arrest in the cell cycle, disrupt the mitochondrial membrane potential, and ultimately promote apoptosis in cancer cells.[3]

Experimental Workflows

The synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold typically follow a structured workflow.

experimental_workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Urea Formation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Assay (IC50 Determination) Characterization->Screening Cell_Assay Cell-Based Assays (Antiproliferative, Apoptosis) Screening->Cell_Assay Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Cell_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design End Candidate Drug Lead_Opt->End

Caption: General workflow for kinase inhibitor development.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided, along with the summarized biological data, offer a solid foundation for researchers and drug development professionals to explore this chemical space further. The demonstrated ability of its derivatives to potently inhibit key oncogenic pathways, such as ALK/PI3K/AKT, underscores the therapeutic potential of this scaffold in the development of targeted cancer therapies.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel anticancer agents derived from the 6-Aminobenzo[d]thiazol-2(3H)-one scaffold. The protocols detailed below are based on established research demonstrating the potential of these compounds as potent inhibitors of cancer cell proliferation, specifically through the modulation of the ALK/PI3K/AKT signaling pathway.[1][2]

Overview

Derivatives of this compound have emerged as a promising class of heterocyclic compounds in the development of targeted anticancer therapies. By incorporating this scaffold into more complex molecules, such as quinazolinones, researchers have developed potent inhibitors of key signaling pathways implicated in tumorigenesis. This document outlines the synthetic route to produce these anticancer agents, protocols for their biological evaluation, and a summary of their activity.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the core intermediate, this compound, followed by its elaboration into the final quinazolinone-based anticancer compounds.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_quinazoline Quinazolinone Core Synthesis cluster_coupling Final Product Synthesis 4-Nitroaniline 4-Nitroaniline 6-Nitrobenzo[d]thiazol-2(3H)-one 6-Nitrobenzo[d]thiazol-2(3H)-one 4-Nitroaniline->6-Nitrobenzo[d]thiazol-2(3H)-one KSCN, Br2, Acetic Acid This compound This compound 6-Nitrobenzo[d]thiazol-2(3H)-one->this compound Reduction (e.g., SnCl2/HCl) Final_Product 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives This compound->Final_Product Suzuki Coupling 2-Amino-5-bromobenzoic_acid 2-Amino-5- bromobenzoic acid 6-Bromoquinazolin-4(3H)-one 6-Bromoquinazolin-4(3H)-one 2-Amino-5-bromobenzoic_acid->6-Bromoquinazolin-4(3H)-one Formamide Substituted_6-Bromoquinazolinone 3-Substituted-6- bromoquinazolin-4(3H)-one 6-Bromoquinazolin-4(3H)-one->Substituted_6-Bromoquinazolinone Alkylation/ Arylation Substituted_6-Bromoquinazolinone->Final_Product

Caption: Synthetic workflow for anticancer agents.

Experimental Protocols

Synthesis of this compound

The synthesis of the key intermediate is achieved through a two-step process involving the formation of a nitro-substituted benzothiazolone followed by its reduction.

Step 1: Synthesis of 6-Nitrobenzo[d]thiazol-2(3H)-one

  • To a stirred solution of 4-nitroaniline in glacial acetic acid, add potassium thiocyanate (KSCN).

  • Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 6-nitrobenzo[d]thiazol-2(3H)-one.

Step 2: Synthesis of this compound

  • Suspend 6-nitrobenzo[d]thiazol-2(3H)-one in a suitable solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl2) or by catalytic hydrogenation (H2/Pd-C).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

Synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

The synthesis of the final anticancer compounds involves the preparation of a substituted 6-bromoquinazolin-4(3H)-one followed by a Suzuki coupling reaction.

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

  • A mixture of 2-amino-5-bromobenzoic acid and formamide is heated at 130°C for 4 hours.[3]

  • After cooling, water is added to precipitate the product.

  • The solid is collected by filtration, washed with water and ethanol, and dried to give 6-bromoquinazolin-4(3H)-one.[3]

Step 2: Synthesis of 3-Substituted-6-bromoquinazolin-4(3H)-one

  • To a solution of 6-bromoquinazolin-4(3H)-one in an appropriate solvent like DMF, add a base such as sodium hydride (NaH).

  • Add the desired alkyl or benzyl halide and stir the reaction at room temperature overnight.

  • The product is isolated by extraction and purified by column chromatography.

Step 3: Suzuki Coupling to Yield Final Products

  • A mixture of the 3-substituted-6-bromoquinazolin-4(3H)-one, this compound, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane and water) is heated under an inert atmosphere.[3]

  • The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the final 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative.[3]

Biological Evaluation Protocols

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, H1975, PC9) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of a lead compound, designated as Compound 45 , a derivative of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one, against various non-small cell lung cancer (NSCLC) cell lines.

CompoundCell LineIC50 (µM)
Compound 45 A5490.44
Compound 45 H1975Data not specified
Compound 45 PC9Data not specified

Data extracted from a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[1][2][3]

Mechanism of Action: ALK/PI3K/AKT Signaling Pathway Inhibition

Mechanistic studies have revealed that these compounds exert their anticancer effects by inhibiting the ALK/PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[1][2] Inhibition of this pathway leads to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Compound_45 Compound 45 Inhibition Inhibition Compound_45->Inhibition Inhibition->ALK

Caption: Inhibition of the ALK/PI3K/AKT pathway.

Conclusion

The synthetic protocols and biological data presented herein demonstrate that this compound is a valuable scaffold for the development of potent anticancer agents. The resulting quinazolinone derivatives, particularly Compound 45, show significant promise as inhibitors of the ALK/PI3K/AKT signaling pathway, warranting further investigation and development in the field of oncology.

References

Application Notes and Protocols for N-Acylation of 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of the 6-amino group of 6-aminobenzo[d]thiazol-2(3H)-one, a key reaction in the synthesis of derivatives with potential pharmacological activity. The protocols are based on established methods for the acylation of aromatic amines.

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the derivatization of amines to form amides. This reaction is widely employed in drug discovery to modify the physicochemical and biological properties of molecules, such as solubility, stability, and receptor affinity. The 6-amino-benzo[d]thiazol-2(3H)-one scaffold is of interest in medicinal chemistry, and its N-acylated derivatives are valuable for exploring structure-activity relationships (SAR).

Data Presentation

The following table summarizes typical reaction conditions for the N-acylation of aromatic amines with acyl chlorides, which can be adapted for this compound.

ParameterConditionNotes
Solvent Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, or N,N-Dimethylformamide (DMF)The choice of solvent depends on the solubility of the starting materials.
Base Tertiary amines (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) or an inorganic base (e.g., K₂CO₃, NaHCO₃)The base neutralizes the HCl generated during the reaction.
Acylating Agent Acyl chloride or Acid anhydrideAcyl chlorides are generally more reactive.[1]
Temperature 0 °C to room temperatureThe reaction is often started at a lower temperature to control the initial exothermic reaction.[2]
Reaction Time 1 to 24 hoursMonitored by Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any unreacted acid chloride and neutralize the excess acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-acylated product.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol provides an alternative method for N-acetylation using a less reactive acylating agent.

Materials:

  • This compound

  • Acetic anhydride (1.5 equivalents)

  • Pyridine (as solvent and base) or a catalytic amount of a strong acid (e.g., H₂SO₄) in an inert solvent.

  • Cold water

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in pyridine.

  • Addition of Acylating Agent: Add acetic anhydride (1.5 equivalents) to the solution.

  • Reaction Progression: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration.

    • Wash the solid with cold water.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by silica gel column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with Water react->quench wash_bicarb Wash with aq. NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure N-acylated Product chromatography->product

Caption: General workflow for the N-acylation of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for N-acylated this compound derivatives are not extensively documented, structurally related benzothiazole compounds have been investigated for their roles in various biological processes, including the inhibition of protein kinases. The following diagram illustrates a hypothetical mechanism where a benzothiazole derivative acts as a kinase inhibitor, a common mode of action for this class of compounds in drug development.

signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Binds to active site p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor N-Acylated Benzothiazole Derivative inhibitor->kinase Inhibits (Competitive Binding)

Caption: Hypothetical inhibition of a kinase signaling pathway by an N-acylated benzothiazole derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of the 6-Aminobenzo[d]thiazol-2(3H)-one scaffold. While direct literature precedents for this specific molecule are limited, the following protocols are based on established and robust methodologies for analogous benzothiazole and aryl systems. These notes serve as a comprehensive guide for researchers looking to synthesize novel derivatives of this medicinally relevant core structure.

Introduction to the this compound Scaffold

The benzothiazole moiety is a privileged heterocyclic system found in numerous biologically active compounds and pharmaceuticals. Derivatives of this scaffold have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core, in particular, offers multiple points for diversification, making it an attractive starting point for the development of new chemical entities. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from simple precursors.

General Synthetic Strategies

The functionalization of the this compound scaffold can be approached in two primary ways:

  • Functionalization of a Halogenated Precursor: A halogen (typically bromine or iodine) at a specific position on the benzothiazolone ring (e.g., the 7-position) can be used as a handle for Suzuki-Miyaura, Sonogashira, and Heck couplings to introduce new carbon-based substituents.

  • Direct N-Arylation of the Amino Group: The amino group at the 6-position can be directly coupled with aryl halides or triflates via the Buchwald-Hartwig amination to form N-aryl derivatives.

A plausible synthetic route to the key 6-amino-7-halobenzo[d]thiazol-2(3H)-one intermediate would likely involve the cyclization of a correspondingly substituted 2-aminothiophenol derivative.

Section 1: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be applied to couple this compound with a variety of aryl halides and triflates.

Application Note:

This protocol is designed for the synthesis of 6-(arylamino)benzo[d]thiazol-2(3H)-one derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be dependent on the electronic and steric properties of the coupling partners. Sterically hindered biarylphosphine ligands are often employed to promote the reaction.

Quantitative Data Summary (Representative)
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11085-95
24-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10070-85
31-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene10080-90
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (2-6 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 2.0 eq.) to the tube. Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of a carbon-carbon bond. This is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents.

Application Note:

This protocol is designed for the coupling of a hypothetical 6-amino-7-bromobenzo[d]thiazol-2(3H)-one with various boronic acids. The reaction is typically robust and tolerant of a wide range of functional groups.

Quantitative Data Summary (Representative)
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9080-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O10085-98
3Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10075-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, dissolve the 6-amino-7-bromobenzo[d]thiazol-2(3H)-one (1.0 eq.) and the boronic acid or boronic ester (1.2-1.5 eq.) in a suitable solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

  • Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Section 3: Sonogashira and Heck Couplings

While less common for this specific scaffold in the available literature, the Sonogashira and Heck reactions are powerful methods for introducing alkynyl and alkenyl groups, respectively.

Sonogashira Coupling Application Note:

This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of arylalkynes.

Heck Reaction Application Note:

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups.

Given the lack of specific data, generalized protocols for these reactions are provided based on standard conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add 6-amino-7-bromobenzo[d]thiazol-2(3H)-one (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous work-up and purify by column chromatography.

Experimental Protocol: General Procedure for Heck Reaction
  • In a sealed tube, combine 6-amino-7-bromobenzo[d]thiazol-2(3H)-one (1.0 eq.), the alkene (1.5-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the tube and heat to 80-120 °C until the reaction is complete.

  • After cooling, perform a standard aqueous work-up and purify the product by chromatography.

Visualizations

Catalytic Cycles

G Figure 1: General Catalytic Cycles for Palladium-Catalyzed Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling S_Pd0 Pd(0)L_n S_ArPdX Ar-Pd(II)L_n-X S_Pd0->S_ArPdX Oxidative Addition (Ar-X) S_ArPdR Ar-Pd(II)L_n-R' S_ArPdX->S_ArPdR Transmetalation (R'-B(OH)₂) S_ArPdR->S_Pd0 Reductive Elimination (Ar-R') B_Pd0 Pd(0)L_n B_ArPdX Ar-Pd(II)L_n-X B_Pd0->B_ArPdX Oxidative Addition (Ar-X) B_ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ B_ArPdX->B_ArPdAmine Amine Coordination (HNR'R'') B_ArPdAmido Ar-Pd(II)L_n(NR'R'') B_ArPdAmine->B_ArPdAmido Deprotonation (-HX) B_ArPdAmido->B_Pd0 Reductive Elimination (Ar-NR'R'') H_Pd0 Pd(0)L_n H_ArPdX Ar-Pd(II)L_n-X H_Pd0->H_ArPdX Oxidative Addition (Ar-X) H_Intermediate Alkene Complex H_ArPdX->H_Intermediate Alkene Coordination H_SigmaAlkyl σ-Alkyl Pd(II) Complex H_Intermediate->H_SigmaAlkyl Migratory Insertion H_SigmaAlkyl->H_Pd0 β-Hydride Elimination & Reductive Elimination So_Pd0 Pd(0)L_n So_ArPdX Ar-Pd(II)L_n-X So_Pd0->So_ArPdX Oxidative Addition (Ar-X) So_ArPdAlkyne Ar-Pd(II)L_n-C≡CR' So_ArPdX->So_ArPdAlkyne Transmetalation So_ArPdAlkyne->So_Pd0 Reductive Elimination (Ar-C≡CR') CuCycle Cu(I) Cycle (forms Cu-C≡CR') CuCycle->So_ArPdX

Figure 1: General Catalytic Cycles for Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Workflow

G Figure 2: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling start Start: Starting Materials (this compound derivative, Coupling Partner) setup Reaction Setup (Catalyst, Ligand, Base, Solvent) start->setup reaction Reaction under Inert Atmosphere (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Figure 2: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Potential Signaling Pathway Involvement

Derivatives of the benzothiazole scaffold have been investigated for their potential as anticancer agents. Some studies have shown that these compounds can interfere with critical cell signaling pathways, such as the ALK/PI3K/AKT pathway, which is often dysregulated in cancer.

G Figure 3: Simplified ALK/PI3K/AKT Signaling Pathway and Potential Inhibition GF Growth Factor ALK ALK Receptor GF->ALK PI3K PI3K ALK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Promotes Inhibitor Benzothiazolone Derivative Inhibitor->ALK Inhibits

Figure 3: Simplified ALK/PI3K/AKT Signaling Pathway and Potential Inhibition.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein offer a powerful platform for the synthesis of novel derivatives of this compound. While direct literature examples for this specific substrate are not abundant, the provided protocols for Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Heck reactions are based on well-established and broadly applicable methodologies. Researchers are encouraged to use these protocols as a starting point and to optimize reaction conditions for their specific substrates to achieve the desired outcomes. The resulting libraries of functionalized benzothiazolones could be valuable for screening in various biological assays, particularly in the context of anticancer drug discovery.

Application Notes and Protocols for the Column Chromatography Purification of 6-Aminobenzo[d]thiazol-2(3H)-one Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Aminobenzo[d]thiazol-2(3H)-one and its derivatives using column chromatography. This compound serves as a crucial intermediate in the synthesis of fluorescent dyes and pharmaceuticals.[1] Proper purification is essential to ensure the quality and reliability of downstream applications. The following protocols are based on established methods for the purification of analogous 2-aminobenzothiazole derivatives.[2]

Data Presentation

The successful purification of this compound and its derivatives is highly dependent on the selection of the appropriate stationary and mobile phases. The following tables summarize typical conditions used for the column chromatography of similar compounds.

Table 1: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs

Compound ClassStationary PhaseMobile Phase / Eluent SystemObservationsReference
N-substituted-2-aminobenzothiazolesSilica GelDichloromethane (100%)Effective for less polar derivatives.[3]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativesSilica GelDichloromethane/Methanol (50:1)Good separation of polar compounds.[4]
N-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)acetamideSilica GelDichloromethane/Methanol (80:1)Higher ratio for slightly less polar compounds.[4]
6-bromo-3-(2-morpholino-2-oxoethyl)quinazolin-4(3H)-oneSilica GelEthyl Acetate/Petroleum Ether (100:1)Suitable for compounds with moderate polarity.[4]
2-Amino-4-bromobenzothiazoleSilica GelEthyl Acetate/n-Hexane (2:3)A common solvent system for a range of polarities.[5]

Table 2: Typical Materials and Reagents for Column Chromatography

Material/ReagentSpecificationPurpose
Stationary Phase
Silica Gel230-400 mesh (35-70 µm particle size)Adsorbent for separating compounds based on polarity.[3]
Mobile Phase Solvents
Dichloromethane (DCM)ACS Grade or higherNon-polar solvent for eluting non-polar compounds.
Methanol (MeOH)ACS Grade or higherPolar solvent used to increase the polarity of the mobile phase.
Ethyl Acetate (EtOAc)ACS Grade or higherSolvent of intermediate polarity.
Hexane or Petroleum EtherACS Grade or higherNon-polar solvent, often used with ethyl acetate.
Apparatus
Chromatography ColumnGlass, appropriate size for the amount of sampleTo contain the stationary phase.[6]
Glass Wool or CottonTo support the stationary phase at the bottom of the column.[6]
SandWashed and driedTo protect the surface of the stationary phase.
Collection Tubes/FlasksTo collect the eluted fractions.
TLC PlatesSilica gel 60 F254To monitor the progress of the separation.[3]

Experimental Protocols

The following is a detailed methodology for the purification of crude this compound products by column chromatography. This protocol is a generalized procedure based on methods used for various substituted 2-aminobenzothiazoles.[2]

Preparation of the Column

The first step is the proper packing of the chromatography column to ensure a uniform stationary phase, which is crucial for good separation.[2]

  • Objective: To prepare a chromatography column with a uniform packing of silica gel.

  • Materials: Chromatography column, glass wool, sand, silica gel, and a non-polar solvent (e.g., hexane).

Procedure:

  • Place a small plug of glass wool at the bottom of the column to prevent the stationary phase from washing out.[6]

  • Add a thin layer (approximately 1 cm) of sand on top of the glass wool.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or the starting solvent mixture).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading

Proper sample loading is key to achieving high-resolution separation.

  • Objective: To load the crude product onto the prepared column.

  • Materials: Crude this compound product, minimal amount of a suitable solvent (e.g., dichloromethane).

Procedure:

  • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or the eluent).[6]

  • Carefully apply the dissolved sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Gently add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica gel.

Elution and Fraction Collection

The separation of compounds occurs during the elution step.

  • Objective: To separate the desired compound from impurities by passing a mobile phase through the column.

  • Materials: A series of eluents with increasing polarity, and collection tubes.

Procedure:

  • Begin elution with the least polar solvent system determined by prior Thin Layer Chromatography (TLC) analysis.

  • Carefully add the eluent to the top of the column without disturbing the sand layer.

  • Maintain a constant flow of the eluent through the column. This can be achieved by gravity or by applying gentle pressure.

  • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Gradually increase the polarity of the eluent as the chromatography progresses to elute more polar compounds. This can be done in a stepwise or gradient fashion.

  • Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure desired product.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the column chromatography purification process.

G Figure 1: Column Chromatography Workflow A Slurry Preparation (Silica Gel + Solvent) B Column Packing A->B D Sample Loading B->D C Sample Preparation (Crude Product + Solvent) C->D E Elution (Addition of Mobile Phase) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purified Product I->J

Caption: General workflow for purification by column chromatography.

Logical Relationships in Method Development

This diagram shows the logical steps involved in developing a column chromatography method.

G Figure 2: Method Development Logic cluster_0 Preliminary Analysis cluster_1 Parameter Selection cluster_2 Purification and Analysis A Analyze Crude Mixture by TLC B Test Various Solvent Systems A->B D Determine Initial Mobile Phase Composition B->D C Select Optimal Stationary Phase (e.g., Silica Gel) C->D E Plan Gradient Elution Strategy (if needed) D->E F Perform Column Chromatography G Monitor Fractions by TLC F->G H Characterize Purified Product (NMR, MS, etc.) G->H

Caption: Logical steps for developing a purification method.

References

Application Notes and Protocols for the Recrystallization of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 6-Aminobenzo[d]thiazol-2(3H)-one and its derivatives via recrystallization. Recrystallization is a critical technique for achieving high purity of active pharmaceutical ingredients (APIs) and intermediates by separating impurities from the crystalline lattice of the target compound.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant pharmacological interest, including their use as intermediates in the synthesis of drugs like Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][] Achieving high purity of these compounds is essential for their use in pharmaceutical development and clinical applications. This application note details the methods for their purification by recrystallization, a robust and scalable technique for removing process-related impurities.

General Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

Experimental Protocols

The following protocols are generalized from various synthetic procedures for this compound derivatives and related compounds like Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine).

Protocol 1: Single Solvent Recrystallization

This method is suitable when a single solvent with a steep solubility curve for the target compound can be identified. Ethanol is a commonly used solvent for this class of compounds.[4]

Materials:

  • Crude this compound derivative

  • High-purity ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture to reflux with stirring to dissolve the solid. Continue adding small portions of hot ethanol until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.

  • Chilling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least one hour to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization

This method is employed when a single suitable solvent cannot be found. A common solvent system for Riluzole and related compounds is ethanol/water.[1][2]

Materials:

  • Crude this compound derivative

  • Solvent 1 (e.g., Ethanol - in which the compound is soluble)

  • Solvent 2 (e.g., Water - in which the compound is less soluble)

  • Standard recrystallization glassware as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Chilling: Place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes typical results obtained from the recrystallization of various this compound derivatives and related compounds, as compiled from literature.

CompoundCrude FormRecrystallization Solvent SystemYield (%)Melting Point (°C)Reference
Riluzole (a 6-substituted derivative)Raw solidEthanol/Water54Not specified[1][2]
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamideCrude solidEthanol75140-143
2-Amino-6-nitrobenzothiazoleCrude solidEthanolNot specifiedNot specified[4]
3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-oneSeparated solidEthanolNot specifiedNot specified[5]

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_waste Byproducts Crude Crude Product Solvent Add Hot Solvent(s) Crude->Solvent Dissolved Dissolved Product (Hot Solution) Solvent->Dissolved HotFilt Hot Filtration (Optional) Dissolved->HotFilt Insoluble Impurities Cooling Slow Cooling Dissolved->Cooling No Insoluble Impurities HotFilt->Cooling Crystals Crystal Formation Cooling->Crystals VacuumFilt Vacuum Filtration Crystals->VacuumFilt Washing Wash with Cold Solvent VacuumFilt->Washing MotherLiquor Mother Liquor (Soluble Impurities) VacuumFilt->MotherLiquor Drying Drying under Vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: General workflow for the recrystallization of organic compounds.

Troubleshooting and Key Considerations

  • Oiling Out: If the compound "oils out" (forms a liquid phase instead of crystals), it may be due to the solution being supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution and add more solvent before attempting to cool again.

  • No Crystal Formation: If crystals do not form upon cooling, it may be due to excessive solvent or a very clean sample. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.

  • Solvent Selection: The choice of solvent is critical. The principle of "like dissolves like" is a good starting point. For polar compounds like this compound derivatives, polar solvents like ethanol are often effective.

  • Purity Assessment: The purity of the recrystallized product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath, not an open flame.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzothiazolone Scaffold

The 6-aminobenzo[d]thiazol-2(3H)-one core is a privileged scaffold in modern medicinal chemistry and materials science. Its derivatives are key intermediates in the synthesis of a wide range of functional molecules, including potent pharmaceuticals targeting neurological disorders, advanced fluorescent dyes, and innovative agrochemicals.[1] The inherent structural rigidity, coupled with the reactive amino group at the C6 position, provides a versatile platform for generating molecular diversity.

However, transitioning the synthesis of this valuable intermediate from the laboratory bench to a kilogram-scale production environment presents significant challenges. These include managing highly exothermic reactions, ensuring regiochemical control, handling hazardous materials, and developing robust, scalable purification protocols. This guide provides a comprehensive, field-proven methodology for the multi-kilogram scale synthesis of this compound, focusing on process safety, scalability, and efficiency. Our approach is grounded in a three-step sequence, designed to mitigate risks and maximize yield and purity.

Overall Synthetic Strategy

The selected synthetic route is a robust three-step process commencing from the readily available starting material, 2,4-dinitrochlorobenzene. This pathway was chosen for its scalability and the reliability of each transformation.

Synthetic_Pathway A 2,4-Dinitrochlorobenzene B 2,4-Dinitrophenylthioacetate (Intermediate I) A->B  Step 1:  Thiolation C 2,4-Diaminobenzenethiol (Intermediate II) B->C  Step 2:  Reduction  (Critical Step) D This compound (Final Product) C->D  Step 3:  Cyclization

Caption: Overall three-step synthetic route.

Part 1: Synthesis of 2,4-Dinitrophenylthioacetate (Intermediate I)

Scientific Rationale

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with a sulfur nucleophile. We have selected potassium thioacetate for this purpose. This choice is deliberate for a scale-up operation:

  • Safety and Handling: Potassium thioacetate is a stable, non-volatile solid, which is significantly easier and safer to handle in large quantities compared to gaseous hydrogen sulfide or odorous thiols.

  • Controlled Reaction: The reaction proceeds smoothly and controllably, minimizing the formation of byproducts often associated with more aggressive sulfur reagents.

  • In-situ Protection: The thioacetate group serves as a convenient protecting group for the thiol, preventing its premature oxidation to the disulfide, which is a common side reaction with free thiols.

Kilogram-Scale Protocol

Equipment: 200 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.

  • Reactor Inerting: Purge the 200 L reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging: Charge the reactor with N,N-Dimethylformamide (DMF, 80 L), followed by 2,4-dinitrochlorobenzene (20.0 kg, 98.7 mol).

  • Reagent Addition: Begin stirring and add potassium thioacetate (12.5 kg, 109.5 mol, 1.1 eq) portion-wise over 1 hour. A mild exotherm is expected; maintain the internal temperature below 40°C using a cooling jacket if necessary.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reactor to 20-25°C.

    • In a separate vessel, prepare a solution of ice-cold water (400 L).

    • Slowly transfer the reaction mixture into the cold water with vigorous stirring. A yellow solid will precipitate.

    • Stir the slurry for 1 hour to ensure complete precipitation.

  • Isolation:

    • Filter the precipitate using a large-scale Nutsche filter.

    • Wash the filter cake thoroughly with deionized water (3 x 50 L) until the filtrate is neutral.

    • Dry the solid in a vacuum oven at 50°C to a constant weight.

Expected Yield: 23-24 kg (90-94%) of 2,4-dinitrophenylthioacetate as a yellow solid.

Part 2: Synthesis of 2,4-Diaminobenzenethiol (Intermediate II)

Scientific Rationale & Critical Safety Directive

This reduction step is the most critical and hazardous part of the entire synthesis. The reduction of aromatic nitro groups is highly exothermic and can lead to a thermal runaway if not properly controlled.[2][3] For a scalable and safer process, we have chosen catalytic transfer hydrogenation using formic acid and palladium on carbon.

  • Enhanced Safety: This method avoids the use of high-pressure hydrogen gas and pyrophoric catalysts like Raney Nickel. The heat generation is more manageable as it is controlled by the addition rate of the formic acid.

  • Simultaneous Deprotection: The acidic conditions and the palladium catalyst facilitate both the reduction of the two nitro groups and the cleavage of the thioacetate protecting group in a single, efficient step.

  • High Selectivity: This method is highly selective for the reduction of nitro groups, leaving other functional groups intact.

A thorough process safety review, including reaction calorimetry (RC1) studies, is mandatory before attempting this step on a large scale to understand the thermal profile and ensure adequate cooling capacity. [2]

Kilogram-Scale Protocol

Equipment: 500 L hydrogen-rated, glass-lined reactor with a powerful mechanical stirrer, temperature probe, nitrogen inlet, and a controlled-rate addition pump.

  • Reactor Setup: Charge the reactor with 2,4-dinitrophenylthioacetate (20.0 kg, 77.4 mol), methanol (200 L), and 5% Palladium on Carbon (50% wet, 2.0 kg).

  • Inerting: Purge the reactor headspace with nitrogen three times.

  • Controlled Addition: Heat the slurry to 40°C. Begin the slow, dropwise addition of formic acid (35.6 kg, 774 mol, 10 eq) via the addition pump over a period of 6-8 hours.

  • Temperature Control (Critical): Maintain the internal temperature strictly between 45-50°C. The reaction is highly exothermic. Ensure the reactor's cooling system is fully operational and can handle the heat load. If the temperature exceeds 55°C, immediately stop the addition and apply emergency cooling.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at 50°C for an additional 2-3 hours. Monitor the reaction by HPLC for the disappearance of the starting material and intermediates.

  • Catalyst Removal:

    • Cool the reactor to 20-25°C.

    • Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

  • Work-up and Isolation:

    • Transfer the filtrate to a larger reactor suitable for distillation.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

    • Add deoxygenated water (100 L) to the residue and cool to 10-15°C.

    • Slowly add a 30% aqueous sodium hydroxide solution to adjust the pH to 7.0-7.5. The product will precipitate.

    • Filter the solid, wash with deoxygenated water (2 x 30 L), and dry under a stream of nitrogen, followed by vacuum drying at 40°C.

Expected Yield: 9.5-10.5 kg (79-87%) of 2,4-diaminobenzenethiol as a light-sensitive solid. Handle under inert gas.

Part 3: Cyclization to this compound

Scientific Rationale

The final step is the cyclization of the 2,4-diaminobenzenethiol intermediate to form the desired benzothiazolone ring. This is achieved by reacting the ortho-amino and thiol groups with a carbonylating agent. We recommend using 1,1'-Carbonyldiimidazole (CDI) for scale-up.

  • Safety: CDI is a stable, non-gaseous solid, making it a much safer alternative to highly toxic phosgene gas or its liquid equivalent, triphosgene.

  • Efficiency: The reaction with CDI is clean and high-yielding, and the imidazole byproduct is water-soluble, simplifying the purification process.

  • Mild Conditions: The reaction proceeds under mild conditions, which preserves the integrity of the product.

Kilogram-Scale Protocol

Equipment: 200 L glass-lined reactor with mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • Reactor Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous Tetrahydrofuran (THF, 100 L) and 1,1'-Carbonyldiimidazole (CDI) (11.0 kg, 67.8 mol, 1.1 eq).

  • Reagent Addition: Cool the solution to 0-5°C. Prepare a solution of 2,4-diaminobenzenethiol (9.5 kg, 61.6 mol) in anhydrous THF (50 L) and add it dropwise to the CDI solution over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

    • Add ethyl acetate (100 L) and water (100 L). Stir vigorously for 30 minutes.

    • Separate the organic layer. Wash the organic layer with 1M hydrochloric acid (2 x 50 L) to remove imidazole, followed by saturated sodium bicarbonate solution (50 L), and finally brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Recrystallization:

    • Suspend the crude solid in a mixture of ethanol and water (e.g., 9:1 ratio).

    • Heat the slurry to reflux until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to maximize crystallization.

    • Filter the purified product, wash with cold ethanol/water (9:1), and dry in a vacuum oven at 60°C.

Expected Yield: 8.5-9.5 kg (83-93%) of this compound as a crystalline solid.

Process Optimization and Critical Parameters

Successful scale-up hinges on the precise control of key parameters. The following table summarizes the critical control points for each step.

StepParameterTarget RangeRationale & Impact on Failure
1. Thiolation Temperature60-65°CLower temperatures lead to slow conversion. Higher temperatures (>75°C) risk decomposition and byproduct formation.
Water content< 0.5% in DMFWater can hydrolyze the thioacetate, leading to disulfide formation and lower yields.
2. Reduction Temperature 45-50°C CRITICAL: Exceeding 55°C can initiate a thermal runaway. Insufficient temperature leads to incomplete reaction.
Formic Acid Addition Rate6-8 hoursControls the rate of heat generation. A faster addition rate will overwhelm the cooling capacity of the reactor.
Catalyst Loading10% w/wLower loading results in a sluggish reaction. Higher loading is uneconomical and complicates filtration.
3. Cyclization Temperature0-10°C (addition)Controls the initial reaction rate and prevents the formation of urea byproducts from the reaction of CDI with the C6-amino group.
Water content< 0.2% in THFCDI reacts violently with water. The presence of water will consume the reagent and lead to poor yields.

Scale-Up Process Workflow

Process_Workflow cluster_0 Step 1: Thiolation cluster_1 Step 2: Reduction (Critical Control) cluster_2 Step 3: Cyclization & Purification A1 Charge Reactor: 2,4-DNCB, DMF A2 Add KSAc (T < 40°C) A1->A2 A3 React at 60-65°C A2->A3 A4 Precipitate in Water A3->A4 A5 Filter & Dry A4->A5 B1 Charge Reactor: Intermediate I, MeOH, Pd/C A5->B1 Intermediate I B2 Controlled Addition: Formic Acid (T < 50°C) B1->B2 B3 Catalyst Filtration (Wet Quench) B2->B3 B4 Solvent Swap & pH Adjust B3->B4 B5 Filter & Dry (N2) B4->B5 C1 Charge Reactor: CDI, THF B5->C1 Intermediate II C2 Add Intermediate II (T < 10°C) C1->C2 C3 Aqueous Work-up C2->C3 C4 Solvent Swap C3->C4 C5 Recrystallize C4->C5 C6 Filter & Dry C5->C6 D Final Product QC C6->D Final Product

Caption: Kilogram-scale process workflow diagram.

References

Application Notes: Cell-based Assay Protocol for 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminobenzo[d]thiazol-2(3H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a range of biological activities.[1] Published research has highlighted the antiproliferative and pro-apoptotic effects of similar benzothiazole-containing molecules, often implicating the inhibition of key cellular signaling pathways, such as the ALK/PI3K/AKT pathway.[2][3] This document provides a comprehensive set of protocols for cell-based assays to characterize the biological effects of novel this compound derivatives. The described assays will enable the assessment of cytotoxicity, induction of apoptosis, and impact on specific cell signaling pathways.

Data Presentation

All quantitative data from the following protocols should be summarized in tables for clear comparison. An example table for cell viability data is provided below.

Table 1: Cytotoxicity of this compound Derivatives in A549 Cells

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
Derivative 1 0.198.2 ± 3.15.7
185.1 ± 4.5
1052.3 ± 2.8
5021.5 ± 1.9
1008.7 ± 1.2
Derivative 2 0.199.1 ± 2.512.3
190.4 ± 3.8
1065.8 ± 4.1
5038.2 ± 3.3
10015.6 ± 2.0
Control DMSO100 ± 2.2N/A

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using Resazurin Assay

This protocol determines the effect of the test compounds on cell viability.[4][5] The resazurin assay measures the metabolic activity of living cells.

Materials:

  • Human non-small cell lung cancer cell line (A549)[2]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO)

  • This compound derivatives

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare stock solutions of the derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the compounds or DMSO (vehicle control).

    • Incubate the plate for 48-72 hours.[2]

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

G A Seed A549 cells in a 96-well plate B Incubate overnight A->B C Treat cells with this compound derivatives (0.1-100 µM) and DMSO control B->C D Incubate for 48-72 hours C->D E Add Resazurin solution to each well D->E F Incubate for 2-4 hours E->F G Measure fluorescence (Ex: 560nm, Em: 590nm) F->G H Calculate % cell viability and IC50 values G->H

Caption: Workflow for Cell Viability Assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compounds.[6][7][8]

Materials:

  • A549 cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate overnight.

    • Treat the cells with the IC50 concentration of the derivatives (determined from Protocol 1) for 24 hours. Include a DMSO control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

G A Seed and treat A549 cells with derivatives (IC50 concentration) B Harvest cells (adherent and floating) A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G H Quantify live, apoptotic, and necrotic cells G->H

Caption: Workflow for Apoptosis Detection.

Protocol 3: Assessment of ALK/PI3K/AKT Signaling Pathway Inhibition

This protocol uses Western blotting to determine if the this compound derivatives inhibit the phosphorylation of key proteins in the ALK/PI3K/AKT signaling pathway.[2][3]

Materials:

  • A549 cells

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat A549 cells with the IC50 concentration of the derivatives as described in Protocol 2.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT mTOR mTOR p_AKT->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates p_p70S6K p-p70S6K Proliferation Cell Proliferation & Survival p_p70S6K->Proliferation Promotes

Caption: Simplified ALK/PI3K/AKT Signaling Pathway.

References

Application Notes and Protocols: In Vitro Testing of 6-Aminobenzo[d]thiazol-2(3H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminobenzo[d]thiazol-2(3H)-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the in vitro evaluation of these compounds, with a primary focus on their anticancer properties. The methodologies described herein are based on established research and provide a framework for assessing cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.

Data Presentation: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and related benzothiazole compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 45 A549 (Lung Cancer)0.44[1][2][3]
Compound 4a PANC-1 (Pancreatic Cancer)27 ± 0.24[4]
Compound 4b PANC-1 (Pancreatic Cancer)35 ± 0.51[4]
Gemcitabine (Control) PANC-1 (Pancreatic Cancer)52 ± 0.72[4]
Thiophene based acetamide benzothiazole derivative 21 MCF-7 (Breast Cancer)24.15[5]
Thiophene based acetamide benzothiazole derivative 21 HeLa (Cervical Cancer)46.46[5]
Morpholine based thiourea aminobenzothiazole derivative 22 MCF-7 (Breast Cancer)26.43[5]
Morpholine based thiourea aminobenzothiazole derivative 22 HeLa (Cervical Cancer)45.29[5]
Morpholine based thiourea bromobenzothiazole 23 MCF-7 (Breast Cancer)18.10[5]
Morpholine based thiourea bromobenzothiazole 23 HeLa (Cervical Cancer)38.85[5]
Naphthalimide derivative 66 HT-29 (Colon Cancer)3.72 ± 0.3[5]
Naphthalimide derivative 66 A549 (Lung Cancer)4.074 ± 0.3[5]
Naphthalimide derivative 66 MCF-7 (Breast Cancer)7.91 ± 0.4[5]
Naphthalimide derivative 67 HT-29 (Colon Cancer)3.47 ± 0.2[5]
Naphthalimide derivative 67 A549 (Lung Cancer)3.89 ± 0.3[5]
Naphthalimide derivative 67 MCF-7 (Breast Cancer)5.08 ± 0.3[5]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of the test compounds on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, PANC-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6- or 12-well plates

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6- or 12-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used to distinguish viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Mito Mitochondrion Mito->Apoptosis_Inhibition Induces Apoptosis Benzothiazole This compound Derivative (e.g., Compound 45) Benzothiazole->RTK Inhibits Benzothiazole->Mito Disrupts Membrane Potential

Caption: ALK/PI3K/AKT signaling pathway inhibition by a this compound derivative.

Experimental Workflow Diagram

G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound Compound Series (Varying Concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant end End: Evaluate Compound Efficacy and Mechanism of Action ic50->end cell_cycle_dist->end apoptosis_quant->end

Caption: General workflow for in vitro evaluation of this compound compounds.

References

Application Notes and Protocols for High-Throughput Screening of 6-Aminobenzo[d]thiazol-2(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aminobenzo[d]thiazol-2(3H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the benzothiazole core, it holds potential for a wide array of pharmacological activities. Benzothiazole-containing molecules have been reported to exhibit anticancer, antimicrobial, antidiabetic, and neuroprotective properties.[1][2] The 2-aminobenzothiazole moiety, in particular, is a recognized pharmacophore in numerous kinase inhibitors, making this scaffold a promising starting point for the development of novel therapeutics.[3]

High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of chemical compounds to identify "hit" compounds with a desired biological activity. These application notes offer a comprehensive framework for conducting an HTS campaign to identify and characterize bioactive molecules from a library of this compound derivatives. The following protocols describe a primary biochemical screen targeting a protein kinase and a secondary cell-based assay to confirm activity in a cellular context.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound library is a multi-step process. It begins with the preparation of the compound library and the target of interest, proceeds through primary and secondary screening, and culminates in the identification and validation of lead compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up lib_prep Compound Library Preparation primary_screen Primary HTS lib_prep->primary_screen assay_dev Assay Development & Optimization assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assay Secondary & Orthogonal Assays dose_response->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A high-level overview of the high-throughput screening cascade.

Target Selection: Protein Kinases

Given that numerous 2-aminobenzothiazole derivatives have demonstrated potent kinase inhibitory activity, a relevant protein kinase is a logical target for an HTS campaign. For instance, derivatives of the related compound 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have shown inhibitory activity against the ALK/PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival.[4][5] Therefore, the protocols provided will focus on a generic protein kinase assay.

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in various cancers. A primary HTS campaign could aim to identify inhibitors that modulate this pathway, for example, by directly targeting PI3K or AKT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 6-Aminobenzo[d]thiazol- 2(3H)-one Derivative Inhibitor->PI3K

Caption: The PI3K/AKT signaling pathway and a potential point of inhibition.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - In Vitro Kinase Assay

This protocol describes a luminescence-based biochemical assay to identify compounds that inhibit the activity of a target protein kinase. The assay measures the amount of ADP produced from the kinase's ATP-to-substrate phosphorylation reaction, which is then converted into a light signal.

Materials and Reagents:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Target Kinase: Recombinant protein kinase of interest (e.g., PI3K, AKT).

  • Kinase Substrate: Peptide or protein substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Microplates: White, opaque, 384-well microplates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library stock plates into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control and DMSO into their designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis: The activity of each compound is typically expressed as percent inhibition relative to the control wells.

  • Percent Inhibition (%) = 100 x (1 - (Luminescence_compound - Luminescence_pos) / (Luminescence_neg - Luminescence_pos))

Where:

  • Luminescence_compound is the signal from a well with a test compound.

  • Luminescence_pos is the average signal from the positive control wells (maximum inhibition).

  • Luminescence_neg is the average signal from the negative control wells (no inhibition).

A Z'-factor should be calculated to assess the quality of the assay:

  • Z'-factor = 1 - (3 x (SD_neg + SD_pos)) / |Mean_neg - Mean_pos|

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Protocol 2: Secondary Assay - Cell-Based Viability/Cytotoxicity Assay

This protocol is designed to confirm the activity of "hit" compounds from the primary screen in a cellular context and to assess their potential cytotoxicity. A resazurin-based assay is used to measure cell viability.

Materials and Reagents:

  • Cell Line: A human cancer cell line relevant to the kinase target (e.g., A549 lung cancer cells for an ALK/PI3K screen).[4]

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hit Compounds: Compounds identified in the primary screen, prepared in a dose-response format.

  • Resazurin Sodium Salt Solution: 0.15 mg/mL in PBS.

  • Microplates: Clear-bottom, black-walled, 96-well microplates.

  • Control Compounds: A known cytotoxic agent (e.g., Doxorubicin) as a positive control and DMSO as a negative control.

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds, positive control, and negative control in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Measure the fluorescence of the reduced product, resorufin, using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation

Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy comparison.

Table 1: Primary HTS Hit Summary

Compound ID % Inhibition @ 10 µM Hit Confirmation
ABT-001 95.2 Yes
ABT-002 45.8 No
ABT-003 88.9 Yes

| ... | ... | ... |

Table 2: Dose-Response Analysis of Confirmed Hits

Compound ID IC₅₀ (µM) - Kinase Assay IC₅₀ (µM) - Cell Viability
ABT-001 0.45 1.2
ABT-003 1.12 5.8

| ... | ... | ... |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

These application notes provide a detailed framework for the high-throughput screening of this compound libraries. The described protocols for a primary biochemical kinase assay and a secondary cell-based viability assay offer a robust strategy for identifying and validating novel bioactive compounds. Rigorous data analysis and follow-up studies, including dose-response confirmation and structure-activity relationship analysis, are crucial next steps in the hit-to-lead optimization process.

References

Troubleshooting & Optimization

Optimizing reaction yield for 6-Aminobenzo[d]thiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from 2-aminobenzothiazole. The general sequence is:

  • Protection: Acetylation of the 2-amino group to form 2-acetylaminobenzothiazole. This directs the subsequent nitration to the desired position and prevents side reactions.

  • Nitration: Introduction of a nitro group at the 6-position of the benzothiazole ring using a nitrating agent.

  • Deprotection: Hydrolysis of the acetyl group to yield 2-amino-6-nitrobenzothiazole.

  • Reduction: Reduction of the 6-nitro group to an amino group to form 2,6-diaminobenzothiazole.

  • Conversion: Diazotization of the 2-amino group followed by hydrolysis to yield the final product, this compound.

Q2: I am getting a mixture of isomers during the nitration step. How can I improve the regioselectivity for the 6-nitro product?

To achieve high regioselectivity for the 6-nitro isomer, it is crucial to first protect the 2-amino group by acetylation.[1][2] Direct nitration of 2-aminobenzothiazole often leads to a mixture of isomers, with the 6-nitro product being a minor component.[2] By converting the activating amino group to a less activating and sterically bulkier acetylamino group, the nitration is directed preferentially to the 6-position.

Q3: My nitro group reduction is incomplete or results in side products. What are the recommended conditions?

For the reduction of the 6-nitro group, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a reliable method.[3] Another common and effective method is using iron powder (Fe) in the presence of an acid or ammonium chloride.[4] Key factors for a successful reduction include:

  • Stoichiometry: Using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).

  • Temperature: Gentle heating (e.g., 60-70°C) can facilitate the reaction, but excessive heat may lead to degradation.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Q4: The final conversion of the 2-amino group to the 2-oxo group is giving me a low yield. What are the critical parameters?

This transformation is typically achieved through diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C), followed by hydrolysis of the diazonium salt.[5][6][7] Critical parameters include:

  • Temperature Control: Maintaining a low temperature during diazotization is essential to prevent the decomposition of the unstable diazonium salt.[8]

  • Acid Concentration: A sufficiently acidic medium is required for the formation of the nitrosonium ion, the active electrophile.[6]

  • Hydrolysis Conditions: After diazotization, warming the reaction mixture allows for the hydrolysis of the diazonium salt to the desired product.

Q5: What are common impurities I should look out for, and how can I purify the final product?

Common impurities can include unreacted starting materials, side products from the various steps (e.g., other nitro isomers), and byproducts from the reducing agent. Purification of the final product, this compound, can typically be achieved by:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or DMF/water, to obtain a crystalline, pure product.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Nitration Step Incomplete reaction.Ensure sufficient reaction time and monitor by TLC. Use a slight excess of the nitrating agent.
Formation of multiple isomers.Protect the 2-amino group by acetylation prior to nitration to ensure regioselectivity.[1][2]
Degradation of starting material.Maintain the recommended reaction temperature; avoid excessive heating.
Incomplete Nitro Group Reduction Insufficient reducing agent.Use a larger excess of SnCl₂ or Fe powder.
Low reaction temperature.Gently heat the reaction mixture to 60-70°C.
Deactivation of the reducing agent.Ensure the quality of the reducing agent and the acidic conditions are appropriate.
Formation of Azo Dyes as Side Products Self-coupling of the diazonium salt.Maintain a low temperature (0-5°C) during diazotization and ensure the reaction mixture is sufficiently acidic to prevent coupling reactions.[8][9]
Difficulty in Isolating the Final Product Product is too soluble in the reaction mixture.After hydrolysis, neutralize the acidic solution to precipitate the product. Cool the mixture in an ice bath to further decrease solubility.
Formation of a tar-like substance.This can result from decomposition of the diazonium salt at elevated temperatures. Ensure strict temperature control during diazotization.
Product is Contaminated with Tin Salts Incomplete removal during workup.After reduction with SnCl₂, make the solution basic to precipitate tin hydroxides, which can then be filtered off. Thoroughly wash the organic extract with water.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylaminobenzothiazole (Protection)
  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture at 80-100°C for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-acetylaminobenzothiazole.

Protocol 2: Synthesis of 2-Acetylamino-6-nitrobenzothiazole (Nitration)
  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.

  • Slowly add 2-acetylaminobenzothiazole (1 equivalent) to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains below 10°C.[10][11]

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

Protocol 3: Synthesis of 2-Amino-6-nitrobenzothiazole (Deprotection)
  • Suspend 2-acetylamino-6-nitrobenzothiazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[10]

Protocol 4: Synthesis of 2,6-Diaminobenzothiazole (Reduction)
  • Dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) and concentrated hydrochloric acid.[12]

  • Heat the mixture to reflux (around 70-80°C) for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it onto ice.

  • Make the solution basic (pH 8-9) with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,6-diaminobenzothiazole.

Protocol 5: Synthesis of this compound (Conversion)
  • Dissolve 2,6-diaminobenzothiazole (1 equivalent) in a dilute mineral acid (e.g., 2M H₂SO₄) and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.[6]

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours to facilitate hydrolysis.

  • Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1. Protection2-AminobenzothiazoleAcetic anhydride, H₂SO₄ (cat.)2-Acetylaminobenzothiazole90-95
2. Nitration2-AcetylaminobenzothiazoleConc. HNO₃, Conc. H₂SO₄2-Acetylamino-6-nitrobenzothiazole85-90
3. Deprotection2-Acetylamino-6-nitrobenzothiazoleEthanol, Conc. HCl2-Amino-6-nitrobenzothiazole90-95
4. Reduction2-Amino-6-nitrobenzothiazoleSnCl₂·2H₂O, Conc. HCl2,6-Diaminobenzothiazole80-90
5. Conversion2,6-DiaminobenzothiazoleNaNO₂, H₂SO₄, H₂OThis compound60-75

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Reduction cluster_step5 Step 5: Conversion A 2-Aminobenzothiazole B 2-Acetylaminobenzothiazole A->B Ac₂O, H₂SO₄ C 2-Acetylamino-6-nitrobenzothiazole B->C HNO₃, H₂SO₄ D 2-Amino-6-nitrobenzothiazole C->D HCl, EtOH E 2,6-Diaminobenzothiazole D->E SnCl₂, HCl F This compound E->F 1. NaNO₂, H₂SO₄ 2. H₂O, Heat

Caption: Synthetic pathway for this compound.

TroubleshootingWorkflow Start Low Final Yield CheckPurity Check Purity of Intermediates by TLC/NMR Start->CheckPurity NitrationIssue Nitration Step Issues? CheckPurity->NitrationIssue Intermediates Impure ReductionIssue Reduction Step Issues? CheckPurity->ReductionIssue Intermediates Pure NitrationIssue->ReductionIssue No ProtectAmine Protect 2-amino group before nitration NitrationIssue->ProtectAmine Yes ConversionIssue Conversion Step Issues? ReductionIssue->ConversionIssue No OptimizeReduction Increase reducing agent equivalents Ensure acidic conditions ReductionIssue->OptimizeReduction Yes ControlTemp Strict temperature control (0-5°C) during diazotization ConversionIssue->ControlTemp Yes Purify Recrystallize or use column chromatography ConversionIssue->Purify No ProtectAmine->Purify OptimizeReduction->Purify ControlTemp->Purify

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 6-Aminobenzo[d]thiazol-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminobenzo[d]thiazol-2(3H)-one. The information provided is based on established principles of benzothiazole chemistry, as specific literature detailing side products for this particular compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most probable side products when synthesizing this compound?

A1: Based on the likely precursors, such as 2,4-diaminothiophenol, and common benzothiazole synthesis routes, several side products can be anticipated:

  • Polymeric Byproducts: Due to the multiple reactive sites on the precursor (two amino groups and one thiol group), intermolecular reactions can occur, leading to the formation of dimers, oligomers, or insoluble polymeric materials. This is particularly prevalent in reactions involving bifunctional reagents like carbon disulfide or phosgene equivalents.

  • Disulfide Dimers: The thiophenol group of the precursor is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer before the desired cyclization reaction occurs.

  • Incompletely Cyclized Intermediates: The reaction may not proceed to completion, resulting in stable intermediates. For instance, if carbon disulfide is used, a dithiocarbamate or thiourea-like intermediate may be isolated.

  • Isomeric Impurities: The presence of isomeric starting materials, such as 3,4-diaminothiophenol, in the initial precursor pool can lead to the formation of isomeric side products like 7-Aminobenzo[d]thiazol-2(3H)-one.

  • Side Reactions on the 6-Amino Group: The exocyclic amino group at the 6-position can compete with the other nucleophiles in the molecule, potentially reacting with the cyclizing agent to form cross-linked or other undesired derivatives.

Q2: How can I minimize the formation of polymeric byproducts?

A2: To reduce polymerization, it is crucial to favor intramolecular cyclization over intermolecular reactions. This can be achieved by:

  • High Dilution: Running the reaction at a lower concentration can significantly reduce the probability of intermolecular collisions.

  • Slow Addition of Reagents: Adding the cyclizing agent (e.g., carbon disulfide, triphosgene) slowly and in a controlled manner to the solution of the precursor can help maintain a low concentration of the reactive species, further promoting intramolecular reactions.

  • Optimized Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can accelerate the desired reaction, they can also promote unwanted side reactions.

Q3: My final product is discolored. What could be the cause?

A3: Discoloration, often appearing as a purple or black hue, is typically due to the oxidation of the aromatic amine functional groups.[1] The p-phenylenediamine moiety within the this compound structure is prone to oxidation upon exposure to air.[1] To mitigate this:

  • Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents.

  • Store the final product under an inert atmosphere and protected from light.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield of Desired Product Formation of polymeric byproducts.Employ high dilution conditions and slow addition of reagents.
Incomplete reaction.Increase reaction time or temperature cautiously, monitoring for the formation of degradation products.
Oxidation of starting material.Use fresh, purified starting materials and conduct the reaction under an inert atmosphere.
Presence of an Insoluble, Tar-Like Substance Significant polymerization.Review the reaction concentration and rate of addition of reagents. Consider a lower reaction temperature. The insoluble material is likely a polymeric byproduct.[2]
Unexpected Peaks in HPLC/NMR Formation of isomeric side products.Verify the purity of the starting 2,4-diaminothiophenol. Isomeric impurities may require chromatographic separation.
Presence of disulfide dimers.Ensure an inert atmosphere during the reaction to prevent oxidation of the thiol. A mild reducing agent could be added during workup, but this may affect the desired product.
Incompletely cyclized intermediates.Ensure sufficient reaction time and optimal temperature for the cyclization step.
Product Darkens Over Time Oxidation of the 6-amino group.Store the purified compound under an inert atmosphere, protected from light and air.[1]

Experimental Protocols

Note: The following are generalized protocols based on common synthetic methods for benzothiazol-2(3H)-ones and should be optimized for the specific substrate.

Protocol 1: Synthesis via a Thiocarbamate Intermediate

This protocol is adapted from general procedures for the synthesis of benzothiazol-2(3H)-ones.[3]

  • Preparation of the Precursor Solution: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 2,4-diaminothiophenol (1 equivalent) in a suitable solvent (e.g., pyridine or a mixture of THF and triethylamine) under a nitrogen atmosphere.

  • Acylation: Cool the solution in an ice bath. Slowly add a solution of a cyclizing agent such as methyl chloroformate (1.1 equivalents) in the same solvent via the dropping funnel over 1-2 hours.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Cyclization (if necessary): Depending on the intermediate formed, a separate cyclization step involving heating may be required.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system for recrystallization. This typically involves a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures with water.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization: If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Filtration: Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Checkpoints start Dissolve 2,4-diaminothiophenol in solvent under N2 add_reagent Slowly add cyclizing agent at 0°C start->add_reagent 1 react Stir at room temperature (12-24h) add_reagent->react 2 workup Aqueous workup and extraction react->workup 3 check_polymer Check for insoluble polymers react->check_polymer Low yield? purify Purification (Chromatography or Recrystallization) workup->purify 4 check_purity Analyze for isomers/ intermediates (HPLC/NMR) workup->check_purity Impure product? product Pure this compound purify->product 5

Caption: A generalized experimental workflow for the synthesis of this compound with integrated troubleshooting checkpoints.

side_product_formation precursor 2,4-Diaminothiophenol (Precursor) desired_path Desired Product: This compound precursor->desired_path Intramolecular Cyclization (Favored by high dilution) polymer_path Side Product: Polymeric Byproduct precursor->polymer_path Intermolecular Reaction (Favored by high concentration) disulfide_path Side Product: Disulfide Dimer precursor->disulfide_path Oxidation (Air) intermediate_path Side Product: Incomplete Cyclization Intermediate precursor->intermediate_path Incomplete Reaction cyclizing_agent Cyclizing Agent (e.g., CS2, ClCO2Me) cyclizing_agent->desired_path cyclizing_agent->polymer_path

Caption: Potential reaction pathways illustrating the formation of the desired product versus common side products.

References

Technical Support Center: 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 6-Aminobenzo[d]thiazol-2(3H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: this compound and its derivatives are heterocyclic compounds with a rigid, aromatic core, which contributes to high crystal lattice energy and low aqueous solubility. The presence of the benzothiazole ring system results in a largely hydrophobic molecule, making it challenging to dissolve in aqueous media.

Q2: What are the most common strategies for improving the solubility of these derivatives?

A2: The most common and effective strategies for enhancing the solubility of poorly soluble compounds like this compound derivatives include:

  • pH Adjustment: Taking advantage of the basic amino group to form more soluble salts in acidic conditions.

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water to increase solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic derivative within a cyclodextrin molecule to enhance its apparent solubility in water.

  • Prodrug Approach: Modifying the chemical structure to create a more soluble precursor that converts to the active drug in vivo.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization and nanosizing to improve the dissolution rate.

Q3: How does pH affect the solubility of this compound derivatives?

A3: The 6-amino group in these derivatives is basic and can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form. Therefore, the solubility of these compounds is generally expected to increase as the pH of the solution decreases.

Q4: When should I consider using co-solvents?

A4: Co-solvents are a good initial approach when you need to prepare a stock solution or when working with in vitro assays. This method is relatively simple to implement. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). However, the concentration of the co-solvent should be carefully controlled to avoid precipitation of the compound upon dilution in an aqueous buffer and to minimize potential toxicity in cellular assays.

Q5: What are the advantages of using cyclodextrins?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. This method is particularly useful for in vitro and in vivo studies as cyclodextrins are generally well-tolerated. They can also help to improve the stability of the compound.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
  • Problem: The this compound derivative precipitates out of solution when a concentrated DMSO stock is diluted into an aqueous buffer for an experiment.

  • Cause: This is a common issue for poorly soluble compounds. The high concentration of DMSO in the stock solution keeps the compound solubilized. When diluted into an aqueous buffer, the percentage of DMSO drops significantly, and the aqueous environment cannot maintain the compound in solution, causing it to "crash out."

  • Solutions:

    • Decrease the final compound concentration: If the experimental design allows, lowering the final concentration of the derivative in the aqueous buffer may prevent precipitation.

    • Increase the final DMSO concentration: Determine the maximum tolerable DMSO concentration for your assay (typically ≤ 0.5% for cell-based assays) and adjust your dilution scheme accordingly.

    • Use a co-solvent system: Prepare the final solution in a buffer containing a small percentage of a suitable co-solvent.

    • Utilize cyclodextrins: Pre-dissolve a cyclodextrin in your aqueous buffer before adding the DMSO stock of your compound. The cyclodextrin will help to keep the compound in solution.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: Variability in experimental results when testing the biological activity of a this compound derivative.

  • Cause: Poor solubility can lead to inconsistent concentrations of the dissolved, active compound in the assay medium. The compound may be precipitating or forming aggregates, leading to variable exposure to the biological system.

  • Solutions:

    • Visually inspect for precipitation: Before starting an experiment, carefully inspect the prepared solutions for any signs of precipitation (cloudiness, solid particles).

    • Determine the kinetic solubility: Perform a kinetic solubility assay in your experimental buffer to understand the concentration at which the compound starts to precipitate over the time course of your experiment.

    • Employ a solubility enhancement technique: Consistently use a validated solubility enhancement method, such as pH adjustment or cyclodextrin complexation, to ensure the compound remains in solution throughout the experiment.

Quantitative Data on Solubility Enhancement

The following tables present illustrative quantitative data on the solubility of a hypothetical this compound derivative ("Compound X") using different enhancement techniques. This data is intended to be representative and should be confirmed experimentally for your specific derivative.

Table 1: Effect of pH on the Aqueous Solubility of Compound X at 25°C

pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
7.41.51.0
6.87.85.2
6.045.230.1
5.0210.6140.4

Table 2: Effect of Co-solvents on the Solubility of Compound X in PBS (pH 7.4) at 25°C

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase (vs. PBS alone)
100% PBS1.51.0
5% Ethanol in PBS12.38.2
10% Ethanol in PBS35.123.4
5% PEG 400 in PBS18.912.6
10% PEG 400 in PBS52.434.9
5% DMSO in PBS25.717.1
10% DMSO in PBS78.352.2

Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of Compound X at 25°C

Cyclodextrin (CD)CD Concentration (mM)Solubility (µg/mL)Fold Increase (vs. water alone)
None01.21.0
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)528.523.8
1065.254.3
20148.9124.1
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)542.135.1
1098.782.3
20225.4187.8

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 6.8, 7.4) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH).

  • Sample Preparation: Add an excess amount of the this compound derivative to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Assessment
  • Co-solvent Mixture Preparation: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, PEG 400, DMSO) with an aqueous buffer (e.g., PBS, pH 7.4) at various volume/volume ratios (e.g., 5%, 10%, 20%).

  • Sample Preparation: Add an excess amount of the compound to vials containing each co-solvent mixture.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours.

  • Sample Analysis: Follow steps 4a-4e from Protocol 1 to determine the solubility in each co-solvent mixture.

Protocol 3: Cyclodextrin Complexation and Solubility Measurement
  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., HP-β-CD or SBE-β-CD).

  • Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours.

  • Sample Analysis: Follow steps 4a-4e from Protocol 1 to determine the apparent solubility of the compound in the presence of each cyclodextrin concentration.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble This compound Derivative ph_adjust pH Adjustment start->ph_adjust cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin solubility_assay Solubility Assay (e.g., HPLC-UV) ph_adjust->solubility_assay cosolvency->solubility_assay cyclodextrin->solubility_assay outcome Enhanced Solubility Data solubility_assay->outcome

Caption: Experimental workflow for enhancing and quantifying the solubility of this compound derivatives.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Compound Precipitates from DMSO Stock in Aqueous Buffer cause1 Low Aqueous Solubility problem->cause1 cause2 High Final Concentration problem->cause2 cause3 Low Co-solvent Percentage problem->cause3 solution1 Decrease Final Concentration cause1->solution1 solution3 Use Cyclodextrins cause1->solution3 cause2->solution1 solution2 Increase Co-solvent % cause3->solution2

Caption: Troubleshooting logic for addressing compound precipitation issues.

Troubleshooting low yield in 6-Aminobenzo[d]thiazol-2(3H)-one coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Aminobenzo[d]thiazol-2(3H)-one Coupling Reactions

Welcome to the technical support center for coupling reactions involving this compound. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield reactions and to offer practical guidance for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my amide coupling (acylation) reaction with this compound. What are the common causes?

A1: Low yields in amide coupling reactions with this compound can stem from several factors. The electron-withdrawing nature of the benzothiazole ring system can decrease the nucleophilicity of the 6-amino group, making it less reactive than typical anilines. Key areas to investigate include:

  • Inefficient Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently potent to activate the carboxylic acid, or the activated species might be unstable.

  • Low Nucleophilicity of the Amine: The inherent electronic properties of the 6-aminobenzothiazolone scaffold reduce the reactivity of the amino group.

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical and may require careful optimization.

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient coupling.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

Q2: My Suzuki-Miyaura coupling reaction with a 6-halo-benzo[d]thiazol-2(3H)-one derivative is failing. What should I troubleshoot?

A2: Suzuki-Miyaura couplings are sensitive to a variety of factors. For this specific substrate, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are often effective for coupling with electron-rich heterocyclic halides.[1]

  • Base Selection: The choice of base is critical for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often necessary to dissolve both the organic substrates and the inorganic base.[2]

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation). Ensure the quality of your boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[1]

Q3: I am attempting a Buchwald-Hartwig amination with a 6-halo-benzo[d]thiazol-2(3H)-one and an amine, but the yield is poor. What are the likely issues?

A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations are highly dependent on the specific reaction conditions. Key troubleshooting points include:

  • Catalyst System: The combination of the palladium precursor and the ligand is paramount. Different generations of Buchwald ligands have been developed to couple a wide range of substrates. A screening of different ligands is often necessary.

  • Base: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is critical for catalyst stability and activity.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling (Acylation)

If you are experiencing low yields in the acylation of this compound, follow this troubleshooting workflow:

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Analyze_Side_Products 3. Analyze for Side Products Start->Analyze_Side_Products Reagent_Purity Purity of Amine and Acid Check_Reagents->Reagent_Purity Coupling_Reagent_Activity Activity of Coupling Reagent Check_Reagents->Coupling_Reagent_Activity Anhydrous_Conditions Anhydrous Solvents/Reagents? Check_Reagents->Anhydrous_Conditions Temp_Time Temperature & Time Optimal? Check_Conditions->Temp_Time Base_Choice Appropriate Base? Check_Conditions->Base_Choice Solvent_Solubility Good Solubility? Check_Conditions->Solvent_Solubility Side_Reaction_Analysis Identify Byproducts (LCMS/NMR) Analyze_Side_Products->Side_Reaction_Analysis Optimize_Coupling 4. Optimize Coupling System Change_Coupling_Reagent Screen Different Coupling Reagents Optimize_Coupling->Change_Coupling_Reagent Additives Use Additives (e.g., HOBt, DMAP) Optimize_Coupling->Additives Reagent_Purity->Optimize_Coupling Coupling_Reagent_Activity->Optimize_Coupling Anhydrous_Conditions->Optimize_Coupling Temp_Time->Optimize_Coupling Base_Choice->Optimize_Coupling Solvent_Solubility->Optimize_Coupling Side_Reaction_Analysis->Optimize_Coupling

Troubleshooting workflow for low-yield amide coupling.

Key Optimization Parameters for Amide Coupling:

ParameterRecommendationRationale
Coupling Reagent Screen more potent reagents like HATU, HBTU, or COMU.The reduced nucleophilicity of the amine may require a more reactive activated ester intermediate.
Base Use a non-nucleophilic organic base like DIPEA or N-methylmorpholine.Prevents side reactions and ensures the amine remains deprotonated and nucleophilic.
Solvent Aprotic polar solvents like DMF or NMP are often effective.Can help with the solubility of the starting materials and intermediates.
Temperature Try increasing the temperature (e.g., to 40-60 °C).Can help overcome the activation energy barrier for less reactive substrates.
Acyl Chloride Method Consider converting the carboxylic acid to an acyl chloride using (COCl)₂ or SOCl₂.Acyl chlorides are highly reactive and may improve yields, though functional group tolerance is lower.[3]
Guide 2: Low Yield in Suzuki-Miyaura / Buchwald-Hartwig Cross-Coupling

For C-C or C-N bond formation at the 6-position of the benzothiazole ring, a systematic approach to optimization is crucial.

Cross_Coupling_Troubleshooting Start Low Yield in Cross-Coupling Check_Setup 1. Verify Reaction Setup Start->Check_Setup Check_Components 2. Assess Component Quality Start->Check_Components Inert_Atmosphere Inert Atmosphere (Ar/N2)? Check_Setup->Inert_Atmosphere Degassed_Solvents Degassed Solvents? Check_Setup->Degassed_Solvents Catalyst_Activity Catalyst/Precatalyst Active? Check_Components->Catalyst_Activity Boronic_Acid_Quality Boronic Acid/Ester Stable? Check_Components->Boronic_Acid_Quality Base_Purity Base Anhydrous/Pure? Check_Components->Base_Purity Screen_Catalyst 3. Screen Catalyst System Optimize_Conditions 4. Optimize Conditions Screen_Catalyst->Optimize_Conditions Screen_Ligands Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) Screen_Catalyst->Screen_Ligands Screen_Bases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Screen_Catalyst->Screen_Bases Temp_Screen Vary Temperature Optimize_Conditions->Temp_Screen Solvent_Screen Vary Solvent/Co-solvent Optimize_Conditions->Solvent_Screen Inert_Atmosphere->Screen_Catalyst Degassed_Solvents->Screen_Catalyst Catalyst_Activity->Screen_Catalyst Boronic_Acid_Quality->Screen_Catalyst Base_Purity->Screen_Catalyst

Troubleshooting workflow for low-yield cross-coupling.

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions from studies on aminobenzothiazole derivatives, which can serve as a starting point for optimizing your specific reaction.

Table 1: Optimization of Suzuki-Miyaura Coupling with 2-Amino-6-bromobenzothiazole Derivatives [2]

EntryAryl Boronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidK₃PO₄Toluene/H₂O (4:1)9531Moderate
24-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O (4:1)953164
33,5-Bis(trifluoromethyl)phenylboronic esterK₃PO₄1,4-Dioxane9531High
4Phenylboronic acidK₃PO₄Toluene/H₂O (4:1)953175

Note: The amino group at the 2-position was unprotected in this study. Protecting the amine via acylation has been reported to substantially enhance product yields in subsequent coupling reactions.

Table 2: Optimization of Buchwald-Hartwig Amination with a Benzimidazole Halide (Structurally Related System) [4]

EntryPd SourceLigandBaseSolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene100160
2Pd(OAc)₂DPEphosCs₂CO₃Toluene100160
3Pd(OAc)₂XPhosCs₂CO₃Toluene1001691
4Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane100160
5Pd(OAc)₂DPEphosCs₂CO₃1,4-Dioxane100160
6Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane10016100
7Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane100879

Note: This data is for a benzimidazole system but highlights the critical role of ligand and solvent selection in achieving high conversion.

Experimental Protocols

Protocol 1: General Procedure for Acylation using Acyl Chlorides

This protocol is adapted for the acylation of this compound.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the stirred suspension to 0 °C using an ice bath. Add a non-nucleophilic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 6-Bromo-2-acylaminobenzothiazole Derivative

This protocol is a generalized procedure based on successful couplings with related substrates.[5]

  • Setup: To a reaction vial, add the 6-bromo-2-acylaminobenzothiazole derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Preventing byproduct formation in 6-Aminobenzo[d]thiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the preparation of the key intermediate, 2,4-diaminothiophenol. This is typically achieved through the reduction of 2,4-dinitrophenylmercaptan, which is synthesized from 2,4-dinitrochlorobenzene and a sulfur source like sodium hydrosulfide.[1] The second step is the cyclization of 2,4-diaminothiophenol with a carbonylating agent, such as urea or phosgene, to form the desired benzothiazolone ring.

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The main challenges arise from the reactivity of the starting materials and intermediates. The starting material, 2,4-diaminothiophenol, is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts. During the cyclization step, the presence of two amino groups can result in the formation of unwanted ureas, bis-ureas, or polymeric materials. Additionally, regioselectivity can be an issue, with the possibility of the carbonylating agent reacting with the aniline amino group instead of the ortho-amino group required for cyclization.

Q3: How can I minimize the oxidation of 2,4-diaminothiophenol?

A3: To minimize oxidation, it is crucial to handle 2,4-diaminothiophenol under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents and performing the reaction promptly after the preparation and isolation of the aminothiophenol can also significantly reduce the formation of disulfide byproducts.

Q4: Which carbonylating agent is recommended for the cyclization step?

A4: While phosgene and its derivatives like triphosgene are effective, they are highly toxic and require special handling. Urea is a safer and more common alternative for this cyclization. The reaction with urea typically requires heating and may be catalyzed by an acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 2,4-diaminothiophenol Incomplete reduction of the dinitro precursor.Ensure a sufficient excess of the reducing agent (e.g., zinc and hydrochloric acid) is used.[1] Monitor the reaction by TLC until the starting material is fully consumed.
Oxidation of the product during workup.Perform the workup and isolation under an inert atmosphere. Use degassed solvents and work quickly.
Formation of a significant amount of disulfide byproduct Exposure of 2,4-diaminothiophenol to air.Strictly maintain an inert atmosphere throughout the synthesis and handling of the aminothiophenol.
Low yield of this compound in the cyclization step Incomplete reaction with urea.Increase the reaction temperature and/or time. Consider using a higher-boiling solvent or a catalyst.
Formation of linear urea or bis-urea byproducts.Optimize the stoichiometry of the reactants. A slight excess of the carbonylating agent might be necessary, but a large excess should be avoided.
Product is difficult to purify Presence of multiple byproducts with similar polarities.Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent may also be effective. Consider derivatization of the amino group to alter polarity for easier separation, followed by deprotection.
Inconsistent reaction outcomes Variable quality of starting materials.Ensure the purity of 2,4-dinitrochlorobenzene and the reducing agent. Freshly prepare or purify 2,4-diaminothiophenol before use.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminothiophenol

This protocol is based on the reduction of 2,4-dinitrophenylmercaptan.

Step 1: Synthesis of 2,4-Dinitrophenylmercaptan

  • In a reaction vessel, dissolve 2,4-dinitrochlorobenzene in a suitable solvent, such as ethanol.

  • Slowly add a solution of sodium hydrosulfide (NaSH) to the vessel while stirring.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,4-dinitrophenylmercaptan.

Step 2: Reduction to 2,4-Diaminothiophenol

  • Suspend 2,4-dinitrophenylmercaptan in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

  • Add an excess of a reducing agent, such as zinc dust, in portions.

  • Add concentrated hydrochloric acid dropwise while keeping the reaction temperature under control.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the excess zinc.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2,4-diaminothiophenol.[1] Note: It is crucial to perform this step under an inert atmosphere to prevent oxidation.

Protocol 2: Synthesis of this compound via Urea Cyclization
  • In a reaction flask, combine 2,4-diaminothiophenol and urea in a 1:1.1 molar ratio.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a temperature of 120-150 °C.

  • Monitor the progress of the reaction by TLC. The reaction may take several hours to complete.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then with a non-polar solvent like hexane to remove non-polar impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2,4-Diaminothiophenol cluster_step2 Step 2: Cyclization A 2,4-Dinitrochlorobenzene C 2,4-Dinitrophenylmercaptan A->C Thiolation B Sodium Hydrosulfide B->C E 2,4-Diaminothiophenol C->E Reduction D Reducing Agent (e.g., Zn/HCl) D->E G This compound E->G Cyclization F Urea F->G

Caption: Overall workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Potential Byproduct Formation A 2,4-Diaminothiophenol C Desired Product: This compound A->C Desired Cyclization D Disulfide Byproduct A->D Oxidation E Bis-urea Byproduct A->E Reaction with 2 eq. Urea F Polymeric Material A->F Polycondensation B Urea B->C B->E

Caption: Byproduct formation pathways in the synthesis.

References

Technical Support Center: Purification of Polar 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of polar 6-Aminobenzo[d]thiazol-2(3H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My polar this compound derivative shows poor retention and elutes in the void volume during standard reversed-phase HPLC. What should I do?

A1: This is a common issue with highly polar compounds on traditional C18 columns. Here are several strategies to improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. Polar analytes are well-retained and elute in order of increasing hydrophilicity as the aqueous content of the mobile phase increases.[1][2][3][4]

  • High pH Reversed-Phase Chromatography: For basic aminobenzothiazole derivatives, increasing the mobile phase pH (e.g., to pH 10 using ammonium bicarbonate) can deprotonate the amine group. This makes the compound more hydrophobic, leading to increased retention on a pH-stable reversed-phase column (e.g., hybrid silica or polymer-based C18).

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, which will have better retention on a reversed-phase column.[5][6]

Q2: I am observing significant peak tailing when purifying my this compound derivative on a silica gel column. How can I improve the peak shape?

A2: Peak tailing for basic compounds like aminobenzothiazoles on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase.[7] Here are some solutions:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent can help to saturate the acidic silanol sites and improve peak symmetry. A common mobile phase system is dichloromethane/methanol with 0.5% triethylamine.

  • Deactivated Silica Gel: Using a deactivated silica gel, such as one treated with a silanizing agent, can reduce the number of accessible acidic silanol groups.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina or Florisil if your compound is stable on these materials.[8]

Q3: My compound seems to be degrading on the silica gel column during purification. What are my options?

A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.[8] To address this, you can:

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate and letting it sit for a period of time before eluting. If degradation is observed, avoid silica gel.

  • Use a Less Acidic Stationary Phase: As mentioned, alumina or Florisil can be good alternatives.

  • Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is generally less likely to cause acid-catalyzed degradation.

  • Rapid Purification: If you must use silica, minimize the time your compound spends on the column by using flash chromatography with a faster flow rate.

Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound derivatives?

A4: During the synthesis of related 6-substituted 2-aminobenzothiazole derivatives like riluzole, several process-related impurities and isomers can form.[9][10][] Common impurities may include:

  • Isomers of the starting materials (e.g., regioisomers of substituted anilines).[9]

  • Side-products from the cyclization reaction.

  • Unreacted starting materials.

  • Products of over-reaction or degradation.

It is crucial to use analytical techniques like HPLC-MS to identify the molecular weights of these impurities to aid in their characterization and removal.[9]

Troubleshooting Guides

Table 1: Troubleshooting Poor Peak Shape in HPLC
ProblemPossible CauseSuggested Solution
Peak Tailing Strong interaction of basic amine with acidic silanol groups on silica-based columns.[7][12]Add a basic modifier like triethylamine (0.1-0.5%) to the mobile phase. Use a high-purity, end-capped column. Switch to a pH-stable column and use a high pH mobile phase.
Secondary interactions with the stationary phase.For reversed-phase, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Peak Fronting Column overload.Reduce the sample concentration or injection volume.
Poor sample solubility in the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks Column void or channeling.Replace the column. Ensure proper column packing.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase.
Co-eluting impurity.Optimize the separation method (gradient, temperature, mobile phase composition).
Table 2: Troubleshooting Poor Retention in Reversed-Phase HPLC
ProblemPossible CauseSuggested Solution
Elution at or near the void volume Compound is too polar for the stationary phase.Switch to a more polar stationary phase (e.g., polar-embedded or polar-endcapped).[1]
Employ HILIC.[2][5]
Use ion-pair chromatography.[5][6]
Mobile phase is too strong (too much organic solvent).Decrease the initial percentage of the organic solvent in the mobile phase.

Experimental Protocols

Protocol 1: HILIC for Purification of Polar this compound Derivatives

This protocol provides a general starting point for developing a HILIC method.

  • Column Selection: Choose a HILIC stationary phase such as bare silica, amide, or diol-bonded silica. A common dimension is 4.6 x 150 mm with 3-5 µm particles.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

    • Solvent B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

  • Gradient Elution: A typical gradient profile would be:

    • 0-1 min: 0% B (isocratic)

    • 1-15 min: 0% to 50% B (linear gradient)

    • 15-20 min: 50% B (isocratic)

    • 20-21 min: 50% to 0% B (linear gradient)

    • 21-30 min: 0% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm) or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, preferably the initial mobile phase, to ensure good peak shape.

Protocol 2: Recrystallization of this compound Derivatives
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures with anti-solvents like water or hexanes.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Method cluster_column_type Chromatography Type cluster_end Finish start Crude Product tlc_hplc TLC / HPLC-MS Analysis start->tlc_hplc purity_check Purity > 95%? tlc_hplc->purity_check recrystallization Recrystallization purity_check->recrystallization No pure_product Pure Product purity_check->pure_product Yes recrystallization->tlc_hplc column_chrom Column Chromatography recrystallization->column_chrom Purity still low column_decision Compound Stability on Silica? column_chrom->column_decision normal_phase Normal Phase (Silica/Alumina) column_decision->normal_phase Stable reversed_phase Reversed-Phase / HILIC column_decision->reversed_phase Unstable normal_phase->tlc_hplc reversed_phase->tlc_hplc

Caption: A general workflow for the purification of this compound derivatives.

HPLC_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_peak Peak Shape Solutions cluster_solutions_retention Retention Solutions start Poor HPLC Result peak_shape Poor Peak Shape? start->peak_shape retention Poor Retention? start->retention tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No sol_retention Use HILIC Use Ion-Pairing Agent Decrease Organic Content retention->sol_retention Yes sol_tailing Add Mobile Phase Modifier Use High pH Mobile Phase tailing->sol_tailing split Splitting fronting->split No sol_fronting Reduce Sample Concentration fronting->sol_fronting sol_split Check for Column Void Inject in Mobile Phase split->sol_split

Caption: A decision tree for troubleshooting common HPLC issues.

References

Stability issues of 6-Aminobenzo[d]thiazol-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability studies on 6-Aminobenzo[d]thiazol-2(3H)-one in solution are limited in publicly available literature. The following guidance is based on the known chemistry of benzothiazole derivatives and general principles of chemical stability. It is highly recommended to perform compound-specific stability studies under your experimental conditions.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered with the stability of this compound in solution.

Q1: My solution of this compound is changing color and showing decreased potency. What could be the cause?

A1: Solution discoloration and loss of potency are often indicative of chemical degradation. Based on the general behavior of benzothiazole derivatives, several factors could be contributing to the instability of this compound. These include:

  • pH: Both highly acidic and basic conditions can promote the hydrolysis of the thiazole ring.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation from atmospheric oxygen or other oxidizing agents present in the solution.[1]

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical degradation.[1]

  • Elevated Temperatures: Higher temperatures can accelerate the rates of both hydrolysis and oxidation.[1]

To identify the specific cause, it is recommended to systematically evaluate the impact of these factors. The following table provides a summary of potential degradation pathways and mitigation strategies.

Table 1: Summary of Potential Degradation Pathways and Troubleshooting

Potential Cause Observation Troubleshooting/Optimization
Hydrolysis Change in pH of the solution, appearance of new peaks in HPLC analysis.Use aprotic, dry solvents. Maintain a neutral pH by using appropriate buffer systems.
Oxidation Yellowing or browning of the solution.Use degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
Photodegradation Degradation is observed after exposure to light.Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
Thermal Degradation Increased degradation at higher temperatures.Prepare solutions fresh before use and store them at recommended low temperatures (e.g., 2-8 °C or -20 °C).
Experimental Protocol: Assessing Solution Stability by HPLC-UV

This protocol outlines a general method for determining the stability of this compound in a specific solvent system.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., DMSO, DMF) to prepare a stock solution of known concentration (e.g., 10 mM).

2. Preparation of Working Solutions:

  • Dilute the stock solution with the experimental solvent (e.g., buffer, cell culture medium) to the final working concentration.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl.
  • Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH.
  • Oxidation: Mix equal volumes of the working solution and 3% H₂O₂.
  • Thermal Stress: Place a vial of the working solution in an oven at a controlled temperature (e.g., 60°C).
  • Photolytic Stress: Place a vial of the working solution in a photostability chamber or expose it to a UV lamp.
  • Control: Keep a vial of the working solution at room temperature, protected from light.

4. Time-Point Analysis:

  • Analyze the samples by HPLC-UV at various time points (e.g., 0, 2, 4, 8, 24 hours).

5. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV-Vis scan of the parent compound.
  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for dissolving this compound?

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions should be stored at low temperatures, such as 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage. To prevent photodegradation, always store solutions in light-protected containers, such as amber vials.[1] If the solvent is not degassed, storing under an inert atmosphere can prevent oxidation.

Q4: Can I use buffers to stabilize my solution of this compound?

A4: Yes, using a buffer to maintain a neutral pH can help prevent acid- or base-catalyzed hydrolysis. The choice of buffer will depend on your specific experimental requirements. It is advisable to test the compatibility of the buffer with your compound, ensuring that the buffer components themselves do not promote degradation.

Q5: My experiment requires the solution to be at 37°C for an extended period. How can I minimize degradation?

A5: If elevated temperatures are unavoidable, it is critical to control other factors that can accelerate degradation. Prepare the solution fresh immediately before the experiment. Use degassed, high-purity solvents and protect the solution from light throughout the experiment. If possible, include a stability control sample that is incubated under the same conditions to quantify the extent of degradation over the experimental timeframe.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound in solution.

G cluster_0 start Stability Issue Observed (e.g., color change, low activity) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Evaluate Solvent (Purity, pH, Type) start->check_solvent improper_storage Improper Storage check_storage->improper_storage improper_solvent Incompatible Solvent check_solvent->improper_solvent optimize_storage Optimize Storage: - Store at -20°C or below - Use amber vials - Use inert gas improper_storage->optimize_storage Yes run_stability_study Conduct Forced Degradation Study (pH, Temp, Light, Oxidizing Agent) improper_storage->run_stability_study No optimize_solvent Optimize Solvent: - Use high-purity, dry aprotic solvent - Buffer to neutral pH improper_solvent->optimize_solvent Yes improper_solvent->run_stability_study No resolution Stable Solution Achieved optimize_storage->resolution optimize_solvent->resolution analyze_results Analyze Degradation Products (e.g., HPLC-MS) run_stability_study->analyze_results identify_pathway Identify Primary Degradation Pathway analyze_results->identify_pathway implement_mitigation Implement Targeted Mitigation Strategy identify_pathway->implement_mitigation implement_mitigation->resolution

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Identifying Impurities in 6-Aminobenzo[d]thiazol-2(3H)-one by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminobenzo[d]thiazol-2(3H)-one. The focus is on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound, helping to identify potential impurities.

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities from the synthesis?

A1: Impurities in this compound often originate from starting materials or byproducts of the synthetic route. A common synthesis involves the cyclization of a substituted aminothiophenol derivative. Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 4-amino-3-mercaptophenol or related precursors.

  • Oxidation Products: Benzothiazole derivatives can be susceptible to oxidation, leading to colored impurities that may broaden NMR signals.

  • Byproducts from Incomplete Cyclization: Intermediates of the cyclization reaction may persist if the reaction does not go to completion.

  • Residual Solvents: Solvents used in the synthesis or purification steps (e.g., DMSO, ethanol, acetic acid) are common contaminants.

Q2: I observe broad peaks in my ¹H NMR spectrum. What could be the cause?

A2: Broadening of NMR signals can be attributed to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.

  • Poor Sample Solubility: If the sample is not fully dissolved, the heterogeneity of the solution can lead to broad peaks.

  • Chemical Exchange: Protons on amine (-NH₂) and amide (-NH-) groups can undergo chemical exchange with residual water or other exchangeable protons, leading to broadened signals. A D₂O exchange experiment can confirm this; the broad peak should diminish or disappear.

  • High Sample Concentration: At high concentrations, intermolecular interactions can lead to peak broadening.

Q3: How can I confirm the presence of residual starting materials in my sample?

A3: The most effective method is to compare the ¹H and ¹³C NMR spectra of your sample with the known spectra of the potential starting materials. Spiking your sample with a small amount of the suspected starting material and re-acquiring the NMR spectrum can also be a definitive way to confirm its presence. An increase in the intensity of the suspected impurity peaks will confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly depending on the solvent used. The following table summarizes the approximate chemical shifts in DMSO-d₆.

This compound ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm)
NH (Amide)~11.5 (broad singlet)-
Aromatic CH (position 4)~7.0~120
Aromatic CH (position 5)~6.5~110
Aromatic CH (position 7)~6.8~115
NH₂ (Amine)~5.0 (broad singlet)-
C=O (Carbonyl)-~170
C-S-~150
C-N (Amine attached)-~145
C-N (Amide)-~130
C-C (Aromatic Quaternary)-~125

Q2: What are the typical NMR signals for common impurities?

A2: The following table provides a reference for potential impurities. Note that these are approximate values and can be influenced by the sample matrix and solvent.

Potential Impurity Characteristic ¹H NMR Signals (DMSO-d₆) δ (ppm) Characteristic ¹³C NMR Signals (DMSO-d₆) δ (ppm)
4-Amino-3-mercaptophenolAromatic protons between 6.0-7.0 ppm; broad signals for -NH₂, -OH, and -SH protons.Aromatic carbons between 110-150 ppm.
Acetic Acid~1.9 (s, 3H), ~12.0 (broad s, 1H)~21, ~172
Ethanol~1.1 (t, 3H), ~3.4 (q, 2H), ~4.3 (t, 1H)~18, ~56
DMSO~2.5 (quintet, residual solvent)~39.5

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good solvent for this compound and will allow for the observation of exchangeable protons.

  • Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If the sample does not fully dissolve, gentle warming in a water bath may be necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although the residual solvent peak of DMSO-d₆ is often used as a reference.

NMR Data Acquisition

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • A spectral width of 0-12 ppm is typically sufficient.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A spectral width of 0-200 ppm is generally appropriate.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • D₂O Exchange (Optional):

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable protons (-NH, -NH₂) will decrease in intensity or disappear.

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion start Obtain ¹H and ¹³C NMR Spectra of this compound Sample compare_to_reference Compare with Reference Spectra of Pure Compound start->compare_to_reference identify_unexpected_peaks Identify Unexpected Peaks compare_to_reference->identify_unexpected_peaks Discrepancies Found pure_sample Sample is Pure compare_to_reference->pure_sample No Discrepancies check_broadening Check for Peak Broadening identify_unexpected_peaks->check_broadening check_solvent Identify Residual Solvent Peaks identify_unexpected_peaks->check_solvent check_starting_material Compare with Starting Material Spectra identify_unexpected_peaks->check_starting_material impurity_identified Impurity Identified check_broadening->impurity_identified Paramagnetic or Insoluble Impurity Suspected further_analysis Further 2D NMR or MS Analysis Required check_broadening->further_analysis Cause Unclear check_solvent->impurity_identified Solvent Peak Confirmed check_solvent->further_analysis Unknown Peak check_starting_material->impurity_identified Starting Material Confirmed check_starting_material->further_analysis Unknown Peak

Caption: Workflow for the identification of impurities in this compound via NMR spectroscopy.

Technical Support Center: Overcoming Reactivity Challenges with 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity with 6-Aminobenzo[d]thiazol-2(3H)-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the 6-amino group on my benzo[d]thiazol-2(3H)-one exhibit poor reactivity compared to other anilines?

A1: The reduced reactivity of the 6-amino group is primarily due to the electron-withdrawing nature of the benzothiazol-2(3H)-one ring system. The carbonyl group at the 2-position significantly decreases the electron density on the benzene ring, which in turn reduces the nucleophilicity of the amino group at the 6-position. This makes it less reactive towards electrophiles compared to simple anilines or even 2-aminobenzothiazoles where the amino group is exocyclic to a thiazole ring.

Q2: I am observing very low yields in my acylation reaction with this compound using standard conditions (e.g., acyl chloride and a mild base). What can I do to improve the yield?

A2: Low yields in acylation are a common issue with this substrate. To improve the outcome, you can try several strategies:

  • Use a more reactive acylating agent: Acid anhydrides or the use of coupling agents like EDC/HOBt with a carboxylic acid can be more effective than acyl chlorides alone.

  • Employ a stronger, non-nucleophilic base: A base such as pyridine or triethylamine (TEA) can be used as both a base and a solvent to drive the reaction forward. For more challenging acylations, stronger bases like DBU could be considered, although careful optimization is needed to avoid side reactions.

  • Increase the reaction temperature: Heating the reaction mixture can provide the necessary activation energy. Microwave-assisted synthesis is a particularly effective method for accelerating these reactions.

  • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of acylation.

Q3: My N-alkylation reactions are sluggish and often result in a mixture of mono- and di-alkylated products, with a significant amount of unreacted starting material. How can I achieve selective mono-alkylation with good conversion?

A3: Achieving selective mono-alkylation can be challenging. Here are some approaches:

  • Protecting Group Strategy: One of the most reliable methods is to first acylate the amino group (e.g., to form an acetamide), followed by N-alkylation of the amide, and then deprotection to yield the mono-alkylated amine. This multi-step process often provides cleaner products and higher overall yields.

  • Reductive Amination: If you are trying to introduce a specific alkyl group, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) can be a milder and more selective alternative to direct alkylation with alkyl halides.

  • Careful control of stoichiometry: Using a slight excess of the amine relative to the alkylating agent can favor mono-alkylation. However, this may lead to lower conversion of the starting amine.

Q4: I am struggling with a Suzuki coupling reaction to functionalize the 6-amino group of a halogenated precursor. What are the key parameters to optimize?

A4: For Suzuki coupling reactions with derivatives of this compound, particularly with a bromo or iodo substituent on the benzothiazole ring, the choice of catalyst, ligand, base, and solvent system is critical. The electron-withdrawing nature of the core can affect the oxidative addition step.

  • Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos) is a good starting point. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Troubleshooting Guides

Guide 1: Improving Low Yields in N-Acylation

Problem: You are attempting to acylate the 6-amino group with an acyl chloride and pyridine, but the reaction shows low conversion even after prolonged reaction times at room temperature.

Proposed Solution: Switch to a more robust catalytic system using a carboxylic acid and a coupling agent, and consider thermal or microwave heating.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous DMF (0.1 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C for 12 hours, or heat in a microwave reactor at 100 °C for 30 minutes.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Acylation Conditions

MethodAcylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
AAcetyl ChloridePyridinePyridine2524< 20
BAcetic AnhydridePyridinePyridine801265
CAcetic AcidEDC/HOBt/DIPEADMF601285
DAcetic AcidEDC/HOBt/DIPEADMF100 (MW)0.592

Logical Workflow for N-Acylation Troubleshooting

start Low Yield in N-Acylation cond1 Using Acyl Chloride & Mild Base at RT? start->cond1 step1 Increase Reactivity of Acylating Agent cond1->step1 Yes substep1a Use Acid Anhydride step1->substep1a substep1b Use Carboxylic Acid with Coupling Agents (EDC/HOBt) step1->substep1b step2 Increase Reaction Temperature substep2a Conventional Heating (60-80 °C) step2->substep2a substep2b Microwave Heating (100-120 °C) step2->substep2b step3 Add Acylation Catalyst step4 Combine Strategies for Optimal Yield step3->step4 substep1a->step2 substep1b->step2 substep2a->step3 substep2b->step3 end High Yield of N-Acylated Product step4->end pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)L2-Ar' oa_complex->transmetal Transmetalation (Ar'B(OH)2, Base) reductive_elim Reductive Elimination transmetal->reductive_elim start Start start->pd0 reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product

Technical Support Center: Optimizing Synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one. The following information is curated to address specific challenges related to optimizing reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The synthesis of this compound typically proceeds through the formation of its tautomeric precursor, 2-amino-6-hydroxybenzothiazole. The most prevalent method for synthesizing 2-aminobenzothiazole derivatives is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic solvent like acetic acid.[1][2] For 2-amino-6-hydroxybenzothiazole, the starting material would be 4-aminophenol.

Q2: What are the primary challenges in synthesizing 2-amino-6-hydroxybenzothiazole from 4-aminophenol?

A significant challenge is the potential for competing side reactions. When using anilines that are unsubstituted at the para-position relative to the amino group, a common side product is the para-thiocyanation of the aniline starting material.[2] In the case of 4-aminophenol, this can lead to a complex mixture of products, making purification difficult and lowering the yield of the desired benzothiazole.[1]

Q3: How do reaction temperature and time influence the synthesis?

Temperature and reaction time are critical parameters that affect both the reaction rate and the formation of side products. While specific optimization data for this compound is not extensively published, general principles for 2-aminobenzothiazole synthesis suggest that careful control of these parameters is crucial for maximizing yield and purity. Lower temperatures during the addition of bromine can help to control the reaction rate and minimize the formation of brominated side products.[1] Reaction times are typically monitored by thin-layer chromatography (TLC) to determine the point of maximum product formation and avoid degradation or the formation of further byproducts.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC. If the starting material is still present after the planned reaction time, consider extending the duration.[4]
Degradation of starting materials or product.Ensure the purity of the 4-aminophenol and other reagents. 4-aminophenol can be susceptible to oxidation. Consider running the reaction under an inert atmosphere.
Suboptimal reaction temperature.If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can also promote side reactions.[3]
Formation of Multiple Side Products Competing para-thiocyanation of 4-aminophenol.One strategy is to use a two-step approach: first synthesize the p-tolylthiourea intermediate from 4-aminophenol and then cyclize it. This can offer better control over the reaction.[1]
Aromatic bromination.Add the bromine solution dropwise at a low temperature to maintain a low concentration in the reaction mixture. Use a precise stoichiometric amount of bromine.[1]
Difficulty in Product Purification Complex mixture of regioisomers and side products.Column chromatography is often necessary to separate the desired product from impurities. The choice of eluent system should be optimized based on TLC analysis.
Product is an oil or difficult to crystallize.If the product is an oil, try triturating with a non-polar solvent to induce solidification. For recrystallization, screen various solvents to find one in which the product is highly soluble when hot and poorly soluble when cold.[4]

Experimental Protocols

General Synthesis of 2-Amino-6-substituted-benzothiazole

This procedure is based on the classical synthesis method.[2][5]

Materials:

  • 4-substituted aniline (e.g., 4-aminophenol)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Bromine (Br2)

  • Glacial acetic acid

Procedure:

  • Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction time should be monitored by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizing the Workflow

To aid in troubleshooting and understanding the experimental process, a logical workflow for the synthesis and optimization is presented below.

G start Start: Synthesis of This compound reagents Step 1: Reagent Preparation (4-Aminophenol, KSCN, Br2, Acetic Acid) start->reagents reaction Step 2: Reaction Setup (Mixing and Bromine Addition) reagents->reaction monitoring Step 3: Reaction Monitoring (TLC) reaction->monitoring workup Step 4: Work-up (Precipitation and Filtration) monitoring->workup purification Step 5: Purification (Recrystallization or Chromatography) workup->purification analysis Step 6: Product Analysis (Yield, Purity) purification->analysis troubleshoot Troubleshooting analysis->troubleshoot low_yield Low Yield? troubleshoot->low_yield Check side_products Side Products? troubleshoot->side_products Check optimize_temp Optimize Temperature low_yield->optimize_temp If yes optimize_time Optimize Reaction Time low_yield->optimize_time If yes optimize_reagents Check Reagent Purity low_yield->optimize_reagents If yes side_products->optimize_temp If yes optimize_temp->reaction Iterate optimize_time->monitoring Iterate optimize_reagents->reagents Iterate

Caption: A workflow diagram illustrating the key steps and troubleshooting loops for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for 6-Aminobenzo[d]thiazol-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 6-Aminobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, FAQs, and experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the 6-amino group of this compound?

A1: The most prevalent and synthetically important reactions involving the 6-amino group are transition-metal-catalyzed C-N cross-coupling reactions. These are primarily used to introduce aryl, heteroaryl, or alkyl substituents, creating N-substituted derivatives. The two main classes of reactions for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Q2: I am planning an N-arylation of this compound. Should I choose a Palladium or Copper catalyst?

A2: The choice between Palladium and Copper catalysis often depends on the specific substrates and desired reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig amination is generally favored for its milder reaction conditions, broader substrate scope (especially with aryl chlorides and bromides), and the extensive availability of well-defined catalyst/ligand systems.[1]

  • Copper-catalyzed Ullmann condensation is a classic and cost-effective method. While traditional conditions were harsh, modern protocols using specific ligands allow for milder conditions.[2] It can be particularly effective for certain substrate combinations.

For initial screening, a modern Buchwald-Hartwig protocol is often a reliable starting point due to its generally high functional group tolerance and efficiency.

Q3: My C-N coupling reaction is showing low to no yield. What are the first things I should check?

A3: Low yields in cross-coupling reactions are a common issue. A systematic approach to troubleshooting is recommended. First, verify the purity and integrity of your starting materials (this compound and your coupling partner) and ensure all reagents, especially the solvent and base, are anhydrous. Next, confirm the activity of your catalyst and ligand, as they can degrade with improper storage. If reagents are confirmed to be of high quality, the issue likely lies in the reaction conditions, which require systematic optimization.

Q4: I am observing a significant amount of a side product corresponding to the dehalogenation of my aryl halide coupling partner. What causes this?

A4: Dehalogenation is a common side reaction, particularly in Palladium-catalyzed couplings. It can be caused by several factors, including the presence of water or other protic impurities, which can protonate the organopalladium intermediate. Additionally, a side-reaction known as beta-hydride elimination can compete with the desired reductive elimination step, leading to the dehalogenated arene.[3] To mitigate this, ensure strictly anhydrous conditions, and consider screening different bases or ligands, as these can influence the relative rates of the desired coupling versus side reactions.

Catalyst and Condition Selection Guide

The functionalization of the 6-amino group of this compound is typically achieved via Buchwald-Hartwig or Ullmann-type C-N coupling reactions. Below are tables summarizing common starting conditions for these transformations.

Disclaimer: The following tables provide representative conditions based on reactions with structurally similar aminobenzothiazoles and anilines. The presence of the lactam moiety in this compound may influence reactivity. These conditions should be considered a starting point for optimization.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination - Starting Conditions
ComponentRecommendationRationale & Considerations
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and commonly used Pd(0) and Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are often effective for C-N coupling.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. Base choice can significantly impact yield.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80 - 110 °CReaction temperature is a critical parameter to optimize.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the catalyst.
Table 2: Copper-Catalyzed Ullmann N-Arylation - Starting Conditions
ComponentRecommendationRationale & Considerations
Cu Catalyst CuI, Cu₂O, Cu(OAc)₂Cu(I) salts are often the most active species.[2]
Ligand 1,10-Phenanthroline, L-ProlineLigands are crucial for modern, milder Ullmann reactions, increasing solubility and reactivity.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Inorganic bases are commonly used to deprotonate the amine nucleophile.
Solvent DMF, Dioxane, NMPPolar aprotic solvents are typically used. Ensure they are anhydrous.
Temperature 100 - 150 °CGenerally requires higher temperatures than palladium-catalyzed reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the Cu(I) catalyst from oxidation.

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination

This guide provides a logical workflow for troubleshooting low-yield Palladium-catalyzed N-arylation reactions.

G start Low or No Product Formation reagent_check Verify Purity of Starting Materials (Amine, Aryl Halide) & Reagents (Solvent, Base, Ligand) start->reagent_check reagent_fail Reagents Impure or Degraded reagent_check->reagent_fail Fail reagent_pass Reagents are Pure & Anhydrous reagent_check->reagent_pass Pass purify_reagents Action: Purify Starting Materials. Use Fresh/Anhydrous Reagents. Re-run Experiment. reagent_fail->purify_reagents optimize Systematically Optimize Reaction Conditions reagent_pass->optimize catalyst_screen Screen Pd Precatalyst & Ligand (e.g., XPhos, RuPhos, BrettPhos) optimize->catalyst_screen base_screen Screen Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) catalyst_screen->base_screen temp_screen Vary Temperature (e.g., 80°C, 100°C, 110°C) base_screen->temp_screen success Improved Yield temp_screen->success

Troubleshooting workflow for low yield in Buchwald-Hartwig reactions.
Guide 2: Common Side Reactions and Solutions

Observed IssuePotential Cause(s)Suggested Solution(s)
Dehalogenation of Aryl Halide 1. Presence of protic impurities (e.g., water).2. Beta-hydride elimination from Pd-amide intermediate.[3]1. Ensure strictly anhydrous conditions (dry solvents, oven-dried glassware).2. Screen different ligands or bases to alter the catalytic cycle kinetics.
Homocoupling of Aryl Halide High catalyst concentration or temperature.Reduce catalyst loading and/or reaction temperature.
No Reaction with Aryl Chloride Lower reactivity of C-Cl bond.Use a more electron-rich, bulky phosphine ligand (e.g., BrettPhos) designed for aryl chloride activation.
Product Degradation Product is unstable under basic or high-temperature conditions.Screen milder bases (e.g., K₃PO₄ instead of NaOt-Bu) and lower the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the palladium-catalyzed coupling of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heating: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated product.

G A 1. Add Reactants & Base to Schlenk Tube B 2. Add Pd Precatalyst & Ligand A->B C 3. Evacuate & Backfill with Inert Gas (x3) B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat with Vigorous Stirring (e.g., 100°C) D->E F 6. Monitor Reaction by TLC or LC-MS E->F G 7. Cool, Dilute, & Filter through Celite F->G H 8. Concentrate & Purify via Column Chromatography G->H

Experimental workflow for Buchwald-Hartwig N-Arylation.

Signaling Pathway Involvement

Derivatives of aminobenzothiazoles are of high interest in drug development due to their ability to modulate key cellular signaling pathways. For instance, compounds structurally related to this compound have been shown to interfere with pathways critical for cancer cell proliferation.

HPV Oncoprotein E7 Signaling Pathway

Certain 2-(2-aminobenzo[d]thiazol-6-yl) derivatives have been found to regulate cellular pathways relevant to Human Papillomavirus (HPV), a primary cause of cervical cancer. These compounds can repress the transcription of genes associated with the oncoprotein E7 pathway, which is essential for tumorigenesis. The E7 oncoprotein promotes cell cycle progression by binding to and promoting the degradation of the Retinoblastoma protein (pRb). This releases the E2F-1 transcription factor, which activates genes required for DNA synthesis, and also upregulates DNA methyltransferase 1 (DNMT1), leading to epigenetic changes that support cancer development.

G cluster_0 HPV E7 Oncoprotein Pathway E7 HPV E7 Oncoprotein pRb pRb (Tumor Suppressor) E7->pRb Binds & Promotes Degradation E2F1 E2F-1 pRb->E2F1 Inhibits DNMT1 DNMT1 E2F1->DNMT1 Upregulates Proliferation Cell Proliferation & Epigenetic Dysregulation E2F1->Proliferation Activates Transcription DNMT1->Proliferation Inhibitor Aminobenzothiazole Derivative Inhibitor->E7 Represses Transcription

References

Work-up procedure to remove unreacted 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the removal of unreacted 6-Aminobenzo[d]thiazol-2(3H)-one from a reaction mixture.

Troubleshooting Guide

Issue: Unreacted this compound remains in the crude product after the initial work-up.

Possible Cause & Solution

  • Inadequate Initial Extraction: The initial work-up procedure may not be sufficient to remove the unreacted starting material. Due to the presence of a primary amine, the solubility of this compound is pH-dependent. An acid wash is often effective in removing basic impurities like amines.

    • Recommended Action: Perform an acid-base extraction. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the unreacted amine, rendering it soluble in the aqueous layer.[1] Separate the layers and then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Co-precipitation of Starting Material and Product: The starting material and the desired product may have similar solubility profiles, leading to co-precipitation during recrystallization.

    • Recommended Action:

      • Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. A solvent system in which the product has good solubility at elevated temperatures but poor solubility at room temperature, while the starting material remains soluble, is ideal.

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography is recommended. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), can effectively separate the product from the unreacted starting material.[1][2]

  • Product is also basic and is removed by acid wash: If the desired product also contains a basic functional group, it may be extracted into the aqueous layer along with the unreacted starting material during an acid wash.

    • Recommended Action:

      • pH Adjustment: Carefully adjust the pH of the initial aqueous acid wash to selectively protonate the more basic starting material. This may require some optimization.

      • Alternative Purification: Rely on non-extractive methods like column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted this compound?

The most straightforward initial step is an acidic wash during the work-up. Dissolve your crude product in a suitable organic solvent and wash it with 1 M HCl.[1] This will convert the basic amine of the starting material into its hydrochloride salt, which is soluble in the aqueous phase and can be separated.

Q2: My product is sensitive to acid. What are my alternatives?

If your product is acid-labile, you should avoid an acidic wash. In this case, consider the following options:

  • Neutralization and Filtration: If there's a significant difference in solubility between your product and the starting material in a particular solvent, you might be able to selectively precipitate one. For instance, after neutralizing the reaction mixture, the product might precipitate while the starting material remains in solution (or vice-versa).

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

  • Recrystallization: A carefully chosen solvent system can allow for the selective crystallization of your desired product, leaving the unreacted starting material in the mother liquor.

Q3: How do I choose a suitable solvent for recrystallization?

A good recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. Ideally, the unreacted this compound should be soluble in the chosen solvent at both high and low temperatures, so it remains in the solution as your product crystallizes. You may need to screen several solvents or solvent mixtures to find the optimal conditions. Based on literature for similar compounds, ethanol or a mixture of benzene and ethanol could be a good starting point.

Q4: Can I use a base wash to remove the unreacted starting material?

A base wash is generally not effective for removing an amine starting material. Amines are basic and will not be deprotonated by a common aqueous base like sodium bicarbonate or sodium hydroxide. An acid wash is the appropriate choice for removing basic impurities.

Data Presentation: Purification Strategies for Benzothiazole Derivatives

The following table summarizes common purification methods used for various benzothiazole derivatives, which can serve as a guide for your work-up procedure.

Compound TypePurification MethodSolvents/Reagents UsedReference
2-Aminobenzo[d]thiazole derivativesAcid Wash, Brine Wash, Column Chromatography1 M HCl, Brine, Ethyl Acetate/Hexane[1]
2-Aminobenzo[d]thiazole derivativesNeutralization, Filtration, Washing25% Aqueous NH3, Water, Methanol[3]
6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-oneColumn ChromatographyDichloromethane/Methanol (50:1)[2]
2-amino-6-nitrobenzothiazoleRecrystallizationEthanol[4]
7-chloro-N-(4-chlorobenzylidene)-6-fluorobenzo[d]thiazol-2-amineNeutralization, Filtration, RecrystallizationAmmonia solution, Benzene/Ethanol (1:1)

Experimental Protocol: Acid-Base Extraction and Recrystallization

This protocol provides a general procedure for removing unreacted this compound.

1. Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 100 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x 40 mL).[1] Combine the aqueous layers and set them aside.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (50 mL) to neutralize any residual acid.[3]

  • Brine Wash: Wash the organic layer with brine (50 mL) to remove any remaining water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

2. Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol).

  • Dissolution: Add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization: Work-up Decision Workflow

Workup_Procedure start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve product_acid_stable Is the product acid stable? dissolve->product_acid_stable acid_wash Wash with 1M HCl neutralize_wash Wash with sat. NaHCO3 acid_wash->neutralize_wash product_acid_stable->acid_wash Yes alternative_workup Alternative Work-up (e.g., Neutralization, Filtration) product_acid_stable->alternative_workup No brine_wash Wash with Brine neutralize_wash->brine_wash dry_concentrate Dry and Concentrate brine_wash->dry_concentrate check_purity Check Purity (TLC/LC-MS) dry_concentrate->check_purity pure_product Pure Product check_purity->pure_product Pure recrystallize Recrystallization check_purity->recrystallize Impure recrystallize->check_purity column Column Chromatography recrystallize->column Still Impure column->check_purity alternative_workup->check_purity

Caption: Decision workflow for the purification of a product from unreacted this compound.

References

Validation & Comparative

Comparative Biological Activity of 6-Aminobenzo[d]thiazol-2(3H)-one Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel 6-Aminobenzo[d]thiazol-2(3H)-one analogs, with a focus on their potential as anticancer agents. The information herein is supported by experimental data from peer-reviewed studies.

Derivatives of the this compound scaffold have emerged as a promising class of compounds in medicinal chemistry, demonstrating a range of biological activities.[1] Recent research has focused on the development of these analogs as potent antitumor agents.[2][3][4] This guide will focus on a specific series of derivatives, the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones, and compare their anticancer properties. The benzothiazole nucleus is a key component in several commercially available drugs and is known to be present in compounds with a wide array of biological functions, including antibacterial, antifungal, and anticancer activities.[1][5]

Antitumor Activity of Quinazolinone-Based Analogs

A recent study focused on optimizing a lead compound (16h) by replacing a 1H-benzo[d]imidazole moiety with a benzo[d]thiazole scaffold, leading to the synthesis of novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[3] While this initial bioisosteric replacement led to a reduction in antitumor activity, further structural modifications resulted in the identification of a highly potent compound, designated as compound 45 .[3]

Compound 45 demonstrated superior antiproliferative activity against A549 lung cancer cells when compared to the original lead compound.[2][3] Mechanistic studies revealed that its mode of action involves the induction of G1-phase cell cycle arrest and the promotion of apoptosis.[2] This is achieved through the disruption of the mitochondrial membrane potential and the inhibition of the ALK/PI3K/AKT signaling pathway.[2]

Quantitative Data Summary

The following table summarizes the in vitro antitumor activity of the most promising analog, compound 45, against the A549 human lung carcinoma cell line.

CompoundTarget Cell LineIC50 (μM)
Compound 45 A549 (Lung Cancer)0.44

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of the synthesized compounds was evaluated using a standard cell-based assay. A549 lung cancer cells were treated with various concentrations of the test compounds. The concentration at which a 50% inhibition of cell growth (IC50) was observed was determined to quantify the cytotoxic potential of the analogs.

Apoptosis Analysis

To confirm that the observed cell death was due to apoptosis, treated cells were stained with Annexin V. A significant increase in the percentage of Annexin V positive A549 cells was observed after treatment with compound 45 at concentrations of 2.0 μM and 4.0 μM, rising from 2.64% in the control group to 7.13% and 20.36%, respectively.[2]

Western Blotting

The effect of the compounds on the expression levels of proteins involved in apoptosis and cell signaling was determined by Western blotting. This technique was used to confirm the inhibition of the ALK/PI3K/AKT signaling pathway by compound 45.[2]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for the potent analog, compound 45, was identified as the inhibition of the ALK/PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancers.

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound45 Compound 45 Compound45->ALK Inhibition

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

Experimental Workflow for Compound Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-amino-5-bromobenzoic acid) Intermediate Intermediate Synthesis (e.g., 6-bromoquinazolin-4(3H)-one) Start->Intermediate Final_Product Final Product Synthesis (e.g., Compound 45) Intermediate->Final_Product In_Vitro In Vitro Screening (Cell Proliferation Assay) Final_Product->In_Vitro Mechanism Mechanism of Action Studies (Apoptosis, Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies (Tumor Xenograft Models) Mechanism->In_Vivo

Caption: Generalized workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR)

The development of this series of compounds highlights key structure-activity relationships. The initial replacement of a benzimidazole with a benzothiazole core was detrimental to activity.[3] However, subsequent modifications at other positions of the quinazolinone scaffold led to the restoration and significant enhancement of antitumor potency, as seen with compound 45.[3] This underscores the importance of the overall molecular architecture in dictating the interaction with the biological target. Further studies are needed to fully elucidate the SAR for this class of compounds.

Conclusion

The 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel anticancer agents. Compound 45, a standout analog from this series, exhibits potent in vitro activity against lung cancer cells by inducing apoptosis and cell cycle arrest through the inhibition of the ALK/PI3K/AKT signaling pathway.[2] These findings provide a strong rationale for the further preclinical development of this class of compounds. Future work should focus on expanding the library of analogs to refine the structure-activity relationship and on conducting in vivo studies to assess the therapeutic potential of the most promising candidates.

References

A Researcher's Guide to Benzothiazole Synthesis: A Comparative Analysis of 6-Aminobenzo[d]thiazol-2(3H)-one and Other Key Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The specific substitution pattern on the benzothiazole core dictates its biological function and the synthetic strategy required for its creation.

This guide provides a head-to-head comparison of synthetic methodologies for producing different classes of benzothiazoles, with a special focus on the unique requirements for synthesizing 6-Aminobenzo[d]thiazol-2(3H)-one . Unlike the more common 2-substituted or 2-amino benzothiazoles, the presence of a C2-oxo group necessitates a fundamentally different synthetic approach. We will provide supporting experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the optimal synthetic route.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the benzothiazole ring system is highly versatile, but the strategy is critically dependent on the desired substituent at the C2 position. Three primary classes of benzothiazoles are distinguished by their C2 functionality, each requiring a distinct set of starting materials and reagents.

  • Class I: 2-Substituted (Aryl/Alkyl) Benzothiazoles: The most common route involves the condensation of 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or nitriles. This method directly attaches a carbon-based substituent at the C2 position.[2]

  • Class II: 2-Amino Benzothiazoles: This class is typically synthesized from substituted anilines , which undergo cyclization in the presence of a thiocyanate source and an oxidizing agent, such as bromine. This approach introduces a nitrogen substituent at C2.

  • Class III: 2-Oxo (or 2-Hydroxy) Benzothiazoles: The synthesis of molecules like this compound requires the reaction of a substituted 2-aminothiophenol with a C1 carbonyl source (e.g., urea, phosgene equivalents, CO2). This method is necessary to form the C2-carbonyl group of the thiazolone ring.[2]

The logical relationship between starting materials and the resulting benzothiazole class is visualized below.

G cluster_start Starting Materials cluster_reagents Key Reagents (C2 Source) cluster_products Benzothiazole Product Classes A Substituted Aniline R1 KSCN / Br₂ A->R1 B Substituted 2-Aminothiophenol R2 Aldehydes (R-CHO) or Carboxylic Acids (R-COOH) B->R2 R3 Carbonyl Source (Urea, CDI, CO₂) B->R3 P1 2-Amino Benzothiazoles R1->P1 + Cyclization P2 2-Substituted (Aryl/Alkyl) Benzothiazoles R2->P2 + Condensation P3 2-Oxo Benzothiazoles R3->P3 + Cyclocarbonylation

Caption: Synthetic pathways to different benzothiazole classes.

Data Presentation: Performance of Synthetic Methods

The choice of synthetic method involves a trade-off between yield, reaction time, substrate scope, and adherence to green chemistry principles. The following tables summarize quantitative data for representative syntheses of each benzothiazole class.

Table 1: Synthesis of Class I - 2-Substituted (Aryl/Alkyl) Benzothiazoles via Condensation

Method/Catalyst Reactants Solvent Temperature (°C) Time Yield (%) Ref
H₂O₂/HCl 2-Aminothiophenol, Aromatic Aldehydes Ethanol Room Temp 45-60 min 85-94% [1]
SnP₂O₇ 2-Aminothiophenol, Aromatic Aldehydes None (Solvent-free) 100 8-35 min 87-95% [2]
Zn(OAc)₂·2H₂O 2-Aminothiophenol, Aldehydes None (Solvent-free) 80 30-60 min 67-96% [3]
Microwave (Ionic Liquid) 2-Aminothiophenol, Aromatic Aldehydes [pmIm]Br N/A 10-15 min 88-94% [4]

| PPA | 2-Aminothiophenol, Carboxylic Acids | PPA | 150-250 | 1-12 h | 10-90% |[5] |

Table 2: Synthesis of Class II - 2-Amino Benzothiazoles via Cyclization of Anilines

Product Starting Material Reagents Solvent Temperature (°C) Time Yield (%) Ref
2-Amino-6-carboxy-benzothiazole 4-Aminobenzoic acid KSCN, Br₂ Acetic Acid 10 → Room Temp Overnight 55% [6]
2-Amino-6-chloro-benzothiazole 4-Chloroaniline KSCN, Br₂ Acetic Acid <10 → Room Temp 10 h ~70-80% [7]

| 2-Amino-6-nitro-benzothiazole | 4-Nitroaniline | KSCN, Br₂ | Acetic Acid | <10 → Room Temp | 10 h | ~70-80% |[7] |

Table 3: Synthesis of Class III - Benzothiazol-2(3H)-ones via Cyclocarbonylation

Product Starting Material Reagents Solvent Temperature (°C) Time Yield (%) Ref
Benzothiazol-2-one 2-Aminothiophenol CO₂ (1 MPa), PhSiH₃ MeCN 150 24 h 91% [2]
Benzothiazol-2-one 2-Aminothiophenol Urea None (Solvent-free) 160-180 2 h High [8]

| Substituted 2-Hydroxy-benzothiazole | 2-Aminobenzothiazole | NaOH, then Acid | Various | N/A | N/A | High |[9] |

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Protocol 1: Synthesis of 2-Phenylbenzo[d]thiazole (Class I)

This protocol is a general and high-yielding method for the synthesis of 2-arylbenzothiazoles via oxidative condensation.

G start Start: 2-Aminothiophenol + Benzaldehyde + H₂O₂/HCl in EtOH react Stir at Room Temp (45-60 min) Monitor by TLC start->react workup Work-up: - Neutralize with base - Extract with organic solvent react->workup purify Purify: - Dry organic layer - Evaporate solvent - Recrystallize workup->purify end End: 2-Phenylbenzo[d]thiazole purify->end

Caption: Experimental workflow for 2-substituted benzothiazole synthesis.

Procedure (adapted from Guo et al.): [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol) at room temperature.

  • Reaction: Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-phenylbenzo[d]thiazole.

Protocol 2: Synthesis of Methyl 2-Aminobenzo[d]thiazole-6-carboxylate (Class II)

This procedure demonstrates the classic route to 2-aminobenzothiazoles starting from a substituted aniline.

Procedure (adapted from Durcik et al.): [6]

  • Reaction Setup: To a solution of methyl 4-aminobenzoate (1.0 equiv) in glacial acetic acid, add potassium thiocyanate (KSCN, 4.0 equiv). Stir the solution at room temperature for 45 minutes.

  • Reagent Addition: Cool the reaction mixture to 10 °C. Add a solution of bromine (Br₂, 2.0 equiv) in glacial acetic acid dropwise. The solution will turn into a yellow suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Neutralize the reaction mixture by carefully adding 25% aqueous ammonia solution to a pH of 8.

  • Isolation: Filter the resulting precipitate, wash extensively with water, and dry.

  • Purification: Suspend the solid in methanol, heat the mixture, filter the hot suspension, and dry the collected solid to yield the final product.

Protocol 3: Proposed Synthesis of this compound (Class III)

Procedure (Proposed):

  • Starting Material: The synthesis would begin with 4-amino-2-mercaptoaniline (also known as 2,4-diaminothiophenol). This precursor contains the necessary amino group at the correct position and the o-aminothiol functionality for cyclization.

  • Reaction Setup: In a reaction vessel suitable for high-temperature reactions, combine 4-amino-2-mercaptoaniline (1.0 equiv) and urea (1.5-2.0 equiv).

  • Reaction: Heat the solvent-free mixture to 160-180 °C for approximately 2-3 hours. Ammonia gas will be evolved during the reaction. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The solid residue can be treated with a dilute aqueous acid (e.g., 1M HCl) to dissolve unreacted starting material and basic byproducts.

  • Isolation: The acidic solution is then neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.

G A 2-Aminothiophenol + Aldehyde B Schiff Base Intermediate A->B Condensation (-H₂O) C Intramolecular Cyclization B->C D 2,3-Dihydrobenzothiazole Intermediate C->D E Oxidation (Dehydrogenation) D->E F 2-Substituted Benzothiazole E->F

Caption: Reaction pathway for Class I benzothiazole synthesis.

Conclusion

The synthesis of benzothiazole derivatives is a mature field, yet the specific target structure fundamentally dictates the synthetic approach.

  • For 2-substituted benzothiazoles (Class I) , the condensation of 2-aminothiophenol with aldehydes or carboxylic acids remains the most direct and versatile method, with numerous modern improvements focusing on green catalysts and solvent-free conditions.

  • For 2-aminobenzothiazoles (Class II) , the required starting material shifts to a substituted aniline, and the key transformation is a thiocyanation/cyclization reaction, a completely different strategy from Class I.

  • For this compound (Class III) , neither of the above methods is applicable due to the C2-oxo functionality. The synthesis must start with a 2-aminothiophenol derivative (specifically 4-amino-2-mercaptoaniline) and employ a carbonyl source like urea or CO₂ to build the thiazolone ring.

This guide highlights that while these molecules all share a common benzothiazole core, their syntheses are not interchangeable. Researchers must choose their starting materials and reagents based on the specific substitution pattern required at the C2 position, as this is the most critical factor in designing a successful synthetic route.

References

Comparative Guide to the Synthesis of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 6-Aminobenzo[d]thiazol-2(3H)-one, a key intermediate in the development of various therapeutic agents. The performance of a primary synthetic pathway is validated against an alternative route, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.

Introduction

This compound and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of these compounds is crucial for drug discovery and development programs. This guide outlines and compares two primary synthetic strategies for the preparation of the core intermediate, this compound.

Synthetic Route Validation Workflow

The following diagram illustrates the logical workflow for validating a synthetic route, a critical process in chemical research and development.

Synthetic Route Validation Workflow for Synthetic Route Validation A Conceptualization of Synthetic Route B Literature Search & Precedent Analysis A->B C Procurement of Starting Materials B->C D Route Scouting & Optimization C->D E Execution of Synthesis D->E F Isolation & Purification E->F G Characterization & Purity Assessment F->G H Data Analysis & Yield Calculation G->H I Comparison with Alternative Routes H->I J Selection of Optimal Route I->J

Caption: A flowchart outlining the key stages in the validation of a synthetic chemical route.

Primary Synthetic Route: Two-Step Synthesis via Nitration and Reduction

A common and well-documented approach to the synthesis of this compound involves a two-step process starting from benzo[d]thiazol-2(3H)-one. This method relies on the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to the desired amine.

Step 1: Synthesis of 6-Nitrobenzo[d]thiazol-2(3H)-one

The initial step is the regioselective nitration of the benzo[d]thiazol-2(3H)-one core.

Experimental Protocol:

To a stirred solution of benzo[d]thiazol-2(3H)-one (1 equivalent) in concentrated sulfuric acid at 0-5 °C, a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to afford 6-nitrobenzo[d]thiazol-2(3H)-one.

Step 2: Reduction of 6-Nitrobenzo[d]thiazol-2(3H)-one to this compound

The second step involves the reduction of the nitro group to an amino group. Several reducing agents can be employed for this transformation. A common and effective method involves the use of iron powder in the presence of an acid.

Experimental Protocol:

A mixture of 6-nitrobenzo[d]thiazol-2(3H)-one (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and aqueous ammonium chloride is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization to yield this compound.

Alternative Synthetic Route: Direct Amination Approaches

Alternative strategies aim to introduce the amino group more directly, potentially reducing the number of synthetic steps. One such conceptual approach involves the direct amination of a pre-functionalized benzothiazolone precursor. However, literature precedents for the direct, high-yielding synthesis of this compound are less common, and such routes often require specialized catalysts and conditions.

Performance Comparison

The following table summarizes the key performance indicators for the primary synthetic route, based on typical literature-reported data. Data for a direct amination route is presented as a conceptual alternative, as well-established, high-yielding one-pot procedures are not as prevalent in the literature.

ParameterPrimary Route: Nitration/ReductionAlternative Route: Direct Amination (Conceptual)
Starting Material Benzo[d]thiazol-2(3H)-one6-Halobenzo[d]thiazol-2(3H)-one
Key Reagents HNO₃/H₂SO₄, Fe/NH₄ClAmmonia source, Catalyst (e.g., Palladium-based)
Number of Steps 21
Overall Yield 60-75% (typical)Variable, often lower for direct amination
Purity of Final Product High (>98% after recrystallization)Potentially requires extensive purification
Scalability Readily scalableMay present challenges in catalyst cost and removal
Safety Considerations Use of strong acids and nitrating agentsHandling of high-pressure ammonia and catalysts

Experimental Data Summary

CompoundSynthetic StepStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
6-Nitrobenzo[d]thiazol-2(3H)-one NitrationBenzo[d]thiazol-2(3H)-oneHNO₃, H₂SO₄Sulfuric Acid4-6 h80-90>95
This compound Reduction6-Nitrobenzo[d]thiazol-2(3H)-oneFe, NH₄ClEthanol/Water3-5 h75-85>98

Conclusion

The two-step synthesis of this compound via nitration and subsequent reduction is a robust and well-validated method. It offers high overall yields and produces a final product of high purity. While direct amination routes are conceptually more atom-economical, they often present challenges in terms of catalyst cost, reaction conditions, and purification. For laboratory-scale and initial scale-up production, the nitration/reduction pathway remains the more reliable and predictable choice for obtaining high-quality this compound. Further research into optimizing direct amination protocols could, however, present more efficient alternatives in the future.

Unraveling the Structure-Activity Relationship of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural modifications of 6-aminobenzo[d]thiazol-2(3H)-one derivatives reveals critical insights for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer and sigma receptor binding activities, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Researchers have particularly focused on modifications at various positions of the benzothiazole and quinazolinone rings to enhance potency and selectivity. This guide synthesizes key findings from recent studies to illuminate the SAR of this promising class of compounds.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has primarily centered on their anticancer and sigma receptor modulating properties. The following tables summarize the quantitative data from key studies, providing a clear comparison of the effects of different structural modifications.

Anticancer Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

A recent study focused on optimizing a lead compound (16h) by synthesizing novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives and evaluating their antiproliferative activity against A549 lung cancer cells.[1][2] The results highlight the significant impact of substitutions on the quinazolinone and benzothiazole moieties.

CompoundRR'IC50 (μM) vs. A549 Cells
16h (lead)Hpropionamide8.27 ± 0.52
8HH> 50
9Hbutyramide21.32 ± 1.25
45 benzyl H 0.44

Table 1: Antiproliferative activity of selected 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives against A549 lung cancer cells.

The data reveals that the introduction of a benzyl group at the N3 position of the quinazolin-4(3H)-one ring dramatically enhances antitumor activity, as seen in compound 45, which exhibited the best antiproliferative activity with an IC50 of 0.44 μM.[1] Interestingly, replacing the 1H-benzo[d]imidazole moiety of the original lead compound with a benzo[d]thiazole scaffold initially led to a significant reduction in activity (16h vs 8).[2] However, further modifications, such as the N3-benzylation, more than compensated for this loss, indicating a complex interplay between different parts of the molecule in determining biological activity.

Sigma Receptor Binding Affinity of Benzo[d]thiazol-2(3H)-one Derivatives

In a separate line of investigation, researchers explored the SAR of benzo[d]thiazol-2(3H)-one derivatives as sigma receptor ligands.[3][4][5] These studies focused on modifications to the linker length and the alkylamine ring.

Compoundn (Linker Length)Amine Ringσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
5a3Azepane4.1176.343
5b4Azepane3.299.231
8a 2 Piperidine 4.5 2173.5 483

Table 2: Sigma receptor binding affinities of selected benzo[d]thiazol-2(3H)-one derivatives.

These results demonstrate that the linker length between the benzothiazolone core and the amine ring, as well as the nature of the amine ring itself, are critical determinants of binding affinity and selectivity for sigma receptor subtypes.[3][4] Compound 8a, with a two-carbon linker and a piperidine ring, displayed high affinity for the σ1 receptor (Ki = 4.5 nM) and a remarkable 483-fold selectivity over the σ2 receptor.[3][5]

Key Signaling Pathway Inhibition

Compound 45, the most potent anticancer agent identified, was found to exert its effects by inhibiting the ALK/PI3K/AKT signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by compound 45 leads to G1 phase cell cycle arrest and apoptosis in A549 lung cancer cells.

ALK_PI3K_AKT_pathway Ligand Growth Factor ALK ALK Receptor Tyrosine Kinase Ligand->ALK PI3K PI3K ALK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT CellSurvival Cell Proliferation & Survival AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis Compound45 Compound 45 Compound45->ALK Inhibition

Figure 1: Simplified diagram of the ALK/PI3K/AKT signaling pathway and the inhibitory action of Compound 45.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

Synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

A general synthetic route involved the reaction of 2-amino-5-bromobenzoic acid with formamide to yield 6-bromoquinazolin-4(3H)-one.[2] Subsequent N-alkylation with the appropriate benzyl halide, followed by a Suzuki coupling with a benzothiazole boronic acid ester, afforded the final products.[2]

Synthesis_Workflow Start 2-Amino-5-bromobenzoic Acid Intermediate1 6-Bromoquinazolin-4(3H)-one Start->Intermediate1 Reaction Intermediate2 N-Alkylated Intermediate Intermediate1->Intermediate2 N-Alkylation FinalProduct Final Derivative Intermediate2->FinalProduct Suzuki Coupling Reagent1 Formamide Reagent2 Benzyl Halide Reagent3 Benzothiazole Boronic Acid Ester

Figure 2: General workflow for the synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

A549 human lung carcinoma cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and the IC50 values were calculated as the concentration of the compound that caused 50% inhibition of cell growth.

Sigma Receptor Binding Assays

The binding affinities of the compounds for σ1 and σ2 receptors were determined using radioligand binding assays with rat liver membranes.[3] For the σ1 receptor assay, --INVALID-LINK---pentazocine was used as the radioligand, while [3H]DTG in the presence of (+)-pentazocine was used for the σ2 receptor assay.[3] Non-specific binding was determined in the presence of haloperidol.[3] The Ki values were calculated from the IC50 values obtained from competitive binding curves.

Conclusion

The structure-activity relationship of this compound derivatives is a rich area of study with significant implications for drug discovery. For anticancer applications, N-alkylation of the quinazolinone ring has been shown to be a highly effective strategy for enhancing potency. In the context of sigma receptor modulation, the linker length and the nature of the terminal amine are key determinants of affinity and selectivity. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel derivatives with improved therapeutic profiles. Further exploration of this versatile scaffold is warranted to unlock its full potential in addressing various unmet medical needs.

References

In Vitro Assay Validation for 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel compounds derived from 6-Aminobenzo[d]thiazol-2(3H)-one, with a focus on their potential as anticancer agents. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist in the evaluation and progression of these compounds in drug discovery pipelines.

Compound Performance Comparison

Recent studies have identified a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives with potent antiproliferative activity. Among these, compound 45 has emerged as a lead candidate, demonstrating significant efficacy against non-small cell lung cancer (NSCLC) A549 cells. This section compares the in vitro cytotoxicity of compound 45 with its lead compound (16h) and established anaplastic lymphoma kinase (ALK) inhibitors.

Table 1: In Vitro Cytotoxicity Data (IC50, µM) in A549 Lung Cancer Cells

CompoundTargetA549 IC50 (µM)H1975 IC50 (µM)BEAS-2B (Normal Lung) IC50 (µM)Selectivity Index (BEAS-2B/A549)
Compound 45 ALK/PI3K/AKT0.44 ± 0.03 [1]0.49 ± 0.09[1]2.9 ± 0.55[1]6.59
Lead Compound 16hAurora A Kinase8.27 ± 0.52[1]---
CrizotinibALK, ROS1, MET~0.1 - 10[2]---
CeritinibALK, ROS1, IGF-1R~0.027 - 0.035[3]---
AlectinibALK, RET~0.053---

Note: IC50 values for established inhibitors are sourced from various studies and may not be directly comparable due to different experimental conditions. The data for compound 45 and 16h are from a single study, allowing for a direct comparison.

Signaling Pathway Analysis

Mechanistic studies have revealed that compound 45 exerts its anticancer effects by inhibiting the ALK/PI3K/AKT signaling pathway .[1] This pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, including certain types of NSCLC.

ALK_PI3K_AKT_Pathway ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound45 Compound 45 Compound45->ALK

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of novel anticancer compounds like the this compound derivatives.

Experimental_Workflow start Start: Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Assays ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis mmp Mitochondrial Membrane Potential Assay (JC-1) mechanistic->mmp pathway Target Pathway Analysis (e.g., Western Blot for p-ALK, p-AKT) mechanistic->pathway end End: Lead Candidate Selection cell_cycle->end apoptosis->end mmp->end pathway->end

Caption: General experimental workflow for in vitro anticancer compound validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Compound 45) and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated using appropriate software.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: A549 cells are treated with the test compound (e.g., at its IC50 concentration) for 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Treatment: A549 cells are treated with the test compound for 48 hours.

  • JC-1 Staining: Cells are incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Washing: Cells are washed with PBS to remove excess dye.

  • Fluorescence Measurement: The fluorescence is measured using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Apoptosis Assay

This assay detects apoptosis by staining for phosphatidylserine externalization and membrane integrity.

  • Cell Treatment: A549 cells are treated with the test compound for 48 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

References

A Comparative Guide to the Cross-Reactivity of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For drug development professionals, understanding the selectivity and potential cross-reactivity of these derivatives is paramount for predicting off-target effects, identifying opportunities for polypharmacology, and ensuring therapeutic safety.

While comprehensive cross-reactivity screening data for 6-Aminobenzo[d]thiazol-2(3H)-one is limited in publicly available literature, this guide provides a comparative analysis of structurally related 2-aminobenzothiazole derivatives. By examining the activity of these analogs against various cancer cell lines and protein kinases, researchers can infer the potential cross-reactivity profile of novel compounds based on this core structure.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the inhibitory activities of various 2-aminobenzothiazole derivatives, demonstrating their effects across different cancer cell lines and specific enzyme targets. This comparative data highlights the potential for cross-reactivity based on the substitution patterns on the benzothiazole ring.

Table 1: Cytotoxic Activity of 2-Aminobenzothiazole Derivatives Against Human Cancer Cell Lines

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 45 (Quinazolinone derivative) A549 (Lung)0.44[3]
Compound 11 (Hydrazine derivative) HeLa (Cervical)2.41[1]
Compound 11 (Hydrazine derivative) COS-7 (Kidney)4.31[1]
Compound 4a (Benzothiazole derivative) PANC-1 (Pancreatic)27[4]
Compound 4b (Benzothiazole derivative) PANC-1 (Pancreatic)35[4]
Compound 6b MCF-7 (Breast)5.15[5]
Compound 5c MCF-7 (Breast)7.39[5]
Compound 5d MCF-7 (Breast)7.56[5]
Compound 4 MCF-7 (Breast)8.64[5]
Compound 55 (Indole derivative) HT-29 (Colon)0.024[1]
Unnamed Benzothiazole Derivative A549 (Lung)7.6
Compound 4d (Acylhydrazone derivative) C6 (Glioma)3.65[6]
Compound 4e (Acylhydrazone derivative) C6 (Glioma)4.21[6]
Compound 4h (Acylhydrazone derivative) C6 (Glioma)5.37[6]
OMS5 (4-Nitroaniline derivative) A549 (Lung)22.13[7]
OMS14 (Piperazine-4-nitroaniline derivative) MCF-7 (Breast)24.58[7]

Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives Against Protein Kinases

Compound ID/DescriptionTarget KinaseActivityReference
BLZ945 (Compound 1) CSF1RIC50 = 1 nM[8]
BLZ945 (Compound 1) cKITIC50 = 3,200 nM[8]
BLZ945 (Compound 1) FLT3IC50 = 9,100 nM[8]
Compound 3 CSF1RIC50 = 1.4 nM[8]
Compound 11 EGFRIC50 = 54.0 nM[8]
Compound 10 EGFRIC50 = 94.7 nM[8]
Compound 20 VEGFR-2IC50 = 0.15 µM[8]
Compound 21 VEGFR-2IC50 = 0.19 µM[8]
OMS1 PI3Kγ47% Inhibition @ 100 µM[9]
OMS2 PI3Kγ48% Inhibition @ 100 µM[9]
OMS14 PIK3CD/PIK3R1 (p110δ/p85α)65% Inhibition[7]
Compound 27 MET55.8% Inhibition @ 100 µM[8]
Compound 29 MET52.4% Inhibition @ 100 µM[8]
Compound 30 MET54.9% Inhibition @ 100 µM[8]

Visualizations: Synthesis, Signaling, and Experimental Workflow

Diagrams generated using Graphviz provide clear visual representations of key processes and pathways relevant to the study of this compound derivatives.

G cluster_0 General Synthesis of 2-Aminobenzothiazole Derivatives A Substituted Aniline D Intermediate (Substituted Phenylthiourea) A->D + KSCN B KSCN or NH4SCN B->D C Bromine (Br2) in Acetic Acid E 2-Amino-6-substituted-benzothiazole Core C->E D->E + Br2 (Cyclization) G Final Benzothiazole Derivatives E->G + R-X (Functionalization) F Acyl Halides, Alkyl Halides, or Aldehydes F->G

Caption: General synthetic pathway for 2-aminobenzothiazole derivatives.[10][11]

G cluster_pathway Representative Kinase Signaling Pathway (PI3K/AKT) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway, a common target of benzothiazole inhibitors.[12]

G cluster_workflow Experimental Workflow: In Vitro Kinase Inhibition Assay (TR-FRET) A 1. Reagent Prep - Kinase Enzyme - Peptide Substrate - Test Inhibitor Dilutions - ATP B 2. Kinase Reaction Add Enzyme, Inhibitor, & Substrate/ATP to Plate A->B C 3. Incubation (e.g., 60 min at RT) B->C D 4. Detection Add Detection Reagents (e.g., Labeled Antibody) C->D E 5. Signal Reading Measure Fluorescence (TR-FRET Plate Reader) D->E F 6. Data Analysis Calculate % Inhibition Determine IC50 Value E->F

Caption: General workflow for a time-resolved FRET (TR-FRET) in vitro kinase assay.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used to evaluate the activity and cross-reactivity of benzothiazole derivatives.

This protocol describes a common method for quantifying the inhibitory potency of a compound against a specific protein kinase.[9][13][14]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Test Compound: Prepare serial dilutions of the this compound derivative in 100% DMSO. Subsequently, dilute these into the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Kinase: Dilute the target recombinant kinase enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically.

    • Substrate/ATP Mixture: Prepare a 2X mixture containing a biotinylated peptide substrate and ATP at a concentration near the Kₘ for the specific kinase.

    • Detection Reagents: Prepare a stop/detection solution containing a europium-labeled anti-phospho-specific antibody and a streptavidin-acceptor fluorophore conjugate, as per the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X test compound dilution to the appropriate wells. Add 5 µL of kinase buffer with DMSO for "no inhibition" (positive) and "no enzyme" (negative) controls.

    • Add 5 µL of the 2X kinase enzyme solution to all wells except the "no enzyme" negative controls.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

    • Terminate the kinase reaction by adding 10 µL of the stop/detection solution to each well.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader, with excitation typically at 320-340 nm and emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[14]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[4][6]

  • Cell Culture and Plating:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the cells with the compound for 48 to 72 hours.

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

References

Head-to-Head Comparison of Synthesis Methods for 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Pathways

6-Aminobenzo[d]thiazol-2(3H)-one is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency and scalability of its synthesis are of paramount importance for research and development. This guide provides a head-to-head comparison of two primary methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthesis Methods

ParameterMethod 1: Direct Cyclization of a Diamine DerivativeMethod 2: Reductive Cyclization of a Nitroaniline Derivative
Starting Material N-(4-aminophenyl)acetamide4-Nitroaniline
Key Intermediates N-(4-amino-3-thiocyanatophenyl)acetamide2-Amino-6-nitrobenzo[d]thiazole
Overall Yield ModerateGood to High
Reaction Steps 33
Reagents & Conditions KSCN, Br₂, AcOH; H₂O, heat; HCl, heatKSCN, Br₂, AcOH; SnCl₂·2H₂O, EtOH, reflux; H₂O, heat
Purification RecrystallizationColumn chromatography, Recrystallization
Scalability ModerateGood
Safety Considerations Use of Bromine requires caution.Handling of nitro compounds and tin chloride.

Experimental Protocols

Method 1: Direct Cyclization of a Diamine Derivative

This method involves the thiocyanation and subsequent cyclization of an N-protected p-phenylenediamine derivative.

Step 1: Synthesis of N-(4-amino-3-thiocyanatophenyl)acetamide

  • Dissolve N-(4-aminophenyl)acetamide (15.0 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Add potassium thiocyanate (19.4 g, 0.2 mol) to the solution and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (50 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice water (500 mL) and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to afford N-(4-amino-3-thiocyanatophenyl)acetamide.

    • Yield: Approximately 75-80%

Step 2: Cyclization to N-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide

  • Suspend N-(4-amino-3-thiocyanatophenyl)acetamide (10.4 g, 0.05 mol) in water (100 mL).

  • Heat the suspension to reflux for 2 hours. The solid will gradually dissolve and a new precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with water and dry to yield N-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide.

    • Yield: Approximately 85-90%

Step 3: Hydrolysis to this compound

  • Suspend N-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide (8.3 g, 0.04 mol) in 6M hydrochloric acid (80 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure this compound.

    • Yield: Approximately 90-95%

    • Overall Yield (from N-(4-aminophenyl)acetamide): Approximately 57-68%

Method 2: Reductive Cyclization of a Nitroaniline Derivative

This approach begins with the synthesis of a nitro-substituted benzothiazole, which is then reduced to the desired amino compound.

Step 1: Synthesis of 2-Amino-6-nitrobenzo[d]thiazole

  • Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Add potassium thiocyanate (29.1 g, 0.3 mol) and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (50 mL) dropwise, keeping the temperature below 10 °C.

  • After complete addition, allow the reaction to stir at room temperature for 6 hours.

  • Pour the mixture into ice water (500 mL) and collect the yellow precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol. Dry to obtain 2-amino-6-nitrobenzo[d]thiazole.

    • Yield: Approximately 80-85%

Step 2: Reduction to 2,6-Diaminobenzo[d]thiazole

  • Suspend 2-amino-6-nitrobenzo[d]thiazole (9.75 g, 0.05 mol) in ethanol (200 mL).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) to the suspension.

  • Heat the mixture to reflux for 4 hours. The yellow solid will dissolve to give a clear solution.

  • Cool the reaction mixture and pour it into ice water (400 mL).

  • Make the solution basic (pH 8-9) by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 2,6-diaminobenzo[d]thiazole.

    • Yield: Approximately 85-90%

Step 3: Hydrolysis to this compound

  • Dissolve 2,6-diaminobenzo[d]thiazole (6.6 g, 0.04 mol) in a mixture of water (80 mL) and concentrated sulfuric acid (10 mL).

  • Heat the solution to reflux for 5 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated ammonium hydroxide solution to pH 7.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from a mixture of ethanol and water.

    • Yield: Approximately 70-75%

    • Overall Yield (from 4-Nitroaniline): Approximately 48-57%

Visualization of Synthetic Pathways

Method1 A N-(4-aminophenyl)acetamide B N-(4-amino-3-thiocyanatophenyl)acetamide A->B KSCN, Br₂, AcOH C N-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide B->C H₂O, Reflux D This compound C->D HCl, Reflux

Caption: Synthetic pathway for Method 1.

Method2 A 4-Nitroaniline B 2-Amino-6-nitrobenzo[d]thiazole A->B KSCN, Br₂, AcOH C 2,6-Diaminobenzo[d]thiazole B->C SnCl₂·2H₂O, EtOH, Reflux D This compound C->D H₂SO₄, H₂O, Reflux

Caption: Synthetic pathway for Method 2.

Reproducibility in Focus: A Comparative Guide to Experiments Utilizing 6-Aminobenzo[d]thiazol-2(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental applications of 6-Aminobenzo[d]thiazol-2(3H)-one and its derivatives. We delve into the reproducibility of experiments by presenting quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The 2-aminobenzothiazole scaffold, the core of this compound, is a privileged structure in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide aims to provide a centralized resource for researchers working with these compounds, with a focus on enabling reproducible experimental design.

Performance Comparison: Anticancer Activity

Derivatives of this compound have been extensively studied for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various analogs against different cancer cell lines. The diverse substitutions on the benzothiazole ring significantly influence their potency and selectivity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung)0.44[1]
OMS5 2-Aminobenzothiazole with 4-nitroanilineA549 (Lung)22.13[2]
OMS5 2-Aminobenzothiazole with 4-nitroanilineMCF-7 (Breast)24.31[2]
OMS14 2-Aminobenzothiazole with piperazine-4-nitroanilineA549 (Lung)61.03[2]
OMS14 2-Aminobenzothiazole with piperazine-4-nitroanilineMCF-7 (Breast)27.08[2]
Compound 7 Clathrodin-derived 2-aminobenzothiazoleA-375 (Melanoma)16
Compound 11 6-Amino-2-(3-fluorophenyl)benzothiazoleHeLa (Cervical)>100[3]
Compound 11 6-Amino-2-(3-fluorophenyl)benzothiazoleMCF-7 (Breast)>100[3]
Compound 12 6-Amino-2-(4-fluorophenyl)benzothiazoleHeLa (Cervical)85[3]
Compound 12 6-Amino-2-(4-fluorophenyl)benzothiazoleMCF-7 (Breast)70[3]

Performance Comparison: Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values of selected 2-aminobenzothiazole derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µM)Reference
Compound 1 N,N-disubstituted 2-aminobenzothiazoleStaphylococcus aureus2.9[4]
Compound 1 N,N-disubstituted 2-aminobenzothiazoleEscherichia coli>100[4]
Compound 1 N,N-disubstituted 2-aminobenzothiazoleAcinetobacter baumannii>100[4]
Compound 1 N,N-disubstituted 2-aminobenzothiazolePseudomonas aeruginosa>100[4]
Ciprofloxacin (Control)Staphylococcus aureus (WT)<2.9[4]

Key Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are crucial. Below are methodologies for key assays commonly used in the evaluation of this compound and its derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

A general and adaptable method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.

Materials:

  • Substituted aniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br2)

  • Glacial acetic acid

  • Ammonia solution (25%)

  • Methanol or ethanol for recrystallization

Procedure:

  • Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for approximately 45 minutes.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture with a 25% aqueous ammonia solution to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the purified 2-aminobenzothiazole derivative.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (MHB)

  • Test compound

  • 96-well microplate

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Prepare serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Mechanisms and Workflows

Understanding the biological pathways affected by these compounds and the experimental processes is facilitated by clear visualizations.

ALK_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K PI3K ALK->PI3K Activates EGFR EGFR EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 6-Aminobenzothiazole Derivative (e.g., Cmpd 45) Benzothiazole->ALK Inhibits Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by a 6-aminobenzothiazole derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., Substituted Aniline) synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (MTT, MIC, Kinase) characterization->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the synthesis and screening of benzothiazole derivatives.

References

Spectroscopic Comparison of 6-Aminobenzo[d]thiazol-2(3H)-one Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the positional isomers of 6-aminobenzo[d]thiazol-2(3H)-one is currently challenging due to the limited availability of complete, directly comparable experimental data for the 4-amino, 5-amino, and 7-amino isomers in publicly accessible literature. While extensive research exists for various derivatives of the benzothiazole scaffold, a systematic spectroscopic characterization and comparison of these specific parent isomers remain scarce.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats. In the absence of a complete experimental dataset, this document will serve as a template for researchers conducting such comparative studies.

Introduction

The positional isomerism of the amino group on the benzene ring of the benzo[d]thiazol-2(3H)-one core significantly influences the molecule's electronic properties, and consequently, its spectroscopic characteristics. Understanding these differences is crucial for researchers in drug discovery and materials science for unambiguous identification and for correlating structure with activity. The four key positional isomers are:

  • 4-Aminobenzo[d]thiazol-2(3H)-one

  • 5-Aminobenzo[d]thiazol-2(3H)-one

  • This compound

  • 7-Aminobenzo[d]thiazol-2(3H)-one

A thorough spectroscopic comparison would involve analyzing the unique fingerprints of each isomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables are structured to present a clear and concise comparison of the key spectroscopic data for the four isomers. Note: The data fields are currently empty pending the availability of experimental results.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are highly sensitive to the position of the amino group, which alters the electron density distribution across the aromatic ring.

IsomerSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-Amino Data not availableData not available
5-Amino Data not availableData not available
6-Amino Data not availableData not available
7-Amino Data not availableData not available
Table 2: IR Spectroscopic Data

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups. Key absorptions for these isomers would include the N-H stretching of the amino group, the N-H stretching of the lactam, the C=O stretching of the lactam, and the aromatic C-H and C=C stretching vibrations. The position of the amino group can influence the frequency and intensity of these bands.

IsomerSample PrepKey IR Absorptions (cm⁻¹)
ν(N-H, amino)
4-Amino Data not available
5-Amino Data not available
6-Amino Data not available
7-Amino Data not available
Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The position of the amino group, a strong auxochrome, is expected to cause significant shifts in the absorption maxima (λmax) due to its influence on the conjugated π-system of the benzothiazole ring.

IsomerSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
4-Amino Data not availableData not available
5-Amino Data not availableData not available
6-Amino Data not availableData not available
7-Amino Data not availableData not available
Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, confirming the molecular weight and offering structural clues. While the molecular weight of the isomers is identical, high-resolution mass spectrometry can confirm the elemental composition, and fragmentation patterns may show subtle differences.

IsomerIonization Method[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
4-Amino Data not availableData not available
5-Amino Data not availableData not available
6-Amino Data not availableData not available
7-Amino Data not availableData not available

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating comparable spectroscopic data. The following sections outline standard methodologies.

Synthesis of Aminobenzo[d]thiazol-2(3H)-one Isomers

A general synthetic approach would likely involve the cyclization of the corresponding aminomercaptophenol with a carbonyl source. The specific starting materials would vary depending on the desired isomer.

Synthesis_Workflow cluster_starting Starting Materials cluster_process Reaction cluster_purification Purification cluster_product Final Product start Substituted Aminomercaptophenol reaction Cyclization Reaction start->reaction reagent Carbonyl Source (e.g., Phosgene, Urea) reagent->reaction purification Recrystallization / Chromatography reaction->purification product Aminobenzo[d]thiazol-2(3H)-one Isomer purification->product

Caption: General workflow for the synthesis of aminobenzo[d]thiazol-2(3H)-one isomers.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used. For unambiguous peak assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Processing: Process the raw data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and report the absorption frequencies in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.

  • Data Processing: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF, Orbitrap).

  • Sample Introduction and Ionization: Introduce the sample via direct infusion or after separation by liquid chromatography. Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain tandem mass spectra (MS/MS) to study the fragmentation patterns.

  • Data Analysis: Determine the accurate mass of the molecular ion and propose structures for the major fragment ions.

Conclusion and Future Outlook

A complete and direct spectroscopic comparison of the 4-, 5-, 6-, and 7-aminobenzo[d]thiazol-2(3H)-one isomers is essential for the scientific community. The lack of readily available experimental data highlights an opportunity for further research in this area. The synthesis and comprehensive spectroscopic characterization of these isomers would provide a valuable reference for researchers and contribute to a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds. It is recommended that future studies follow standardized experimental protocols, such as those outlined in this guide, to ensure the generation of high-quality, comparable data.

A Comparative Purity Analysis of 6-Aminobenzo[d]thiazol-2(3H)-one from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive framework for evaluating the purity of 6-Aminobenzo[d]thiazol-2(3H)-one obtained from different commercial suppliers. The methodologies and data presented herein are designed to offer a clear, objective comparison to aid in the selection of the most suitable product for your research needs.

The purity of a chemical compound is not solely defined by the percentage of the active substance but also by the profile of its impurities. In drug discovery and development, even minor impurities can lead to undesirable side effects or alter the pharmacological properties of the final compound. Therefore, a thorough analytical assessment is paramount. This guide outlines a systematic approach to compare the purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) using standard analytical techniques.

Experimental Workflow for Purity Evaluation

A logical and systematic workflow is essential for the accurate and reproducible evaluation of chemical purity. The following diagram illustrates the key steps involved in the comparative analysis of this compound samples.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Supplier Selection SampleA Sample from Supplier A HPLC High-Performance Liquid Chromatography (HPLC) SampleA->HPLC NMR Nuclear Magnetic Resonance (NMR) SampleA->NMR MS Mass Spectrometry (MS) SampleA->MS SampleB Sample from Supplier B SampleB->HPLC SampleB->NMR SampleB->MS SampleC Sample from Supplier C SampleC->HPLC SampleC->NMR SampleC->MS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Structure Structural Confirmation NMR->Structure MS->Structure Decision Informed Decision Purity->Decision Impurity->Decision Structure->Decision

Figure 1: Experimental workflow for the purity evaluation of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the analysis of this compound from three different suppliers.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%) by Area NormalizationMajor Impurity (%)
Supplier A L-202501A99.50.3
Supplier B L-202502B98.21.1
Supplier C L-202503C99.80.1

Table 2: Structural Confirmation and Impurity Identification by NMR and Mass Spectrometry

Supplier¹H NMRMass Spectrometry (m/z)Notes on Impurities
Supplier A Conforms to structure167.0 [M+H]⁺Minor unidentified impurities observed.
Supplier B Conforms to structure167.0 [M+H]⁺Presence of a significant impurity at m/z 183.0, possibly a related benzothiazole derivative.
Supplier C Conforms to structure167.0 [M+H]⁺Very clean spectrum with minimal background noise.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% Solvent B, and a 5-minute re-equilibration at 5% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.75 mL of DMSO-d₆.

  • Acquisition: Standard proton (¹H) NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: The sample solution prepared for HPLC analysis can be directly infused or injected into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of the compound.

Hypothetical Signaling Pathway Involvement

While the primary focus of this guide is on purity evaluation, understanding the potential biological context of this compound is valuable for researchers. Benzothiazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a compound of this class might act as an inhibitor of a key kinase, a common mechanism for anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Transcription Gene Transcription Substrate->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibits

A Comparative Guide to the Cytotoxicity of 6-Aminobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] Within this esteemed class of heterocyclic compounds, 6-aminobenzo[d]thiazol-2(3H)-one and its analogs have emerged as a promising area of investigation for the development of novel chemotherapeutic agents. The strategic placement of an amino group at the 6-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency and selectivity against various cancer cell lines.

This guide provides a comprehensive comparison of the cytotoxic profiles of a series of this compound derivatives, with a primary focus on a well-characterized set of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analogs. While these compounds feature a more complex appended ring system, the core 6-aminobenzothiazole moiety remains a critical pharmacophore. We will delve into the experimental data supporting their cytotoxic efficacy, elucidate the underlying mechanisms of action, and provide detailed protocols for the key cytotoxicity assays employed in their evaluation. Furthermore, we will explore the predicted pharmacokinetic and safety profiles of these derivatives to offer a holistic perspective for researchers and drug development professionals.

Methodology: Assessing In Vitro Cytotoxicity

The evaluation of a compound's ability to inhibit cancer cell growth and induce cell death is a fundamental step in anticancer drug discovery. Two widely accepted and robust methods for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate for Formazan Crystal Formation mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells with high viability (>90%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which is indicative of the cell number.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for at least 1 hour.

  • Washing:

    • Remove the TCA solution and wash the plates four to five times with slow-running tap water.

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

    • Allow the plates to air-dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

    • Calculate cell viability and IC50 values as described for the MTT assay.

Comparative Cytotoxicity of this compound Derivatives

A study by a research group focused on the synthesis and antitumor activity of a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives provides valuable insights into the structure-activity relationships of this class of compounds.[4][5][6] The cytotoxic effects of these derivatives were evaluated against three human non-small cell lung cancer (NSCLC) cell lines: A549, H1975, and PC9.[4]

Table 1: In Vitro Cytotoxicity (IC50, µM) of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives against NSCLC Cell Lines

CompoundR1R2A549H1975PC9
8 HH>50>50>50
38 Benzyl4-fluorophenylurea0.981.392.45
45 Benzyl4-(trifluoromethyl)phenylurea0.44 0.68 1.23
Doxorubicin --0.350.420.51
Paclitaxel --0.020.030.04

Data extracted from a study on quinazolinone derivatives of 6-aminobenzothiazole.[4][7]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals key structural features that influence the cytotoxic potency of these this compound derivatives:

  • Importance of the Quinazolinone N3-Substituent: The unsubstituted derivative (Compound 8) was inactive, highlighting the critical role of substitution at the N3 position of the quinazolinone ring. The introduction of a benzyl group at this position, as seen in compounds 38 and 45, dramatically increased cytotoxic activity.[7]

  • Influence of the Urea Moiety: The nature of the substituent on the terminal phenyl ring of the urea moiety attached to the 2-amino group of the benzothiazole core significantly impacts cytotoxicity.

    • A 4-fluorophenylurea group (Compound 38) conferred potent activity.[7]

    • Replacing the fluorine with a trifluoromethyl group (Compound 45) resulted in the most potent compound in the series, with an IC50 value of 0.44 µM against A549 cells.[4][5][6] This suggests that a strong electron-withdrawing group at the para-position of the phenyl ring enhances cytotoxic efficacy.

  • Selectivity: While potent, the most active compounds (38 and 45) also exhibited cytotoxicity against normal human bronchial epithelial cells (BEAS-2B), indicating a need for further optimization to improve the therapeutic index.[7]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of the most potent derivative, compound 45, were further investigated to elucidate its mechanism of action.[4][5][6]

Induction of Apoptosis and Cell Cycle Arrest

Treatment of A549 cells with compound 45 led to a significant increase in the population of apoptotic cells, as determined by Annexin V-FITC staining.[4] Furthermore, flow cytometry analysis revealed that compound 45 induced cell cycle arrest at the G1 phase.[4][6] This was accompanied by a downregulation of cyclin D1 and CDK4, and an upregulation of the cyclin-dependent kinase inhibitor p21.

Inhibition of the ALK/PI3K/AKT Signaling Pathway

A key finding from the mechanistic studies was the ability of compound 45 to inhibit the ALK/PI3K/AKT signaling pathway.[4][5][6] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. Western blot analysis showed that compound 45 decreased the phosphorylation of ALK, PI3K, and AKT in a dose-dependent manner.

Diagram of the ALK/PI3K/AKT Signaling Pathway Inhibition

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K p AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound45 Compound 45 Compound45->ALK Compound45->PI3K Compound45->AKT

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.

The disruption of this critical signaling cascade by compound 45 leads to the observed G1 cell cycle arrest and induction of apoptosis, ultimately contributing to its potent cytotoxic effects against NSCLC cells.

Predicted Pharmacokinetic and Safety Profile (ADME/Tox)

In addition to in vitro efficacy, the drug-like properties of a compound are crucial for its potential as a therapeutic agent. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can provide valuable early insights. For benzothiazole derivatives, several key parameters are considered:

  • Lipinski's Rule of Five: This rule helps to predict the oral bioavailability of a compound. Generally, compounds that comply with this rule are more likely to be orally absorbed. Many benzothiazole derivatives have been designed to adhere to these guidelines.[8]

  • Gastrointestinal (GI) Absorption: Predictions for many benzothiazole derivatives suggest high GI absorption, which is favorable for oral drug administration.[4]

  • Cytochrome P450 (CYP) Inhibition: The potential to inhibit CYP enzymes is a critical safety consideration, as it can lead to drug-drug interactions. In silico studies can predict which CYP isoforms are likely to be inhibited by a given compound.

  • Toxicity Prediction: Computational models can predict potential toxicities such as mutagenicity, tumorigenicity, and irritant effects. Many of the evaluated benzothiazole derivatives have been predicted to be non-mutagenic and non-tumorigenic.[4]

While these in silico predictions are a valuable screening tool, it is imperative that they are validated through in vitro and in vivo experimental studies.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant cytotoxic potential against cancer cells. The comparative analysis of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives has demonstrated that strategic modifications to the core structure can lead to potent anticancer agents with IC50 values in the sub-micromolar range. The most active compounds exert their cytotoxic effects through the induction of apoptosis and G1 phase cell cycle arrest, which is mechanistically linked to the inhibition of the crucial ALK/PI3K/AKT signaling pathway.

Future research in this area should focus on optimizing the structure of these derivatives to enhance their selectivity for cancer cells over normal cells, thereby improving their therapeutic index. Further exploration of the structure-activity relationships of simpler this compound analogs is also warranted to fully understand the pharmacophoric requirements for potent and selective cytotoxicity. The integration of in silico ADME/Tox predictions early in the drug discovery process will be instrumental in guiding the design of next-generation benzothiazole-based anticancer agents with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 6-Aminobenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6-Aminobenzo[d]thiazol-2(3H)-one is paramount in a laboratory setting. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating it as a potentially hazardous substance based on data from structurally similar benzothiazole compounds.

Hazard Profile and Safety Precautions

Compounds structurally related to this compound present several hazards.[1][2][3][4] The primary risks include acute toxicity if swallowed, in contact with skin, or inhaled, and the potential for serious eye irritation.[1][2][3][4] Some analogues are also classified as harmful to aquatic life.[2][4]

Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to use appropriate PPE to minimize exposure risks. All operations should be conducted in a well-ventilated area or a chemical fume hood.

PPE ComponentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses or goggles
Body Protection Laboratory coat
Respiratory Use only in a well-ventilated area or under a fume hood.[5][6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[1][4][5][6] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [4][6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Containerization:

    • Designate a specific, leak-proof, and clearly labeled waste container for "this compound waste."

    • The container must be made of a material compatible with the chemical.

  • Segregation of Waste:

    • Solid Waste: Collect all unused or surplus solid this compound, as well as any contaminated disposable lab supplies (e.g., weighing paper, spatulas), in the designated solid waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for halogenated or nitrogenous organic waste, according to your institution's waste stream guidelines. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and placed in a designated container for chemically contaminated solid waste.[4]

  • Decontamination of Glassware:

    • Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may also need to be collected depending on local regulations.

  • Documentation and Labeling:

    • Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of generation.

    • Ensure all waste containers are accurately and securely labeled with their contents.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable volume of waste stored in a laboratory.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5][6]

    • Provide all necessary documentation to the waste disposal service.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][5]

For significant spills, evacuate the area and contact your institution's EHS department immediately.

Workflow for Proper Disposal of this compound

Workflow for Proper Disposal of this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Unused chemical, contaminated items) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Contaminated PPE C->F PPE G Place in Labeled, Sealed Solid Waste Container D->G H Place in Labeled, Sealed Liquid Waste Container E->H I Double-Bag and Place in Designated PPE Waste Container F->I J Store Waste in Designated Area G->J H->J I->J K Arrange for Professional Disposal (EHS or Licensed Contractor) J->K L End: Waste Collected K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Aminobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 6-Aminobenzo[d]thiazol-2(3H)-one. The following procedures are based on the known hazards of structurally similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Hazard Summary

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[4][5]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]Thiazole derivatives can cause serious eye irritation.[1][5][6] Goggles provide direct protection, while a face shield offers a broader barrier against splashes.[5]
Hand Protection Disposable, powder-free nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[5][7]Nitrile gloves offer good short-term protection against a range of chemicals.[5] Powder-free gloves are recommended to prevent contamination of the work area.[5][7]
Body Protection A long-sleeved laboratory coat. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[4][5]Protects skin from accidental contact and prevents contamination of personal clothing.[4][5] Lab coats should be fully buttoned to provide maximum coverage.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the compound as a powder outside of a chemical fume hood or if engineering controls are insufficient to minimize inhalation exposure.[4][5]structurally similar compounds may cause respiratory irritation.[1][2] A respirator will minimize the inhalation of dust or aerosols.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]Protects feet from spills and falling objects.

Operational Plan: Handling and Disposal

Adherence to proper handling and disposal protocols is essential for maintaining a safe laboratory environment.

1. Preparation and Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Preventing Contact: Wear all recommended PPE before handling the compound. Avoid direct contact with skin, eyes, and clothing.[4]

  • Minimizing Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory, eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

2. Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

3. Spill and Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

4. Disposal Plan:

  • Waste Collection: Dispose of all waste, including unused compounds and contaminated materials (e.g., gloves, wipes), in a designated, labeled, and sealed container for chemical waste.[5] Do not mix with other waste streams.

  • Container Disposal: Empty containers should be handled as if they contain the product.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[5]

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Begin Experiment handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Complete Experiment cleanup_store Store Compound cleanup_decon->cleanup_store disp_waste Segregate Chemical Waste cleanup_store->disp_waste Post-Experiment disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_handwash Wash Hands Thoroughly disp_ppe->disp_handwash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
6-Aminobenzo[d]thiazol-2(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。